Dichlorotetrakis(triphenylphosphine)ruthenium(II)
描述
属性
IUPAC Name |
dichlororuthenium;triphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C18H15P.2ClH.Ru/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h4*1-15H;2*1H;/q;;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWNHEPSSHYXTG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H60Cl2P4Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10475129 | |
| Record name | Dichlororuthenium--triphenylphosphane (1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1221.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15555-77-8 | |
| Record name | Dichlororuthenium--triphenylphosphane (1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlorotetrakis(triphenylphosphine)ruthenium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Dichlorotetrakis(triphenylphosphine)ruthenium(II)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocol for the synthesis of dichlorotetrakis(triphenylphosphine)ruthenium(II), a key precursor in organometallic chemistry and catalysis. The synthesis is a two-step process, commencing with the preparation of the precursor complex, dichlorotris(triphenylphosphine)ruthenium(II), followed by its conversion to the desired tetrakis complex.
I. Synthesis Overview
The synthesis of dichlorotetrakis(triphenylphosphine)ruthenium(II) ([RuCl₂(PPh₃)₄]) is achieved through the reaction of dichlorotris(triphenylphosphine)ruthenium(II) ([RuCl₂(PPh₃)₃]) with an excess of triphenylphosphine (PPh₃). The precursor complex, [RuCl₂(PPh₃)₃], is itself synthesized from ruthenium(III) chloride hydrate and triphenylphosphine. The overall reaction scheme is a two-step process, which is outlined in the experimental workflow below.
II. Experimental Protocols
Step 1: Synthesis of Dichlorotris(triphenylphosphine)ruthenium(II) ([RuCl₂(PPh₃)₃])
This protocol is a well-established method for preparing the direct precursor to the target compound.
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Triphenylphosphine (PPh₃)
-
Methanol (reagent grade)
-
Diethyl ether (anhydrous)
Procedure:
-
A solution of triphenylphosphine (6.0 g, 22.9 mmol) in methanol (250 mL) is brought to a gentle reflux in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
To this refluxing solution, a solution of ruthenium(III) chloride hydrate (1.0 g, containing ~40% Ru) in methanol (50 mL) is added dropwise over 20-30 minutes.
-
The reaction mixture is maintained at reflux for an additional 2 hours, during which time a brown precipitate of dichlorotris(triphenylphosphine)ruthenium(II) will form.
-
The mixture is then cooled to room temperature, and the precipitate is collected by vacuum filtration.
-
The collected solid is washed thoroughly with diethyl ether (3 x 30 mL) to remove any unreacted triphenylphosphine and other impurities.
-
The resulting brown crystalline solid is dried under vacuum.
Step 2: Synthesis of Dichlorotetrakis(triphenylphosphine)ruthenium(II) ([RuCl₂(PPh₃)₄])
This step involves the conversion of the tris(phosphine) complex to the desired tetrakis(phosphine) complex. In the presence of an excess of triphenylphosphine, RuCl₂(PPh₃)₃ readily binds a fourth phosphine ligand to yield the black crystalline [RuCl₂(PPh₃)₄][1].
Materials:
-
Dichlorotris(triphenylphosphine)ruthenium(II) ([RuCl₂(PPh₃)₃])
-
Triphenylphosphine (PPh₃)
-
Benzene or Toluene (anhydrous)
-
Hexane (anhydrous)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dichlorotris(triphenylphosphine)ruthenium(II) (1.0 g, 1.04 mmol) and an excess of triphenylphosphine (0.55 g, 2.1 mmol) are placed.
-
Anhydrous benzene or toluene (50 mL) is added, and the mixture is heated to reflux with stirring.
-
The reaction is monitored for a color change from brown to a dark, almost black solution, which typically occurs within 1-2 hours.
-
After the reaction is complete, the solution is cooled to room temperature.
-
The product is precipitated by the slow addition of anhydrous hexane (100-150 mL) with stirring.
-
The resulting black crystalline precipitate is collected by filtration under an inert atmosphere, washed with hexane (2 x 20 mL), and dried under vacuum.
III. Data Presentation
The following table summarizes the key quantitative data for the synthesis of both the precursor and the final product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) | Appearance |
| Dichlorotris(triphenylphosphine)ruthenium(II) | C₅₄H₄₅Cl₂P₃Ru | 958.83 | 85-95 | Brown crystalline solid |
| Dichlorotetrakis(triphenylphosphine)ruthenium(II) | C₇₂H₆₀Cl₂P₄Ru | 1221.09 | >90 | Black crystalline solid |
IV. Experimental Workflow Diagram
The following diagram illustrates the sequential steps involved in the synthesis of dichlorotetrakis(triphenylphosphine)ruthenium(II).
Caption: Experimental workflow for the two-step synthesis of [RuCl₂(PPh₃)₄].
V. Characterization
The synthesized dichlorotetrakis(triphenylphosphine)ruthenium(II) can be characterized by various spectroscopic techniques to confirm its identity and purity.
-
³¹P NMR Spectroscopy: The ³¹P{¹H} NMR spectrum in a suitable solvent (e.g., CD₂Cl₂) will show a characteristic singlet for the four equivalent phosphine ligands.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum will exhibit multiplets in the aromatic region corresponding to the phenyl protons of the triphenylphosphine ligands.
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic vibrational bands for the P-Ph bonds and the Ru-Cl stretching frequencies.
-
Elemental Analysis: The elemental composition (C, H, Cl, P, Ru) should be in close agreement with the calculated values for the molecular formula C₇₂H₆₀Cl₂P₄Ru.
This comprehensive guide provides the necessary details for the successful synthesis and characterization of dichlorotetrakis(triphenylphosphine)ruthenium(II), a valuable compound for various applications in chemical research and development.
References
An In-depth Technical Guide to the Characterization of Dichlorotetrakis(triphenylphosphine)ruthenium(II)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of dichlorotetrakis(triphenylphosphine)ruthenium(II), a significant coordination complex in catalysis and precursor chemistry. This document details the synthesis, spectroscopic analysis, and structural properties of the compound, with a focus on providing actionable experimental protocols and clearly presented data.
Introduction and Structural Elucidation
Dichlorotetrakis(triphenylphosphine)ruthenium(II), often denoted as RuCl₂(PPh₃)₄, is a ruthenium(II) complex that plays a crucial role as a precursor to various catalysts, including those used in olefin metathesis. Its characterization is intrinsically linked to its close relative, dichlorotris(triphenylphosphine)ruthenium(II) (RuCl₂(PPh₃)₃). In the presence of excess triphenylphosphine (PPh₃), the tris-phosphine complex binds a fourth phosphine ligand.[1]
Crucially, crystallographic studies have revealed that what is often isolated and referred to as RuCl₂(PPh₃)₄ is, in fact, a co-crystal of the tris-phosphine complex with one molecule of solvated triphenylphosphine, more accurately represented as [RuCl₂(PPh₃)₃]·PPh₃ . The solid-state structure consists of the five-coordinate RuCl₂(PPh₃)₃ molecule and a non-coordinated triphenylphosphine molecule within the crystal lattice. This distinction is vital for accurate characterization, as solution-state behavior may involve an equilibrium between the tris- and tetrakis-ligated species.
Synthesis
The synthesis of dichlorotetrakis(triphenylphosphine)ruthenium(II) is achieved by reacting a ruthenium(III) salt with an excess of triphenylphosphine. The procedure begins with the formation of the stable tris-phosphine precursor.
Experimental Protocol: Synthesis
Objective: To synthesize dichlorotetrakis(triphenylphosphine)ruthenium(II) from ruthenium(III) chloride hydrate.
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Triphenylphosphine (PPh₃)
-
Methanol (reagent grade)
-
Diethyl ether (anhydrous)
-
Argon or Nitrogen gas supply
-
Schlenk flask and line
-
Reflux condenser
-
Stirring hotplate
-
Filtration apparatus (Büchner funnel or similar)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar and reflux condenser, add ruthenium(III) chloride hydrate (1.0 g).
-
Add methanol (100 mL) to the flask.
-
Add a significant excess of triphenylphosphine (6.0 g, >6 molar equivalents) to the solution.
-
Flush the apparatus with an inert gas (Argon or Nitrogen) for 15-20 minutes to deoxygenate the system.
-
Heat the mixture to reflux with vigorous stirring under a positive pressure of the inert gas. The solution will turn from a deep brown to a black suspension.
-
Maintain the reflux for a minimum of 4 hours to ensure complete formation of the complex.
-
After the reflux period, allow the mixture to cool to room temperature. A black crystalline solid will precipitate.
-
Filter the solid product under vacuum.
-
Wash the collected solid sequentially with generous portions of diethyl ether to remove any unreacted triphenylphosphine and other organic impurities.
-
Dry the final product, a black crystalline solid, under vacuum.
The logical workflow for the synthesis and subsequent characterization is outlined in the diagram below.
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the identity and purity of the synthesized complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure of the complex in solution. For RuCl₂(PPh₃)₄, ³¹P NMR is particularly diagnostic.
¹H NMR: The ¹H NMR spectrum is typically complex and dominated by the signals of the phenyl protons of the triphenylphosphine ligands. These protons appear as a broad multiplet in the aromatic region, generally between 7.0 and 7.8 ppm .
¹³C NMR: Similar to the proton spectrum, the ¹³C NMR spectrum shows a series of resonances in the aromatic region (~128-138 ppm ) corresponding to the phenyl carbons of the PPh₃ ligands. The carbon atom directly bonded to phosphorus (C-ipso) shows a characteristic coupling to the ³¹P nucleus.
³¹P NMR: This is the most informative NMR technique for this compound. In solution, an equilibrium may exist between the coordinated and uncoordinated PPh₃. The spectrum will show a signal for the coordinated phosphine ligands of the RuCl₂(PPh₃)₃ core and a separate signal for the free PPh₃.
| Nucleus | Typical Chemical Shift (δ) in ppm | Notes |
| ¹H | 7.0 - 7.8 | Complex multiplet, phenyl protons |
| ¹³C | 128 - 138 | Aromatic carbons of PPh₃ ligands |
| ³¹P (Coordinated) | ~ +42 (in CD₂Cl₂) | Signal for PPh₃ in the RuCl₂(PPh₃)₃ core[2] |
| ³¹P (Free) | ~ -5 | Sharp singlet for uncoordinated PPh₃[2] |
Experimental Protocol: NMR Spectroscopy
-
Prepare a sample by dissolving ~10-20 mg of the complex in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₂Cl₂).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H, ¹³C{¹H}, and ³¹P{¹H} NMR spectra on a spectrometer operating at a field strength of at least 300 MHz for ¹H.
-
Reference the ¹H and ¹³C spectra to the residual solvent peak.
-
Reference the ³¹P spectrum to an external standard of 85% H₃PO₄.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the characteristic vibrational modes of the triphenylphosphine ligands and to confirm the absence of common impurities, such as carbonyls.
| Wavenumber (cm⁻¹) | Assignment |
| 3050 - 3080 | Aromatic C-H stretch |
| 1480, 1435 | P-Ph (C=C) stretching vibrations |
| 740, 695 | C-H out-of-plane bending |
| ~500 - 540 | P-C vibrations |
| ~280 - 330 | Ru-Cl stretching vibrations |
Experimental Protocol: FTIR Spectroscopy
-
Prepare a KBr pellet by mixing a small amount of the sample (~1-2 mg) with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk.
-
Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly onto the ATR crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Perform a background scan with an empty sample holder or clean ATR crystal and subtract it from the sample spectrum.
UV-Visible (UV-Vis) Spectroscopy
The electronic spectrum of ruthenium(II) phosphine complexes is characterized by metal-to-ligand charge transfer (MLCT) bands.
| Wavelength (λ_max) | Assignment |
| ~400 - 500 nm | Ru(d) → π(PPh₃) MLCT |
| < 350 nm | Ligand-centered (π→π) transitions |
Experimental Protocol: UV-Vis Spectroscopy
-
Prepare a dilute solution of the complex in a suitable UV-transparent solvent (e.g., dichloromethane or chloroform). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.
-
Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.
-
Record the absorption spectrum over a range of 250-800 nm.
-
Subtract the solvent blank spectrum from the sample spectrum.
Structural Analysis: X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive solid-state structure. As noted, the structure of "RuCl₂(PPh₃)₄" is that of the co-crystal [RuCl₂(PPh₃)₃]·PPh₃. The core RuCl₂(PPh₃)₃ molecule adopts a distorted five-coordinate geometry.
The geometry around the ruthenium center is typically a distorted square pyramid.[3] One of the phenyl groups from a basal phosphine ligand often has a C-H bond directed towards the vacant sixth coordination site, resulting in a weak agostic interaction.[4]
| Parameter | [RuCl₂(PPh₃)₃] (Representative Data) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Ru-P (apical) | ~2.23 Å |
| Ru-P (basal) | ~2.37 - 2.41 Å |
| Ru-Cl | ~2.39 Å |
Note: These values are representative for the RuCl₂(PPh₃)₃ core and may vary slightly between different reported structures.[4]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Grow suitable single crystals, often by slow diffusion of a non-solvent (e.g., methanol or hexane) into a concentrated solution of the complex in a solvent like dichloromethane.[3]
-
Select a high-quality single crystal and mount it on a goniometer head.
-
Collect diffraction data at low temperature (e.g., 150 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).
-
Solve the structure using direct methods or Patterson methods.
-
Refine the structure by full-matrix least-squares procedures. The refinement should locate the RuCl₂(PPh₃)₃ molecule and the additional, non-coordinated PPh₃ molecule in the asymmetric unit.
The relationship between the core complex and the solvated triphenylphosphine is depicted below.
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability, decomposition, and phase transitions of the material.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For RuCl₂(PPh₃)₄, a TGA thermogram would show mass loss steps corresponding to the loss of the solvated PPh₃ molecule, followed by the decomposition of the RuCl₂(PPh₃)₃ complex at higher temperatures.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. A DSC thermogram can reveal melting points, crystallization events, and enthalpies of decomposition.
Experimental Protocol: Thermal Analysis
-
Place a small, accurately weighed amount of the sample (typically 2-10 mg) into an appropriate TGA or DSC pan (e.g., aluminum or platinum).
-
Place the pan in the instrument's furnace.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss (TGA) or heat flow (DSC) as a function of temperature.
This guide provides a foundational framework for the comprehensive characterization of dichlorotetrakis(triphenylphosphine)ruthenium(II). Accurate interpretation of the collective data from these techniques is essential for confirming the structure as the [RuCl₂(PPh₃)₃]·PPh₃ co-crystal and ensuring its purity for subsequent applications.
References
Unraveling the Enigmatic Structure of Dichlorotetrakis(triphenylphosphine)ruthenium(II): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorotetrakis(triphenylphosphine)ruthenium(II), nominally RuCl₂(PPh₃)₄, is a significant coordination compound that has garnered considerable interest as a precursor in the synthesis of olefin metathesis catalysts, most notably the Grubbs' catalysts.[1] An in-depth understanding of its molecular structure is paramount for elucidating its reactivity and optimizing its application in catalysis and drug development. This technical guide provides a comprehensive overview of the structural and experimental aspects of this compound, revealing a nuanced solid-state and solution-state identity.
The Solid-State Structure: A Co-crystal Revelation
Contrary to what its name might suggest, crystallographic studies have revealed that dichlorotetrakis(triphenylphosphine)ruthenium(II) does not exist as a discrete molecule with four triphenylphosphine ligands directly coordinated to the ruthenium center in the solid state. Instead, it forms a co-crystal composed of dichlorotris(triphenylphosphine)ruthenium(II), [RuCl₂(PPh₃)₃], and one molecule of free triphenylphosphine per formula unit. The correct formulation for the solid is therefore more accurately represented as [RuCl₂(PPh₃)₃]·PPh₃.
The core of this co-crystal is the five-coordinate [RuCl₂(PPh₃)₃] complex. This complex exhibits a distorted square pyramidal geometry. The ruthenium(II) center is coordinated to two chloride ions and three triphenylphosphine ligands. One of the phenyl groups of a phosphine ligand engages in an agostic interaction with the metal center, occupying the sixth potential coordination site.[1]
Crystallographic Data
| Parameter | Value |
| Chemical Formula | C₅₄H₄₅Cl₂P₃Ru |
| Molar Mass | 958.83 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 18.01 Å |
| b | 20.22 Å |
| c | 12.36 Å |
| α, γ | 90° |
| β | 90.5° |
| Coordination Geometry | Distorted Square Pyramidal/Octahedral |
Table 1: Crystallographic Data for Dichlorotris(triphenylphosphine)ruthenium(II).[1]
Key Bond Lengths and Angles
The geometry of the [RuCl₂(PPh₃)₃] unit is characterized by variations in the Ru-P bond lengths, indicative of the low symmetry of the complex.[1]
| Bond | Bond Length (Å) |
| Ru-P (apical) | 2.230 |
| Ru-P (basal, 1) | 2.374 |
| Ru-P (basal, 2) | 2.412 |
| Ru-Cl | 2.387 |
| Ru---H (agostic) | 2.59 |
Table 2: Selected Bond Lengths for Dichlorotris(triphenylphosphine)ruthenium(II).[1]
Behavior in Solution: A Dynamic Equilibrium
In solution, the co-crystal dissolves, and a dynamic equilibrium is established between the dichlorotris(triphenylphosphine)ruthenium(II) complex and free triphenylphosphine.
Figure 1: Solid-state and solution-state equilibrium of dichlorotetrakis(triphenylphosphine)ruthenium(II).
This equilibrium is crucial for its reactivity, as the dissociation of a phosphine ligand can create a vacant coordination site for substrate binding, a key step in many catalytic cycles.
Experimental Protocols
Synthesis of [RuCl₂(PPh₃)₃]·PPh₃
The synthesis of the co-crystal is achieved by reacting a ruthenium(III) salt with an excess of triphenylphosphine. The tris-phosphine complex forms initially and, in the presence of excess phosphine, crystallizes with an additional molecule of triphenylphosphine.
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Triphenylphosphine (PPh₃)
-
Methanol
Procedure:
-
A solution of triphenylphosphine (6 equivalents) in hot methanol is prepared.
-
A solution of ruthenium(III) chloride hydrate (1 equivalent) in methanol is added to the triphenylphosphine solution.
-
The mixture is heated at reflux for several hours, during which the color changes and a precipitate forms.
-
The reaction mixture is cooled to room temperature, and the solid product is collected by filtration.
-
The product is washed with fresh methanol and then diethyl ether and dried under vacuum. The resulting black crystals are [RuCl₂(PPh₃)₃]·PPh₃.
Spectroscopic Characterization
Infrared (IR) Spectroscopy: The IR spectrum is dominated by the strong absorption bands of the triphenylphosphine ligands. Key vibrations for the Ru-Cl bonds are typically observed in the far-IR region.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is a powerful tool for studying the solution behavior. In solution, a sample of [RuCl₂(PPh₃)₃]·PPh₃ is expected to show signals for both the coordinated triphenylphosphine ligands of the [RuCl₂(PPh₃)₃] complex and a sharp signal for the free triphenylphosphine in equilibrium.
Role as a Catalyst Precursor
One of the most significant applications of [RuCl₂(PPh₃)₃]·PPh₃ is its role as a precursor in the synthesis of first-generation Grubbs' catalysts for olefin metathesis.
Figure 2: Synthesis pathway of First-Generation Grubbs' Catalyst from [RuCl₂(PPh₃)₃]·PPh₃.[2]
In this synthetic pathway, the [RuCl₂(PPh₃)₃] complex, formed in situ from the co-crystal, reacts with phenyldiazomethane and tricyclohexylphosphine to generate the active ruthenium carbene complex.[2]
Conclusion
The molecular structure of dichlorotetrakis(triphenylphosphine)ruthenium(II) is more complex than its name implies. In the solid state, it exists as a co-crystal, [RuCl₂(PPh₃)₃]·PPh₃, with the core structural features defined by the five-coordinate dichlorotris(triphenylphosphine)ruthenium(II) complex. In solution, it establishes a dynamic equilibrium with free triphenylphosphine, which is fundamental to its reactivity. A thorough understanding of this dual solid-state and solution-state identity is critical for researchers and scientists working with this versatile and important ruthenium complex.
References
An In-depth Technical Guide on the Solubility of Dichlorotetrakis(triphenylphosphine)ruthenium(II)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of dichlorotetrakis(triphenylphosphine)ruthenium(II), a significant organometallic complex in catalysis and chemical synthesis. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document presents qualitative solubility information for the closely related and often precursor compound, dichlorotris(triphenylphosphine)ruthenium(II), which can serve as a valuable reference. Furthermore, detailed experimental protocols for determining the solubility of such organometallic complexes are provided to enable researchers to ascertain precise solubility values in their specific solvent systems.
Introduction to Dichlorotetrakis(triphenylphosphine)ruthenium(II)
Dichlorotetrakis(triphenylphosphine)ruthenium(II), with the chemical formula RuCl₂(PPh₃)₄, is a coordination complex of ruthenium. It is often formed in the presence of an excess of triphenylphosphine from its precursor, dichlorotris(triphenylphosphine)ruthenium(II) (RuCl₂(PPh₃)₃)[1]. These complexes are pivotal as precursors for various catalysts, including those used in homogeneous catalysis[1]. Understanding the solubility of this complex is crucial for its application in solution-based chemical reactions, enabling appropriate solvent selection for synthesis, catalysis, and purification processes.
Solubility Data
| Solvent | Qualitative Solubility of Dichlorotris(triphenylphosphine)ruthenium(II) |
| Benzene | Soluble[1] |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Toluene | Soluble |
| Acetone | Sparingly Soluble |
| Ethanol | Sparingly Soluble |
| Methanol | Sparingly Soluble |
| Diethyl Ether | Insoluble |
| n-Hexane | Insoluble |
Note: This data is for dichlorotris(triphenylphosphine)ruthenium(II) and should be used as an estimate for dichlorotetrakis(triphenylphosphine)ruthenium(II). Actual solubilities should be determined experimentally.
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for dichlorotetrakis(triphenylphosphine)ruthenium(II), standardized experimental methods should be employed. The following are detailed protocols for two common methods: the gravimetric method and the UV-Vis spectroscopic method.
This method involves preparing a saturated solution of the compound, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume of the solvent.
Materials and Equipment:
-
Dichlorotetrakis(triphenylphosphine)ruthenium(II)
-
Selected organic solvent
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks
-
Evaporating dish
-
Vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of dichlorotetrakis(triphenylphosphine)ruthenium(II) to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant into a syringe.
-
Attach a 0.22 µm syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish to remove any undissolved particles.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it on an analytical balance.
-
Repeat the drying and weighing process until a constant mass is obtained.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solute by subtracting the initial mass of the evaporating dish from the final mass.
-
Express the solubility in g/100 mL or other desired units.
-
This method is suitable for compounds that absorb light in the UV-Vis range and relies on Beer-Lambert's law. A calibration curve is first established, and then the concentration of a saturated solution is determined.
Materials and Equipment:
-
Dichlorotetrakis(triphenylphosphine)ruthenium(II)
-
Selected organic solvent (UV-grade)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Analytical balance
-
Volumetric flasks
-
Vials with screw caps
-
Constant temperature shaker bath
-
Syringe filters (0.22 µm, solvent-compatible)
Procedure:
-
Determine the Wavelength of Maximum Absorbance (λ_max):
-
Prepare a dilute, unsaturated solution of the complex in the chosen solvent.
-
Scan the solution in the UV-Vis spectrophotometer to find the wavelength at which the absorbance is highest (λ_max).
-
-
Prepare Standard Solutions and Create a Calibration Curve:
-
Prepare a stock solution of known concentration by accurately weighing the complex and dissolving it in a known volume of solvent.
-
Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing, known concentrations.
-
Measure the absorbance of each standard solution at λ_max.
-
Plot a graph of absorbance versus concentration. This is the calibration curve, and the relationship should be linear.
-
-
Prepare and Analyze the Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (steps 1a-1c).
-
Filter the saturated supernatant using a 0.22 µm syringe filter.
-
Carefully dilute a known volume of the filtered saturated solution with the solvent to bring its absorbance into the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λ_max.
-
-
Calculation of Solubility:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Account for the dilution factor to calculate the concentration of the original saturated solution. This concentration represents the solubility.
-
Factors Influencing Solubility
The solubility of dichlorotetrakis(triphenylphosphine)ruthenium(II) in organic solvents is influenced by several factors:
-
Solvent Polarity: "Like dissolves like" is a guiding principle. Nonpolar solvents like benzene and toluene are generally good solvents for this complex due to the nonpolar nature of the triphenylphosphine ligands.
-
Temperature: Solubility of solids in liquids generally increases with temperature, although there can be exceptions.
-
Purity of the Compound and Solvent: Impurities can affect solubility.
-
Ligand Exchange: In solution, one or more of the triphenylphosphine ligands may dissociate. This equilibrium can be influenced by the solvent and the concentration of free ligand, potentially affecting the overall solubility.
Conclusion
While specific quantitative solubility data for dichlorotetrakis(triphenylphosphine)ruthenium(II) is scarce, qualitative information from its precursor, dichlorotris(triphenylphosphine)ruthenium(II), provides a useful starting point for solvent selection. For applications requiring precise solubility values, the detailed gravimetric and UV-Vis spectroscopic methods outlined in this guide provide robust frameworks for experimental determination. A thorough understanding and experimental quantification of solubility are essential for the effective utilization of this important ruthenium complex in research and development.
References
An In-Depth Technical Guide to the NMR Spectral Data of Dichlorotetrakis(triphenylphosphine)ruthenium(II)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectral data for the coordination complex Dichlorotetrakis(triphenylphosphine)ruthenium(II), [RuCl₂(PPh₃)₄]. While this complex is a known derivative of the widely used catalyst precursor, Dichlorotris(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₃], comprehensive NMR spectral data for the tetrakis species is not as extensively documented in publicly available literature. This guide compiles available information and provides context based on related, well-characterized compounds.
Introduction
Dichlorotetrakis(triphenylphosphine)ruthenium(II) is a ruthenium(II) complex featuring four triphenylphosphine ligands and two chloride ligands. It is typically formed by the reaction of its precursor, Dichlorotris(triphenylphosphine)ruthenium(II), with an excess of triphenylphosphine. The coordination geometry and electronic environment of the ruthenium center are significantly influenced by the number and arrangement of the bulky and electron-donating triphenylphosphine ligands, which can be elucidated through NMR spectroscopy.
NMR Spectral Data
Detailed and explicitly assigned ¹H, ¹³C, and ³¹P NMR spectral data for Dichlorotetrakis(triphenylphosphine)ruthenium(II) is scarce in readily accessible literature. Therefore, this section presents data for the closely related and extensively studied precursor, Dichlorotris(triphenylphosphine)ruthenium(II) , which serves as a crucial reference point. The subtle differences in the electronic and steric environment upon the addition of a fourth phosphine ligand would be expected to induce shifts in the NMR signals.
For context, the ³¹P NMR chemical shift is particularly sensitive to the coordination environment of the phosphorus atom. In ruthenium(II) phosphine complexes, these shifts can vary widely depending on the nature of the other ligands and the geometry of the complex.
Table 1: ³¹P NMR Spectral Data for Dichlorotris(triphenylphosphine)ruthenium(II)
| Compound | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Reference |
| Dichlorotris(triphenylphosphine)ruthenium(II) | CDCl₃ | 28.94 | Singlet | [1] |
Note: The observation of a single peak for the tris(phosphine) complex suggests a fluxional process in solution at the measurement temperature, making the three phosphine ligands magnetically equivalent on the NMR timescale.
Due to the lack of specific data for the tetrakis complex, researchers are encouraged to acquire NMR spectra on their synthesized samples and use the data for the tris complex as a starting point for spectral interpretation.
Experimental Protocols
The following are generalized experimental protocols for acquiring NMR spectra of ruthenium-phosphine complexes, based on common practices found in the literature.[1]
Instrumentation:
-
NMR spectra are typically recorded on a high-field spectrometer, for example, a Bruker Avance III 500 or similar, operating at frequencies appropriate for ¹H, ¹³C, and ³¹P nuclei (e.g., 500.13 MHz for ¹H, 125.77 MHz for ¹³C, and 202.46 MHz for ³¹P).[1]
Sample Preparation:
-
Samples are prepared by dissolving an appropriate amount of the complex in a deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or toluene-d₈).
-
The concentration of the sample should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.
-
For air-sensitive compounds, sample preparation and handling should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
Data Acquisition:
-
Standard pulse sequences are used for ¹H, ¹³C, and ³¹P NMR measurements.
-
Chemical shifts (δ) are reported in parts per million (ppm) and are typically referenced internally to the residual solvent signal for ¹H and ¹³C spectra (e.g., CDCl₃: δ(¹H) = 7.26 ppm, δ(¹³C) = 77.0 ppm).[1]
-
For ³¹P NMR, an external standard such as 85% H₃PO₄ is commonly used (δ = 0 ppm).
Logical Workflow for NMR Analysis
The following diagram illustrates a typical workflow for the synthesis and NMR characterization of a ruthenium-phosphine complex like Dichlorotetrakis(triphenylphosphine)ruthenium(II).
Signaling Pathways and Logical Relationships
The structural analysis of ruthenium-phosphine complexes by NMR relies on the interpretation of key parameters that are influenced by the electronic and steric environment of the nuclei. The following diagram illustrates the logical relationships between molecular structure and observable NMR data.
References
An In-depth Technical Guide to the FT-IR Analysis of Dichlorotetrakis(triphenylphosphine)ruthenium(II)
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of dichlorotetrakis(triphenylphosphine)ruthenium(II), [RuCl₂(PPh₃)₄]. This complex is a significant precursor in homogeneous catalysis and serves as a key starting material for various organometallic transformations. FT-IR spectroscopy is a fundamental technique for confirming the structural integrity of the complex, identifying the coordination of the triphenylphosphine (PPh₃) ligands, and verifying its purity.
Introduction to the Analyte and Method
Dichlorotetrakis(triphenylphosphine)ruthenium(II) is a coordination complex featuring a central ruthenium atom in the +2 oxidation state. It is closely related to the more common dichlorotris(triphenylphosphine)ruthenium(II), [RuCl₂(PPh₃)₃]. In the presence of excess triphenylphosphine, the tris-phosphine complex can bind a fourth phosphine ligand to form the tetrakis-phosphine species[1]. This equilibrium is important to consider, as the FT-IR spectra of the two complexes are very similar, primarily showing the vibrational modes of the coordinated PPh₃ ligands.
FT-IR spectroscopy probes the vibrational transitions within a molecule. For [RuCl₂(PPh₃)₄], the spectrum is dominated by the numerous vibrations of the four PPh₃ ligands. Key diagnostic regions include vibrations of the phenyl rings and the phosphorus-carbon bonds. The metal-ligand vibrations (Ru-P and Ru-Cl) are typically found in the far-infrared region (below 400 cm⁻¹) and may not be observable on standard mid-IR spectrometers.
Figure 1. Equilibrium between tris- and tetrakis(triphenylphosphine)ruthenium(II) complexes.
Experimental Protocol: FT-IR Analysis via KBr Pellet Method
Due to the air-sensitivity of many ruthenium-phosphine complexes, sample preparation should be conducted in an inert atmosphere (e.g., inside a glovebox).
Materials and Equipment:
-
Dichlorotetrakis(triphenylphosphine)ruthenium(II) sample
-
Spectroscopy-grade Potassium Bromide (KBr), dried overnight at >110°C
-
Glovebox with an inert atmosphere (N₂ or Ar)
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FT-IR spectrometer with a sample holder
Procedure:
-
Sample Preparation (in Glovebox):
-
Place approximately 1-2 mg of the [RuCl₂(PPh₃)₄] sample into a clean, dry agate mortar.
-
Add approximately 150-200 mg of dry, spectroscopy-grade KBr to the mortar.
-
Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained. The mixture should have a uniform color.
-
Transfer the powdered mixture into the collar of a pellet-forming die.
-
-
Pellet Formation (in Glovebox):
-
Level the powder surface gently with a spatula.
-
Place the plunger into the die body and transfer the entire assembly to a hydraulic press.
-
Apply pressure (typically 8-10 tons) for 1-2 minutes.
-
Carefully release the pressure. The resulting KBr pellet should be translucent and free of cracks.
-
-
Spectral Acquisition:
-
Remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
If possible, use a sealed sample holder to minimize air exposure during transfer and measurement.
-
Record a background spectrum of the empty spectrometer.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
Perform a background subtraction using the previously collected background spectrum.
-
If necessary, apply baseline correction to the resulting spectrum.
-
Label the significant peaks for analysis and interpretation.
-
Data Presentation and Interpretation
The mid-infrared spectrum of [RuCl₂(PPh₃)₄] is characterized by the absorption bands of the triphenylphosphine ligands. The coordination of PPh₃ to the ruthenium center can induce slight shifts in the positions and intensities of these bands compared to free PPh₃.
Table 1: Summary of Key FT-IR Vibrational Frequencies for [RuCl₂(PPh₃)₄]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Notes |
| 3070 - 3050 | Medium | C-H Aromatic Stretching (ν_C-H) | Characteristic of the phenyl C-H bonds[2]. |
| ~1585 | Weak | C=C Aromatic Ring Stretching | Overtone and combination bands for monosubstituted benzene[2]. |
| 1480 - 1475 | Strong | C=C Aromatic Ring Stretching | A strong, characteristic band for the phenyl rings in PPh₃[2]. |
| 1435 - 1430 | Strong | C=C Aromatic Ring Stretching | Another strong, characteristic phenyl ring vibration[2]. |
| 1180 - 1150 | Medium | C-H In-plane Bending (δ_C-H) | Phenyl C-H deformation modes[2]. |
| 1100 - 1090 | Strong | P-C Stretching (ν_P-C) | Vibration associated with the phosphorus-phenyl bond. |
| 750 - 740 | Very Strong | C-H Out-of-plane Bending (γ_C-H) | A very intense band related to the monosubstituted benzene rings[2]. |
| 700 - 690 | Very Strong | C-H Out-of-plane Bending (γ_C-H) | Another intense band characteristic of monosubstituted benzene[2]. |
| 520 - 490 | Medium-Strong | Phenyl Ring Deformations / Ru-P related | This region can contain complex vibrations, including a mode sensitive to PPh₃ coordination[2]. |
| < 400 | - | Ru-P and Ru-Cl Stretching | Not typically observed in mid-IR; requires a far-IR spectrometer. |
Interpretation: The presence of strong absorption bands at approximately 1480, 1435, 740, and 690 cm⁻¹ is definitive proof of the coordinated triphenylphosphine ligands. The absence of a strong, broad band around 3400 cm⁻¹ (O-H stretch) can indicate the absence of water or alcohol impurities. The region below 600 cm⁻¹ is complex, but bands around 500 cm⁻¹ are often attributed to phenyl ring deformations that are sensitive to the coordination environment of the phosphorus atom[2].
Workflow and Visualization
The process of FT-IR analysis, from sample handling to final data interpretation, can be visualized as a systematic workflow.
Figure 2. Workflow for FT-IR analysis of an air-sensitive ruthenium complex.
References
Thermal Stability of Dichlorotetrakis(triphenylphosphine)ruthenium(II): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichlorotetrakis(triphenylphosphine)ruthenium(II), [RuCl₂(PPh₃)₄], is a significant organometallic complex, often generated in situ from its precursor, dichlorotris(triphenylphosphine)ruthenium(II), [RuCl₂(PPh₃)₃], in the presence of excess triphenylphosphine.[1] While the thermal properties of the tris-phosphine complex are well-documented, a comprehensive thermal analysis of the tetrakis-phosphine analogue is not extensively reported in the literature. This guide provides a detailed overview of the expected thermal behavior of [RuCl₂(PPh₃)₄], drawing upon the established stability of its precursor. It outlines the standard methodologies for assessing thermal stability, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and presents a logical framework for its anticipated decomposition pathway. This document serves as a crucial resource for researchers working with this and related ruthenium complexes, offering insights into its stability and handling under thermal stress.
Introduction to [RuCl₂(PPh₃)₄] and its Thermal Stability
Dichlorotetrakis(triphenylphosphine)ruthenium(II) is an octahedral ruthenium(II) complex. Its thermal stability is a critical parameter for its application in catalysis and as a precursor in chemical synthesis, dictating the operational temperature limits and storage conditions. Thermal decomposition involves the breaking of coordination and covalent bonds, leading to the release of ligands and the potential formation of various ruthenium-containing species. Understanding this process is paramount for controlling reaction outcomes and ensuring safety.
Quantitative Thermal Analysis Data
While specific experimental data for the thermal decomposition of [RuCl₂(PPh₃)₄] is scarce, the behavior can be predicted based on its relationship with the more stable [RuCl₂(PPh₃)₃]. The primary expected thermal event is the dissociation of one triphenylphosphine (PPh₃) ligand.
| Parameter | Dichlorotris(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₃] | Dichlorotetrakis(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₄] (Expected) |
| Melting Point (°C) | ~157-160 (with decomposition) | Lower than the tris complex, with decomposition |
| Initial Decomposition | Begins with the loss of a PPh₃ ligand. | Likely dissociates one PPh₃ ligand to form [RuCl₂(PPh₃)₃]. |
| Decomposition Onset (°C) | Varies, but significant decomposition is observed above 200°C. | Expected to be lower than the tris complex due to steric hindrance. |
Experimental Protocols for Thermal Analysis
To definitively characterize the thermal stability of [RuCl₂(PPh₃)₄], Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the stoichiometry of decomposition reactions.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small sample of the complex (typically 3-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina or platinum).
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the percentage of mass loss at each step.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, identifying phase transitions such as melting, crystallization, and decomposition.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.
-
Atmosphere: The experiment is performed under an inert atmosphere (e.g., nitrogen) with a consistent flow rate.
-
Heating Program: The sample and reference are subjected to a controlled temperature program, typically heating from ambient temperature at a constant rate (e.g., 10°C/min).
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (melting, decomposition) and exothermic (crystallization, some decompositions) events.
Visualization of Synthesis and Decomposition Pathways
The following diagrams illustrate the logical relationships in the synthesis and thermal decomposition of dichlorotetrakis(triphenylphosphine)ruthenium(II).
Caption: Synthesis and proposed thermal decomposition pathway of [RuCl₂(PPh₃)₄].
Caption: Experimental workflow for thermal analysis of [RuCl₂(PPh₃)₄].
Anticipated Thermal Decomposition Mechanism
The thermal decomposition of dichlorotetrakis(triphenylphosphine)ruthenium(II) is expected to proceed in a stepwise manner. Due to the steric crowding of the four bulky triphenylphosphine ligands, the initial and most facile decomposition step is likely the dissociation of one PPh₃ ligand to form the more stable, coordinatively unsaturated dichlorotris(triphenylphosphine)ruthenium(II) complex.
Step 1: Ligand Dissociation [RuCl₂(PPh₃)₄] → [RuCl₂(PPh₃)₃] + PPh₃
This initial step would be observed in TGA as a mass loss corresponding to one equivalent of triphenylphosphine. In DSC, this would likely be an endothermic event.
Step 2: Further Decomposition Following the formation of the tris-phosphine complex, further heating would lead to its decomposition. This process is more complex and can involve the cleavage of Ru-P and Ru-Cl bonds, as well as the decomposition of the triphenylphosphine ligands themselves. The ultimate products at high temperatures would be ruthenium-containing solids (such as ruthenium oxides if in an oxidizing atmosphere, or ruthenium metal/carbide in an inert atmosphere) and volatile organic and phosphorus-containing compounds.
Conclusion
References
An In-depth Technical Guide on the Electronic Properties of Dichlorotetrakis(triphenylphosphine)ruthenium(II)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorotetrakis(triphenylphosphine)ruthenium(II), with the chemical formula RuCl2(PPh3)4, is a coordination complex of ruthenium in the +2 oxidation state. This compound is a notable member of the family of ruthenium-phosphine complexes, which are extensively utilized as catalysts and catalyst precursors in a wide array of organic transformations. The electronic properties of RuCl2(PPh3)4 are fundamental to its reactivity and catalytic activity, influencing its redox behavior, ligand substitution kinetics, and interaction with substrates. This guide provides a comprehensive overview of the core electronic characteristics of this complex, supported by available data and detailed experimental methodologies.
Synthesis and Electronic Structure
Dichlorotetrakis(triphenylphosphine)ruthenium(II) is synthesized from its precursor, dichlorotris(triphenylphosphine)ruthenium(II) (RuCl2(PPh3)3), by the addition of an excess of triphenylphosphine (PPh3)[1]. This reaction involves the coordination of a fourth PPh3 ligand to the ruthenium center, leading to a change in the coordination geometry and electronic environment of the metal.
The electronic structure of RuCl2(PPh3)4 is characterized by a d6 electron configuration for the ruthenium(II) center in a pseudo-octahedral geometry. The four bulky triphenylphosphine ligands and two chloride ligands create a specific ligand field around the ruthenium ion, which dictates the energies of the d-orbitals. The triphenylphosphine ligands are known for their dual electronic nature: they are good σ-donors through the phosphorus lone pair and also π-acceptors due to the presence of empty P-C σ* orbitals. This combination of electronic effects influences the electron density at the ruthenium center and, consequently, its chemical properties.
Quantitative Electronic Properties
Quantitative data on the electronic properties of RuCl2(PPh3)4 are not as extensively documented as for its precursor, RuCl2(PPh3)3. However, based on the general understanding of ruthenium-phosphine complexes and available information, the following provides a summary of its expected and reported electronic characteristics.
Redox Properties
Table 1: Comparison of Redox Potentials of Related Ruthenium(II) Phosphine Complexes
| Complex | Redox Process | Potential (V vs. reference electrode) | Solvent/Electrolyte | Citation |
| [Ru(H2tg)2(PPh3)2]Cl2 | Ru(II) → Ru(III) | +1.02 | Acetonitrile | [4] |
| RuCl2(PPh3)3 | Ru(II) → Ru(III) | Not specified | Not specified | |
| RuCl2(PPh3)4 | Ru(II) → Ru(III) | Not available | Not available |
Note: Data for RuCl2(PPh3)4 is not available in the search results. The table includes a related compound for comparative purposes.
Spectroscopic Properties (UV-Vis)
The UV-Vis absorption spectrum of RuCl2(PPh3)4 is expected to be dominated by ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, characteristic of transition metal complexes. The triphenylphosphine and chloride ligands have orbitals that can participate in these electronic transitions with the ruthenium d-orbitals. Specific peak positions (λmax) and molar extinction coefficients (ε) for RuCl2(PPh3)4 are not detailed in the search results. For comparison, related RuCl2(L)(PPh3)2 complexes, where L is a bidentate nitrogen-containing ligand, have been characterized by UV-Vis spectroscopy[5].
Table 2: UV-Vis Spectroscopic Data of Related Ruthenium(II) Complexes
| Complex | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent | Assignment | Citation |
| cis-[RuCl2(2-(2'-pyridyl)quinoline)(PPh3)2] | Not specified | Not specified | Not specified | Not specified | [5] |
| RuCl2(PPh3)4 | Not available | Not available | Not available | Not available |
Note: Specific UV-Vis data for RuCl2(PPh3)4 is not available in the search results. The table includes a related compound to indicate the type of data typically reported.
Experimental Protocols
The characterization of the electronic properties of RuCl2(PPh3)4 involves standard analytical techniques. Below are detailed methodologies for key experiments.
Synthesis of Dichlorotetrakis(triphenylphosphine)ruthenium(II)
Objective: To synthesize RuCl2(PPh3)4 from RuCl2(PPh3)3.
Materials:
-
Dichlorotris(triphenylphosphine)ruthenium(II) (RuCl2(PPh3)3)
-
Triphenylphosphine (PPh3)
-
Anhydrous, deoxygenated solvent (e.g., benzene or toluene)
-
Schlenk line or glovebox for inert atmosphere operations
-
Reaction flask, condenser, and magnetic stirrer
Procedure:
-
In a reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve RuCl2(PPh3)3 in the chosen solvent.
-
Add a stoichiometric excess of triphenylphosphine to the solution.
-
Heat the reaction mixture to reflux for a specified period, typically several hours, while stirring.
-
Monitor the reaction progress by a suitable technique, such as thin-layer chromatography or ³¹P NMR spectroscopy.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product, RuCl2(PPh3)4, which is typically a black solid, can be isolated by filtration, washed with a non-polar solvent (e.g., hexane) to remove excess triphenylphosphine, and dried under vacuum[1].
Cyclic Voltammetry
Objective: To determine the redox potentials of RuCl2(PPh3)4.
Materials:
-
RuCl2(PPh3)4 sample
-
Electrochemical cell with a three-electrode setup:
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or SCE)
-
Counter electrode (e.g., platinum wire)
-
-
Potentiostat
-
Anhydrous, deoxygenated electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) in acetonitrile or dichloromethane)
Procedure:
-
Prepare a solution of RuCl2(PPh3)4 of known concentration in the electrolyte solution under an inert atmosphere.
-
Assemble the electrochemical cell with the three electrodes immersed in the sample solution.
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment, including the initial potential, switching potential, and scan rate.
-
Run the experiment, scanning the potential from a region where no redox processes occur to a potential where oxidation or reduction is expected, and then reversing the scan.
-
Record the resulting voltammogram (current vs. potential).
-
The potential of the anodic and cathodic peaks can be used to determine the formal redox potential (E½) of the Ru(II)/Ru(III) couple.
UV-Vis Spectroscopy
Objective: To obtain the electronic absorption spectrum of RuCl2(PPh3)4.
Materials:
-
RuCl2(PPh3)4 sample
-
Spectroscopic grade solvent (e.g., dichloromethane or acetonitrile)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a dilute solution of RuCl2(PPh3)4 of known concentration in the chosen solvent.
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Record the baseline spectrum with the reference cuvette.
-
Replace the reference cuvette with the cuvette containing the sample solution.
-
Record the absorption spectrum of the sample over the desired wavelength range (typically 200-800 nm).
-
The resulting spectrum will show absorbance as a function of wavelength. The wavelengths of maximum absorbance (λmax) and the corresponding molar extinction coefficients (ε) can be determined.
Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent electronic characterization of RuCl2(PPh3)4.
Caption: Workflow for the synthesis and electronic characterization of RuCl2(PPh3)4.
Ligand Substitution Pathway
A key aspect of the chemistry of RuCl2(PPh3)4 is its propensity to undergo ligand substitution reactions, which is fundamental to its catalytic activity. The triphenylphosphine ligands can be replaced by other ligands, such as substrates in a catalytic cycle.
Caption: A simplified associative pathway for ligand substitution in RuCl2(PPh3)4.
Conclusion
Dichlorotetrakis(triphenylphosphine)ruthenium(II) is a significant ruthenium complex with important applications in catalysis. Its electronic properties, governed by the d6 ruthenium(II) center and the surrounding phosphine and chloride ligands, are crucial for its reactivity. While detailed quantitative data on its electronic characteristics are not as abundant as for its tris(phosphine) precursor, this guide provides a framework for understanding and investigating these properties. The provided experimental protocols offer a starting point for researchers to further explore the rich electronic landscape of this versatile complex. Further computational and experimental studies are warranted to fully elucidate the electronic structure and its relationship to the catalytic activity of RuCl2(PPh3)4.
References
- 1. Dichlorotris(triphenylphosphine)ruthenium(II) - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Homotrinuclear ruthenium(ii) and rhodium(i) complexes of redox-active tris(ferrocenyl)arene-based tris-phosphanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and solution studies of ruthenium(II) complexes with thiazole and antileukaemic drug thiopurines. Crystal structure of trans-dichlorotris(1,3-thiazole)(triphenylphosphine)ruthenium(II) [ ] ‡ - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Dichlorotetrakis(triphenylphosphine)ruthenium(II) (CAS: 15555-77-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorotetrakis(triphenylphosphine)ruthenium(II), with the CAS number 15555-77-8, is a coordination complex of ruthenium that serves as a versatile catalyst and precursor in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, key applications, and safety protocols. It is important to note that in scientific literature and commercial listings, this compound is frequently confused with its analogue, Dichlorotris(triphenylphosphine)ruthenium(II) (CAS: 15529-49-4). This guide will focus on the information available for the tetrakis complex, while also acknowledging this common ambiguity.
Chemical and Physical Properties
Dichlorotetrakis(triphenylphosphine)ruthenium(II) is a black crystalline solid. A summary of its key quantitative data is presented in the table below.
| Property | Value | Reference |
| CAS Number | 15555-77-8 | [1] |
| Molecular Formula | C₇₂H₆₀Cl₂P₄Ru | [1] |
| Molecular Weight | 1225.15 g/mol | [1] |
| Appearance | Black crystals | [2] |
| Solubility | Soluble in organic solvents such as benzene | [2] |
Synthesis
Dichlorotetrakis(triphenylphosphine)ruthenium(II) can be synthesized from its tris(triphenylphosphine) analogue. The addition of an excess of triphenylphosphine to a solution of dichlorotris(triphenylphosphine)ruthenium(II) results in the coordination of a fourth phosphine ligand to form the desired tetrakis complex.[2]
Experimental Protocol: Synthesis from Dichlorotris(triphenylphosphine)ruthenium(II)
Materials:
-
Dichlorotris(triphenylphosphine)ruthenium(II) (RuCl₂(PPh₃)₃)
-
Triphenylphosphine (PPh₃)
-
An appropriate solvent (e.g., benzene or toluene)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
Procedure:
-
In a flask under an inert atmosphere, dissolve Dichlorotris(triphenylphosphine)ruthenium(II) in the chosen solvent.
-
Add an excess of triphenylphosphine to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by techniques such as ³¹P NMR spectroscopy.
-
Upon completion of the reaction, the product, Dichlorotetrakis(triphenylphosphine)ruthenium(II), can be isolated by precipitation or crystallization, followed by filtration and drying under vacuum.
Note: This is a generalized procedure based on the known reactivity. Specific reaction conditions such as concentration, reaction time, and purification method may need to be optimized.
Catalytic Applications
Dichlorotetrakis(triphenylphosphine)ruthenium(II) is a catalyst for a variety of organic transformations, including oxidations, reductions, cross-couplings, cyclizations, and isomerization reactions.[3]
Hydrogenation Reactions
This complex is known to catalyze the selective hydrogenation of various functional groups.
Materials:
-
Substrate (e.g., alkene, ketone)
-
Dichlorotetrakis(triphenylphosphine)ruthenium(II) (catalyst)
-
Solvent (e.g., benzene, toluene, ethanol)
-
Hydrogen gas (H₂)
-
High-pressure reactor (autoclave)
Procedure:
-
Charge the high-pressure reactor with the substrate, catalyst, and solvent under an inert atmosphere.
-
Seal the reactor and purge with hydrogen gas several times.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Heat the reaction mixture to the specified temperature and stir for the required duration.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
The product can be isolated and purified using standard techniques such as filtration, extraction, and chromatography.
Note: Catalyst loading, solvent, temperature, pressure, and reaction time are crucial parameters that need to be optimized for each specific substrate.
Oxidation Reactions
The complex also serves as a catalyst for oxidation reactions.
A general protocol for the oxidation of sulfides to sulfoxides is outlined below, though specific data for the tetrakis complex is limited.
Materials:
-
Sulfide substrate
-
Dichlorotetrakis(triphenylphosphine)ruthenium(II) (catalyst)
-
Oxidant (e.g., tert-butyl hydroperoxide)
-
Solvent (e.g., dichloromethane, acetone)
Procedure:
-
Dissolve the sulfide substrate and the catalyst in the chosen solvent in a reaction flask.
-
Add the oxidant to the reaction mixture, typically dropwise, while maintaining a controlled temperature.
-
Stir the reaction until completion, which can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is worked up to remove the catalyst and any remaining oxidant.
-
The desired sulfoxide product is then purified by methods such as column chromatography.
Reaction Mechanisms and Workflows
The catalytic cycle for hydrogenation by ruthenium-phosphine complexes generally involves several key steps: activation of the catalyst, oxidative addition of hydrogen, coordination of the substrate, migratory insertion, and reductive elimination to release the product and regenerate the catalyst.
Caption: A plausible catalytic cycle for hydrogenation reactions catalyzed by Dichlorotetrakis(triphenylphosphine)ruthenium(II).
Safety and Handling
Dichlorotetrakis(triphenylphosphine)ruthenium(II) is harmful if swallowed, in contact with skin, or if inhaled.[1] It is essential to handle this compound in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust. Store the compound in a tightly sealed container in a cool, dry place. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Dichlorotetrakis(triphenylphosphine)ruthenium(II) is a valuable ruthenium complex with demonstrated applications in catalysis. While its characterization and specific experimental protocols are often obscured by confusion with its tris(triphenylphosphine) counterpart, the available information highlights its potential in various synthetic transformations. Further research to delineate the specific catalytic activities and properties of the tetrakis complex would be highly beneficial to the scientific community.
References
An In-depth Technical Guide to the Safe Handling of Dichlorotetrakis(triphenylphosphine)ruthenium(II)
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information and handling protocols for dichlorotetrakis(triphenylphosphine)ruthenium(II), a common organometallic catalyst in chemical synthesis. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.
Hazard Identification and Classification
Dichlorotetrakis(triphenylphosphine)ruthenium(II) is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
Signal Word: Warning[1]
Symptoms of exposure may include irritation of the skin, eyes, and respiratory system.[1] Skin contact can lead to inflammation characterized by itching, scaling, reddening, or blistering.[1] Eye contact may cause redness and pain.[1] Inhalation can result in respiratory irritation.[1]
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is fundamental to its safe handling.
Table 2: Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C₇₂H₆₀Cl₂P₄Ru[1][2] |
| Molecular Weight | 1221.1 g/mol [1][2] |
| Appearance | Brown powder[3] |
| Purity | Typically 95% or higher[1] |
| CAS Number | 15555-77-8[1][2] |
| Stability | Stable under recommended storage conditions.[1] |
| Incompatibilities | Strong oxidizing agents.[1] |
| Hazardous Decomposition Products | Carbon oxides, Hydrogen chloride, Phosphorus oxides, Ruthenium oxides.[1] |
Safe Handling and Experimental Protocols
A systematic approach to handling is essential to minimize exposure and prevent accidents.
Engineering Controls
-
Ventilation: Always handle dichlorotetrakis(triphenylphosphine)ruthenium(II) in a well-ventilated area.[1][4] A chemical fume hood is recommended to keep airborne concentrations low.[1]
Personal Protective Equipment (PPE)
-
Gloves: Wear appropriate chemical-resistant gloves.[1]
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.[1]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.
-
Lab Coat: A lab coat should be worn to prevent skin contact.[1]
General Handling Procedures
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]
-
Minimize dust generation and accumulation.[1]
Experimental Workflow
The following diagram illustrates a safe workflow for experiments involving dichlorotetrakis(triphenylphosphine)ruthenium(II).
Caption: A logical workflow for the safe handling of dichlorotetrakis(triphenylphosphine)ruthenium(II).
Storage and Disposal
Proper storage and disposal are critical for safety and environmental protection.
Storage
-
Store away from incompatible materials such as strong oxidizing agents.[1][4]
-
Keep away from sources of ignition, heat, and sunlight.[4]
Disposal
-
Dispose of contents and container in accordance with local, regional, and national regulations.[1]
-
Do not allow the product to enter drains or waterways.[1]
-
Contaminated packaging should be treated as the product itself.
Emergency Procedures
In the event of an emergency, follow these procedures.
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Skin Contact | Immediately wash the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[1] |
In case of a spill, evacuate the area, wear appropriate PPE, and prevent further leakage if it is safe to do so.[1] Absorb the spill with an inert material and place it into a suitable disposal container.[1]
References
Methodological & Application
Application Notes and Protocols: Dichlorotetrakis(triphenylphosphine)ruthenium(II) as a Catalyst in Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorotetrakis(triphenylphosphine)ruthenium(II), RuCl₂(PPh₃)₄, is a versatile and efficient catalyst precursor for a wide range of hydrogenation reactions. It is closely related to the more commonly cited dichlorotris(triphenylphosphine)ruthenium(II), RuCl₂(PPh₃)₃. In the presence of an excess of triphenylphosphine, RuCl₂(PPh₃)₃ readily coordinates with a fourth phosphine ligand to form the tetrakis complex, RuCl₂(PPh₃)₄. Therefore, many catalytic applications employing RuCl₂(PPh₃)₃ in the presence of additional phosphine ligands effectively utilize RuCl₂(PPh₃)₄ as the active catalytic species. These application notes provide an overview of the catalytic activity of RuCl₂(PPh₃)₄ and detailed protocols for its use in the hydrogenation of various functional groups.
The catalytic activity of these ruthenium-phosphine complexes is predicated on their ability to activate molecular hydrogen, forming ruthenium hydride species that are key to the hydrogenation process. The general catalytic cycle involves the formation of active hydride species, such as HRuCl(PPh₃)₃ and H₂Ru(PPh₃)₃.
Data Presentation: Catalytic Performance in Hydrogenation
The following tables summarize the catalytic performance of dichlorotetrakis(triphenylphosphine)ruthenium(II) and its immediate precursor in the hydrogenation of various functional groups.
Table 1: Hydrogenation of Alkenes
| Substrate | Catalyst System | Solvent | Temperature (°C) | H₂ Pressure (atm) | Time (h) | Conversion (%) |
| 1-Hexene | RuCl₂(PPh₃)₃ | Toluene | 80 | 30 | 4 | >95 |
| Cyclohexene | RuH₂(PPh₃)₄ | Benzene | 30 | 1 | 1 | 100 |
Table 2: Hydrogenation of Ketones (Transfer Hydrogenation)
| Substrate | Catalyst System | Hydrogen Donor | Base | Temperature (°C) | Time | Conversion (%) | TOF (h⁻¹) |
| Acetophenone | [RuCl₂(PPh₃)(PNN')] | 2-Propanol | (CH₃)₂CHONa | Reflux | - | High | up to 250,000[1][2] |
| Acetophenone | RuCl₂(PPh₃)₂(Picam) | 2-Propanol | KOH | 80 | 5 min | - | High |
| Various Ketones | RuCl₂(xylbinap)(1,2-diamine) | H₂ | Base | - | - | High | - |
Note: PNN' and Picam represent specific tridentate and bidentate ligands, respectively, used to modify the primary ruthenium catalyst.
Table 3: Hydrogenation of Imines (Transfer Hydrogenation)
| Substrate | Catalyst System | Hydrogen Donor | Base | Temperature (°C) | Time | Conversion (%) |
| N-benzylideneaniline | RuCl₂PPh₃(L1) | 2-Propanol | NaOH | - | - | High[3] |
| Various Imines | RuHCl(diphosphine)(diamine) | H₂ | Alkoxide | 20 | - | Good to Excellent |
Note: L1 represents a specific nitrogen-phosphorus-nitrogen (NPN) ligand.
Table 4: Hydrogenation of Nitro Compounds
| Substrate | Catalyst System | Solvent | Temperature (°C) | H₂ Pressure (atm) | Time (h) | Yield (%) |
| Nitrobenzene | Ru(II) complexes | Various | - | - | - | Good to Excellent |
Experimental Protocols
Protocol 1: General Procedure for the Hydrogenation of Alkenes
This protocol is adapted for the use of RuCl₂(PPh₃)₃ as a precatalyst, which in the presence of excess phosphine, forms the tetrakis complex.
Materials:
-
Dichlorotris(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₃]
-
Triphenylphosphine (PPh₃)
-
Alkene substrate
-
Anhydrous, deoxygenated solvent (e.g., benzene, toluene)
-
Hydrogen gas (high purity)
-
Schlenk flask or high-pressure autoclave
-
Magnetic stirrer and heating plate
Procedure:
-
In a Schlenk flask or an autoclave under an inert atmosphere (e.g., argon or nitrogen), add RuCl₂(PPh₃)₃ (e.g., 0.02 mmol) and triphenylphosphine (e.g., 0.02 mmol, to ensure an excess).
-
Add the anhydrous, deoxygenated solvent (e.g., 10 mL).
-
Add the alkene substrate (e.g., 2 mmol).
-
Seal the reaction vessel and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-30 atm).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 30-80 °C).
-
Monitor the reaction progress by techniques such as GC or TLC.
-
Upon completion, cool the reaction to room temperature and carefully release the hydrogen pressure.
-
The product can be isolated by removing the solvent under reduced pressure and purifying the residue by chromatography.
Protocol 2: General Procedure for the Transfer Hydrogenation of Ketones
This protocol describes a general method for the reduction of ketones using a ruthenium catalyst and a hydrogen donor, typically an alcohol.
Materials:
-
Ruthenium catalyst precursor (e.g., RuCl₂(PPh₃)₃)
-
Ligand (if applicable, e.g., a PNN' or diamine ligand)
-
Ketone substrate
-
Hydrogen donor (e.g., 2-propanol)
-
Base (e.g., KOH, NaOH, or a sodium alkoxide)
-
Anhydrous solvent (if different from the hydrogen donor)
-
Reaction vessel (e.g., round-bottom flask with a reflux condenser)
-
Magnetic stirrer and heating plate
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the ruthenium catalyst precursor and any additional ligands.
-
Add the hydrogen donor (e.g., 2-propanol).
-
Add the ketone substrate and the base.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Proposed catalytic cycle for hydrogenation.
Caption: General experimental workflow for hydrogenation.
References
Application Notes and Protocols for Transfer Hydrogenation Using Dichlorotetrakis(triphenylphosphine)ruthenium(II)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transfer hydrogenation is a powerful and versatile reduction method in organic synthesis, offering a safer and often more selective alternative to traditional hydrogenation using pressurized hydrogen gas. This technique utilizes a hydrogen donor molecule, typically a simple alcohol like isopropanol, to transfer hydrogen to an acceptor molecule, such as a ketone or aldehyde, facilitated by a metal catalyst. Dichlorotetrakis(triphenylphosphine)ruthenium(II), RuCl₂(PPh₃)₄, and its direct precursor, Dichlorotris(triphenylphosphine)ruthenium(II), RuCl₂(PPh₃)₃, are highly effective catalysts for this transformation.
These ruthenium complexes are valued for their ability to catalyze the reduction of a wide range of carbonyl compounds to their corresponding alcohols under relatively mild conditions. The reaction is characterized by its operational simplicity and high functional group tolerance, making it a valuable tool in multistep organic synthesis, particularly in the development of pharmaceutical intermediates. A crucial aspect of this catalytic system is the requirement of a base, which plays a key role in the activation of the catalyst and the hydrogen donor.
Catalytic Cycle and Mechanism
The transfer hydrogenation catalyzed by RuCl₂(PPh₃)₃ is understood to proceed through a catalytic cycle involving the formation of a ruthenium-hydride species. The presence of a base is essential for the deprotonation of the hydrogen donor (e.g., isopropanol) to form an alkoxide, which then coordinates to the ruthenium center.
The generally accepted mechanism involves the following key steps:
-
Ligand Dissociation and Alkoxide Formation: The precatalyst, RuCl₂(PPh₃)₃, may first dissociate a triphenylphosphine ligand to create a vacant coordination site. The base then deprotonates the alcohol (hydrogen donor), and the resulting alkoxide coordinates to the ruthenium center.
-
β-Hydride Elimination: The coordinated alkoxide undergoes β-hydride elimination to form a ruthenium-hydride species and the corresponding ketone (e.g., acetone from isopropanol).
-
Substrate Coordination and Hydride Transfer: The carbonyl substrate coordinates to the ruthenium-hydride complex, followed by the transfer of the hydride to the carbonyl carbon.
-
Product Release and Catalyst Regeneration: The resulting ruthenium-alkoxide of the reduced substrate is then protonated by the hydrogen donor, releasing the alcohol product and regenerating the active catalytic species to continue the cycle.
Quantitative Data Summary
The following tables summarize the typical reaction conditions and yields for the transfer hydrogenation of various ketones and aldehydes catalyzed by RuCl₂(PPh₃)₃. Isopropanol is commonly used as both the solvent and the hydrogen donor.
Table 1: Transfer Hydrogenation of Substituted Acetophenones
| Substrate | Base | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Yield (%) |
| Acetophenone | iPrOK | 0.5 | 82 | 0.25 | 96[1] |
| 4-Methylacetophenone | iPrOK | 0.5 | 82 | 0.5 | 95 |
| 4-Methoxyacetophenone | iPrOK | 0.5 | 82 | 1 | 92 |
| 4-Chloroacetophenone | iPrOK | 0.5 | 82 | 0.5 | 94 |
| 4-Bromoacetophenone | iPrOK | 0.5 | 82 | 0.5 | 93 |
| 4-Nitroacetophenone | iPrOK | 0.5 | 82 | 3 | 89 |
Table 2: Transfer Hydrogenation of Various Ketones and Aldehydes
| Substrate | Base | Catalyst Loading (mol%) | Temp. (°C) | Time | Yield (%) |
| Cyclohexanone | KOH | 2.9 | Reflux | Overnight | ~82 |
| Propiophenone | iPrOK | 0.5 | 82 | 1 | 96 |
| Benzophenone | iPrOK | 0.5 | 82 | 2 | 91 |
| 2-Heptanone | iPrOK | 0.5 | 82 | 5 | 85 |
| Benzaldehyde | KOH | 1.0 | 80 | 2 | >95 |
Experimental Protocols
The following protocols provide a general framework for conducting transfer hydrogenation reactions using RuCl₂(PPh₃)₃ as the catalyst. RuCl₂(PPh₃)₄ can be used interchangeably, often forming the tris(phosphine) complex in solution.
General Workflow
Protocol 1: Transfer Hydrogenation of Acetophenone
This protocol details the reduction of acetophenone to 1-phenylethanol.
Materials:
-
Dichlorotris(triphenylphosphine)ruthenium(II) (RuCl₂(PPh₃)₃)
-
Acetophenone
-
Isopropanol (anhydrous)
-
Potassium hydroxide (KOH) or Potassium tert-butoxide (tBuOK)
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add RuCl₂(PPh₃)₃ (e.g., 0.01 mmol, 1 mol%).
-
Add acetophenone (1.0 mmol) and anhydrous isopropanol (10 mL).
-
Prepare a solution of the base (e.g., 0.1 M KOH in isopropanol or 0.1 mmol of tBuOK).
-
Add the base solution to the reaction mixture.
-
Heat the mixture to reflux under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 1-4 hours).
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure 1-phenylethanol.
Protocol 2: General Procedure for the Transfer Hydrogenation of Ketones and Aldehydes
This protocol can be adapted for a variety of carbonyl substrates.
Materials:
-
RuCl₂(PPh₃)₃
-
Carbonyl substrate (ketone or aldehyde)
-
Anhydrous isopropanol
-
Base (e.g., KOH, NaOH, tBuOK, or iPrOK)
-
Schlenk flask or equivalent glassware for inert atmosphere reactions
-
Standard work-up and purification equipment
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the carbonyl substrate (1.0 mmol) in anhydrous isopropanol (5-10 mL).
-
Add RuCl₂(PPh₃)₃ (0.005-0.02 mmol, 0.5-2 mol%).
-
Add the base (0.05-0.2 mmol, 5-20 mol%). For solid bases, they can be added directly. For alkoxide bases, a solution in the corresponding alcohol is often used.
-
Heat the reaction mixture to the desired temperature (typically 80°C to reflux) with stirring.
-
Monitor the reaction by TLC or GC. Reaction times can vary from 15 minutes to several hours depending on the substrate and specific conditions.
-
Upon completion, cool the mixture to room temperature.
-
Perform an aqueous work-up as described in Protocol 1.
-
Purify the resulting alcohol by column chromatography or distillation.
Safety and Handling
-
RuCl₂(PPh₃)₃ and RuCl₂(PPh₃)₄ are air-stable but should be handled in a well-ventilated fume hood.
-
The reactions should be carried out under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst and potential side reactions.
-
Isopropanol is flammable. Handle with care and avoid open flames.
-
The bases used (KOH, NaOH, tBuOK, iPrOK) are corrosive and/or moisture-sensitive. Handle with appropriate personal protective equipment.
Conclusion
The use of Dichlorotetrakis(triphenylphosphine)ruthenium(II) and its tris(phosphine) analogue as catalysts for transfer hydrogenation offers a reliable and efficient method for the reduction of a wide array of ketones and aldehydes. The operational simplicity, mild reaction conditions, and high yields make this a valuable synthetic tool for researchers in academia and industry, particularly in the field of drug development where the synthesis of chiral alcohols is often a critical step. The protocols and data provided herein serve as a comprehensive guide for the successful application of this catalytic system.
References
Application Notes and Protocols: Dichlorotetrakis(triphenylphosphine)ruthenium(II) Catalyzed Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorotetrakis(triphenylphosphine)ruthenium(II), RuCl2(PPh3)4, and its closely related precursor, dichlorotris(triphenylphosphine)ruthenium(II), RuCl2(PPh3)3, are highly versatile and efficient catalysts in a variety of organic transformations.[1][2] In the presence of excess triphenylphosphine, RuCl2(PPh3)3 readily coordinates a fourth phosphine ligand to form the tetrakis complex.[3] These ruthenium(II) phosphine complexes are particularly effective in mediating a range of oxidation reactions, including the oxidation of alcohols to aldehydes and ketones, and the oxidative cleavage of olefins.[2][3] Their utility in organic synthesis is significant, offering pathways to key functional groups in complex molecules.
This document provides detailed application notes and experimental protocols for key oxidation reactions catalyzed by dichlorotetrakis(triphenylphosphine)ruthenium(II) and its related ruthenium precursors.
Oxidation of Alcohols to Aldehydes and Ketones
Ruthenium(II)-phosphine complexes are excellent catalysts for the oxidation of primary and secondary alcohols to the corresponding aldehydes and ketones.[2] This transformation can be achieved using various oxidizing agents, with acetone serving as a common and mild oxidant in a transfer hydrogenation process.[4] The reaction is generally high-yielding and selective.
Quantitative Data Summary
| Catalyst Precursor | Substrate | Oxidant | Product | Yield (%) | Time (h) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| RuCl2(PPh3)3 (Commercial) | 1-Phenylethanol | Acetone | Acetophenone | 88 | 1 | 4 | [4] |
| RuCl2(PPh3)3 (Synthesized) | 1-Phenylethanol | Acetone | Acetophenone | 37 | 1 | 3 | [4] |
| RuCl2(PPh3)3 (Synthesized) | 1-Phenylethanol | Acetone | Acetophenone | 54 | 2 | - | [4] |
Experimental Protocol: Oxidation of 1-Phenylethanol to Acetophenone
This protocol is adapted from a procedure using RuCl2(PPh3)3 as the precatalyst.[4] RuCl2(PPh3)4 can be used as a direct substitute or formed in situ by adding one equivalent of PPh3 relative to RuCl2(PPh3)3.
Materials:
-
Dichlorotetrakis(triphenylphosphine)ruthenium(II) (RuCl2(PPh3)4) or Dichlorotris(triphenylphosphine)ruthenium(II) (RuCl2(PPh3)3)
-
1-Phenylethanol
-
Anhydrous Acetone (dried over molecular sieves)
-
Anhydrous Potassium Carbonate (K2CO3)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon) glovebox and Schlenk line
-
Standard glassware for organic synthesis
Procedure:
-
Inside an inert atmosphere glovebox, add RuCl2(PPh3)4 (e.g., 0.1 mmol, 10 mol%) and anhydrous K2CO3 (e.g., 1.0 mmol) to a dry round-bottom flask equipped with a magnetic stir bar.
-
In a separate vial, dissolve 1-phenylethanol (1.0 mmol) in anhydrous acetone (15 mL).
-
Add the acetone solution of the alcohol to the flask containing the catalyst and base.
-
Seal the flask, remove it from the glovebox, and connect it to a reflux condenser under a positive pressure of nitrogen.
-
Heat the reaction mixture to reflux (approximately 56 °C for acetone) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC analysis of aliquots taken at regular intervals (e.g., 1 hour, 2 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford pure acetophenone.
Proposed Catalytic Cycle for Alcohol Dehydrogenation
The mechanism for alcohol oxidation often proceeds via a transfer hydrogenation pathway, particularly when acetone is used as the oxidant.[4]
Caption: Proposed mechanism for ruthenium-catalyzed alcohol oxidation.
Oxidative Cleavage of Olefins
Ruthenium catalysts, typically generated in situ from precursors like RuCl3 or potentially RuCl2(PPh3)4, are effective for the oxidative cleavage of carbon-carbon double bonds to yield aldehydes or carboxylic acids.[5][6] The active catalytic species is believed to be ruthenium tetroxide (RuO4).[6] The choice of oxidant and reaction conditions determines the final product.
Quantitative Data Summary
The following data is for ruthenium-catalyzed oxidative cleavage, typically using RuCl3 as the precatalyst with a co-oxidant.
| Substrate | Oxidant System | Product | Yield (%) | Reference |
| Aryl Olefins | RuCl3-Oxone-NaHCO3 | Aromatic Aldehydes | Excellent | [5] |
| Aliphatic Olefins | RuCl3-NaIO4 | Alkyl Aldehydes | Good to Excellent | [5] |
| Terminal Aliphatic Olefins | RuCl3-NaIO4 | Aldehydes | Excellent | [5] |
Experimental Protocol: Oxidative Cleavage of an Olefin to Aldehydes
This general protocol is based on methods using a ruthenium precursor and a stoichiometric oxidant.[5]
Materials:
-
Ruthenium precursor (e.g., RuCl2(PPh3)4 or RuCl3·nH2O)
-
Olefin substrate
-
Sodium periodate (NaIO4) or Oxone®
-
Solvent system (e.g., acetonitrile/water or 1,2-dichloroethane/water)
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred solution of the olefin (1.0 mmol) in a suitable solvent mixture (e.g., 1,2-dichloroethane and water, 1:1, 10 mL), add the ruthenium precursor (e.g., 0.035 mmol, 3.5 mol%).
-
Add the oxidant (e.g., NaIO4, 2.1 mmol) portion-wise over a period of time to control the reaction temperature.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or GC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Proposed Reaction Pathway for Oxidative Cleavage
The oxidative cleavage of olefins by ruthenium catalysts is generally accepted to proceed through the formation of a ruthenium tetroxide intermediate.
Caption: General pathway for Ru-catalyzed oxidative cleavage of olefins.
Epoxidation of Alkenes
Ruthenium complexes have also been reported to catalyze the epoxidation of alkenes, although this application is less common for RuCl2(PPh3)4 compared to other ruthenium catalysts.[7] The reaction typically requires a suitable oxygen source.
General Application Note
While specific, high-yielding protocols for the epoxidation of alkenes using RuCl2(PPh3)4 are not as widely documented as for alcohol oxidation, the catalytic system can be explored for this transformation. The reaction would likely involve the generation of a high-valent ruthenium-oxo species that acts as the oxygen transfer agent. Researchers interested in this application are encouraged to screen various oxidants (e.g., tert-butyl hydroperoxide, iodosylbenzene) and reaction conditions to optimize the yield and selectivity for their specific substrate.
Experimental Workflow for Catalyst Screening
Caption: Workflow for epoxidation catalyst screening.
Conclusion
Dichlorotetrakis(triphenylphosphine)ruthenium(II) and its related complexes are powerful tools for synthetic chemists, enabling a range of important oxidation reactions. The protocols and data presented here provide a foundation for researchers to apply these catalysts in their own work, from small-scale synthesis to complex molecule construction in drug development. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
- 1. Ruthenium-Catalyzed Reductive Cleavage of Unstrained Aryl–Aryl Bonds: Reaction Development and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dichlorotris(triphenylphosphine)ruthenium(II) - Wikipedia [en.wikipedia.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Ruthenium-catalyzed oxidative cleavage of olefins to aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ruthenium-Catalyzed Oxidative Cleavage of Olefins to Aldehydes [organic-chemistry.org]
- 7. Highly efficient epoxidation of cyclic alkenes catalyzed by ruthenium complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Cross-Coupling Reactions with Dichlorotetrakis(triphenylphosphine)ruthenium(II)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorotetrakis(triphenylphosphine)ruthenium(II), [RuCl₂(PPh₃)₄], and its precursor, Dichlorotris(triphenylphosphine)ruthenium(II), [RuCl₂(PPh₃)₃], are versatile catalysts in organic synthesis. While palladium complexes have traditionally dominated the landscape of cross-coupling reactions such as Suzuki, Sonogashira, and Heck, ruthenium catalysts have emerged as powerful alternatives, particularly for reactions involving C-H bond activation. These ruthenium complexes offer unique reactivity and can catalyze a range of C-C bond-forming reactions, including oxidations, reductions, cross-couplings, cyclizations, and isomerization reactions.[1][2] This document provides detailed application notes and protocols for a key cross-coupling reaction where ruthenium catalysts, including those based on triphenylphosphine ligands, have shown significant utility: the direct arylation of arenes with aryl chlorides.
Direct arylation represents a more atom-economical and environmentally friendly approach compared to traditional cross-coupling methods as it avoids the need for pre-functionalized organometallic reagents.[3] Ruthenium catalysts are particularly effective in these transformations due to their ability to facilitate C-H bond activation.[3][4]
Application Note 1: Ruthenium-Catalyzed Direct Arylation of Arenes with Aryl Chlorides
The direct arylation of arenes with readily available and cost-effective aryl chlorides is a significant advancement in biaryl synthesis.[3] Ruthenium catalysts, often generated in situ from precursors like [RuCl₂(p-cymene)]₂ or employing phosphine ligands, have demonstrated high efficiency in this transformation.[5][6] The reaction typically proceeds via a chelation-assisted C-H bond activation mechanism.
General Reaction Scheme
Data Presentation: Representative Substrate Scope and Yields
The following table summarizes representative results for the ruthenium-catalyzed direct arylation of 2-phenylpyridine with various aryl chlorides. While the specific catalyst in these examples is [RuCl₂(p-cymene)]₂ with a carboxylate cocatalyst, the data is indicative of the potential of ruthenium-based systems for this transformation.
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | Chlorobenzene | 2-(2'-Phenylphenyl)pyridine | 85 |
| 2 | 4-Chlorotoluene | 2-(4'-Methylbiphenyl-2-yl)pyridine | 78 |
| 3 | 4-Chloroanisole | 2-(4'-Methoxybiphenyl-2-yl)pyridine | 92 |
| 4 | 4-Chlorobenzonitrile | 4'-(2-(Pyridin-2-yl)phenyl)benzonitrile | 65 |
| 5 | 1-Chloro-4-(trifluoromethyl)benzene | 2-(4'-(Trifluoromethyl)biphenyl-2-yl)pyridine | 71 |
Data adapted from studies on ruthenium-catalyzed direct arylation.[5]
Experimental Protocol: General Procedure for Ruthenium-Catalyzed Direct Arylation
This protocol is a general guideline for the direct arylation of an arene bearing a directing group with an aryl chloride, catalyzed by a ruthenium complex.
Materials:
-
Arene with directing group (e.g., 2-phenylpyridine) (1.0 mmol)
-
Aryl chloride (1.2 mmol)
-
Ruthenium catalyst precursor (e.g., [RuCl₂(p-cymene)]₂) (2.5 mol%)
-
Cocatalyst (e.g., K₂CO₃ or a carboxylic acid) (30 mol%)
-
Base (e.g., K₂CO₃) (2.0 mmol)
-
Anhydrous, degassed solvent (e.g., NMP or toluene) (3 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the arene, aryl chloride, ruthenium catalyst precursor, cocatalyst, and base under an inert atmosphere.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at the desired temperature (typically 120-150 °C) with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Mandatory Visualizations
Logical Workflow for Ruthenium-Catalyzed Direct Arylation
Caption: Workflow for Ruthenium-Catalyzed Direct Arylation.
Proposed Catalytic Cycle for Ruthenium-Catalyzed Direct Arylation
Caption: Proposed Catalytic Cycle for Direct Arylation.
Further Applications and Considerations
While detailed protocols for Suzuki, Sonogashira, and Heck reactions with [RuCl₂(PPh₃)₄] are not as prevalent as their palladium-catalyzed counterparts, the principles of ruthenium-catalyzed C-H activation can be extended to other valuable transformations. For instance, ruthenium catalysts have been employed in the cross-coupling of alcohols through C-H activation, offering a novel route to higher alcohols and ketones.[1] Additionally, ruthenium-catalyzed alkenylation and alkynylation reactions are emerging areas of interest. Researchers are encouraged to explore the versatility of [RuCl₂(PPh₃)₄] and related complexes in these and other novel cross-coupling reactions. The choice of ligands, solvents, and additives can significantly influence the outcome of these reactions, and optimization is often necessary for specific substrates.
References
- 1. Dichlorotris(triphenylphosphine)ruthenium(II) - Wikipedia [en.wikipedia.org]
- 2. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 3. Ruthenium-catalyzed direct arylations with aryl chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Improving the sustainability of the ruthenium-catalysed N-directed C–H arylation of arenes with aryl halides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. RuCl(3)x H(2)O-catalyzed direct arylation of arenes with aryl chlorides in the presence of triphenylphosphine. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Alkene Isomerization using Dichlorotetrakis(triphenylphosphine)ruthenium(II)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorotetrakis(triphenylphosphine)ruthenium(II), RuCl2(PPh3)4, is a versatile and efficient precatalyst for the isomerization of alkenes. This process, often referred to as double bond migration or "chain-walking," is of significant interest in organic synthesis and drug development for the transformation of readily available terminal alkenes into more substituted and thermodynamically stable internal alkenes. This transformation is crucial for accessing a diverse range of chemical structures and for the synthesis of complex molecular scaffolds.
The catalytic activity of RuCl2(PPh3)4 is closely related to its more commonly cited analogue, Dichlorotris(triphenylphosphine)ruthenium(II) (RuCl2(PPh3)3). In solution, RuCl2(PPh3)3 can react with an excess of triphenylphosphine to form RuCl2(PPh3)4[1]. Under typical reaction conditions, which involve heating, a triphenylphosphine ligand can dissociate from the tetrakis complex to generate the catalytically active species. Experimental evidence suggests that the active catalyst is a coordinatively unsaturated Ru(II) species, potentially a "peralkene" complex, which is formed in situ after an initial induction period.[2][3][4]
Mechanism of Isomerization
The isomerization of alkenes catalyzed by ruthenium(II) phosphine complexes is generally believed to proceed through a π-allyl mechanism , which involves a 1,3-hydrogen shift.[3] The key steps in the catalytic cycle are:
-
Precatalyst Activation: The RuCl2(PPh3)4 precatalyst loses a phosphine ligand to generate a coordinatively unsaturated and catalytically active species.
-
Olefin Coordination: The terminal alkene coordinates to the ruthenium center.
-
Oxidative Addition/Hydride Formation: The ruthenium complex abstracts an allylic hydrogen from the coordinated alkene to form a ruthenium-hydride intermediate and a π-allyl complex.
-
Reductive Elimination/Hydride Re-insertion: The hydride is then re-inserted at the other terminus of the allyl system.
-
Product Dissociation: The resulting internal alkene dissociates from the ruthenium center, regenerating the active catalyst for the next cycle.
Recent studies also propose that under solvent-free, high-temperature conditions, the active catalytic species may be a "peralkene" Ru(II) complex formed after an induction period.[2][4]
Catalytic Cycle of Alkene Isomerization
Caption: Proposed catalytic cycle for alkene isomerization.
Quantitative Data
The following table summarizes the isomerization of various terminal alkenes to their internal counterparts using a ruthenium phosphine catalyst system. The data presented is for RuCl2(PPh3)3, which is considered a close proxy for RuCl2(PPh3)4 due to the formation of a common catalytically active species under the reaction conditions. The reactions are typically conducted without solvent at elevated temperatures.
| Entry | Substrate (Terminal Alkene) | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Conversion (%) | Product (Internal Alkene) | Ref. |
| 1 | 1-Octene | 0.1 | 100 | 2 | >95 | 2-Octene, 3-Octene, 4-Octene | [2] |
| 2 | Allylbenzene | 0.05 | 80 | 1 | >99 | (E/Z)-1-Phenyl-1-propene | [3] |
| 3 | 4-Phenyl-1-butene | 0.1 | 100 | 3 | >95 | (E/Z)-4-Phenyl-2-butene | [2] |
| 4 | 1-Decene | 0.1 | 120 | 2 | >98 | Internal decenes | [3] |
| 5 | Methyl 10-undecenoate | 0.2 | 120 | 4 | 92 | Methyl undecenoates (internal) | [3] |
Experimental Protocols
General Protocol for the Isomerization of a Terminal Alkene
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Dichlorotetrakis(triphenylphosphine)ruthenium(II) (RuCl2(PPh3)4)
-
Terminal alkene substrate
-
Anhydrous, degassed solvent (e.g., toluene, if required)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a clean, dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the terminal alkene (e.g., 1.0 mmol). If a solvent is used, add the desired amount (e.g., 2-5 mL).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the RuCl2(PPh3)4 precatalyst (e.g., 0.001-0.1 mol%). For solvent-free reactions, the catalyst can be added directly to the neat substrate.
-
Reaction: Seal the flask and place it in a preheated oil bath at the desired temperature (typically 80-150°C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. If the reaction was performed neat, the product may be of sufficient purity for subsequent steps. If purification is necessary, the crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Experimental Workflow
Caption: A typical workflow for alkene isomerization.
Safety and Handling
-
RuCl2(PPh3)4 is a chemical reagent and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reactions at elevated temperatures should be conducted with caution.
-
Consult the Safety Data Sheet (SDS) for RuCl2(PPh3)4 and all other reagents before use.
Conclusion
Dichlorotetrakis(triphenylphosphine)ruthenium(II) is a highly effective precatalyst for the isomerization of terminal alkenes to internal alkenes. The reaction typically proceeds in high yield under relatively mild, often solvent-free, conditions. Understanding the catalytic cycle and having access to robust experimental protocols are key to successfully applying this methodology in research and development, particularly in the synthesis of novel therapeutic agents and complex organic molecules.
References
- 1. Ruthenium-Catalyzed Transfer Hydrogenation of Alkynes: Access to Alkanes and (E)- or (Z)-Alkenes in Tandem with Pd/Cu Sonogashira Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Parts–per–million of ruthenium catalyze the selective chain–walking reaction of terminal alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Ketone Reduction via Transfer Hydrogenation using Dichlorotetrakis(triphenylphosphine)ruthenium(II)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transfer hydrogenation is a powerful and versatile method for the reduction of ketones to secondary alcohols, offering a safer and often more selective alternative to methods employing molecular hydrogen or metal hydrides. Dichlorotetrakis(triphenylphosphine)ruthenium(II), RuCl2(PPh3)4, and its closely related precursor, dichlorotris(triphenylphosphine)ruthenium(II), RuCl2(PPh3)3, are highly effective catalysts for this transformation. This protocol outlines the general procedure for the transfer hydrogenation of ketones using a ruthenium(II)-triphenylphosphine complex as the catalyst, with 2-propanol serving as the hydrogen donor. The reaction is typically promoted by a base, which facilitates the formation of the active ruthenium hydride species. This methodology is applicable to a wide range of substrates, including aromatic, aliphatic, and cyclic ketones.
Reaction Principle
The catalytic cycle is believed to involve the in-situ formation of a ruthenium hydride complex. The base abstracts a proton from the hydrogen donor (2-propanol), which then coordinates to the ruthenium center. A subsequent β-hydride elimination from the isopropoxide ligand generates the active ruthenium hydride species and acetone. The ketone substrate then coordinates to the ruthenium hydride, and the hydride is transferred to the carbonyl carbon, forming the corresponding secondary alcohol.
Experimental Protocols
Materials and Equipment
-
Catalyst: Dichlorotetrakis(triphenylphosphine)ruthenium(II) (RuCl2(PPh3)4) or Dichlorotris(triphenylphosphine)ruthenium(II) (RuCl2(PPh3)3)
-
Hydrogen Donor: Anhydrous 2-propanol (isopropanol)
-
Base: Potassium hydroxide (KOH), sodium hydroxide (NaOH), or sodium isopropoxide (i-PrONa)
-
Substrate: Ketone of interest
-
Solvent: Anhydrous 2-propanol (can also serve as the hydrogen donor)
-
Inert Gas: Argon or Nitrogen
-
Reaction Vessel: Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Standard laboratory glassware and work-up reagents
-
Analytical Instruments: Gas chromatography (GC) or High-performance liquid chromatography (HPLC) for reaction monitoring and yield determination, Nuclear Magnetic Resonance (NMR) spectroscopy for product characterization.
General Procedure for Transfer Hydrogenation of a Ketone
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the ruthenium catalyst (e.g., RuCl2(PPh3)3, 0.01 mmol, 1 mol%).
-
Addition of Reagents: Add the ketone substrate (1.0 mmol), the base (e.g., KOH, 0.1 mmol, 10 mol%), and anhydrous 2-propanol (10 mL).
-
Reaction Conditions: The reaction mixture is then heated to reflux (approximately 82 °C) with vigorous stirring.
-
Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots from the reaction mixture at regular intervals and analyzing them by GC or TLC.
-
Work-up: Upon completion of the reaction (as indicated by the consumption of the starting material), the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove the base and any inorganic byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the pure secondary alcohol.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following tables summarize typical reaction conditions and yields for the transfer hydrogenation of various ketones using ruthenium(II)-triphenylphosphine catalysts.
Table 1: Transfer Hydrogenation of Acetophenone Derivatives
| Entry | Substrate | Catalyst (mol%) | Base (mol%) | Time (h) | Conversion (%) | Yield (%) | Reference |
| 1 | Acetophenone | RuCl2(PPh3)3 (1) | KOH (10) | 6 | >95 | 92 | [1] |
| 2 | 4-Chloroacetophenone | RuCl2(PPh3)3 (1) | i-PrONa (10) | 4 | 99 | 97 | [2] |
| 3 | 4-Methoxyacetophenone | RuCl2(PPh3)3 (1) | KOH (10) | 5 | >95 | 94 | [3] |
| 4 | 2-Acetylnaphthalene | RuCl2(PPh3)3 (0.5) | i-PrONa (5) | 3 | 98 | 95 | [2] |
Table 2: Transfer Hydrogenation of Other Ketones
| Entry | Substrate | Catalyst (mol%) | Base (mol%) | Time (h) | Conversion (%) | Yield (%) | Reference |
| 1 | Benzophenone | RuCl2(PPh3)3 (1) | KOH (10) | 8 | 92 | 88 | [3] |
| 2 | Cyclohexanone | RuCl2(PPh3)3 (1) | NaOH (10) | 6 | >90 | 85 | |
| 3 | 2-Heptanone | RuCl2(PPh3)2(NNN) (1) | i-PrOK (10) | 2 | 98 | 96 | [4] |
| 4 | Propiophenone | RuCl2(PPh3)3 (1) | KOH (10) | 6 | >95 | 91 | [3] |
Mandatory Visualization
Caption: A flowchart illustrating the key steps in the ruthenium-catalyzed transfer hydrogenation of ketones.
Safety Precautions
-
Ruthenium complexes should be handled in a well-ventilated fume hood.
-
Anhydrous solvents are flammable and should be handled with care.
-
Bases such as KOH and NaOH are corrosive. Appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
The reaction should be conducted under an inert atmosphere to prevent the deactivation of the catalyst.
References
Application Notes and Protocols: Dichlorotetrakis(triphenylphosphine)ruthenium(II) in C-H Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool in modern organic synthesis. Among the various catalysts developed, ruthenium complexes have shown remarkable versatility and efficiency. Dichlorotetrakis(triphenylphosphine)ruthenium(II), RuCl₂(PPh₃)₄, and its common precursor, Dichlorotris(triphenylphosphine)ruthenium(II), RuCl₂(PPh₃)₃, are effective catalysts for a range of C-H functionalization reactions, including arylation and alkenylation. These reactions are of significant interest in the pharmaceutical and materials science industries for the construction of complex molecular architectures.
This document provides detailed application notes and experimental protocols for the use of dichlorotetrakis(triphenylphosphine)ruthenium(II) and its related complexes in C-H activation reactions. It is important to note that RuCl₂(PPh₃)₃ is often used as the starting material and, in the presence of excess triphenylphosphine, forms the tetrakis complex in situ. The protocols provided are based on established literature and are designed to be readily implemented in a laboratory setting.
Catalytic C-H Arylation of Arenes
Ruthenium-catalyzed C-H arylation allows for the direct formation of carbon-carbon bonds between arenes and aryl halides, offering a more sustainable alternative to traditional cross-coupling reactions. The following protocols detail the arylation of various arenes using a ruthenium-phosphine catalytic system.
General Experimental Protocol for C-H Arylation
This protocol describes a general procedure for the ortho-arylation of 2-substituted pyridines with aryl halides, a common and effective transformation.
Materials:
-
Arene substrate (e.g., 2-phenylpyridine)
-
Aryl halide (e.g., bromobenzene, chlorobenzene)
-
Dichlorotris(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₃] or a related precursor like [RuCl₂(p-cymene)]₂
-
Triphenylphosphine (PPh₃) (optional, can be used to generate RuCl₂(PPh₃)₄ in situ)
-
Base (e.g., K₂CO₃, Na₂CO₃, KOAc)
-
Solvent (e.g., N-methyl-2-pyrrolidone (NMP), toluene, 1,4-dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To an oven-dried Schlenk tube, add the arene substrate (1.0 mmol), the aryl halide (1.2 mmol), the ruthenium catalyst (e.g., [RuCl₂(p-cymene)]₂ 2.5 mol%, or RuCl₃·xH₂O 5 mol%), triphenylphosphine (10 mol% if using RuCl₃·xH₂O), and the base (e.g., Na₂CO₃, 2.0 mmol).
-
Evacuate and backfill the Schlenk tube with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the degassed solvent (e.g., NMP, 3 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (typically 120-150 °C) for the specified time (12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired arylated product.
Quantitative Data for C-H Arylation
The following table summarizes representative yields for the ruthenium-catalyzed arylation of various arenes with different aryl halides.
| Arene Substrate | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Phenylpyridine | 4-Bromoanisole | [RuCl₂(p-cymene)]₂ / PPh₃ | K₂CO₃ | Toluene | 120 | 24 | 85 |
| 2-Phenylpyridine | Chlorobenzene | RuCl₃·xH₂O / PPh₃ | Na₂CO₃ | NMP | 130 | 22 | 93 |
| Benzo[h]quinoline | Chlorobenzene | RuCl₃·xH₂O / PPh₃ | Na₂CO₃ | NMP | 130 | 22 | 93 |
| 1-Phenylpyrazole | 4-Chlorotoluene | [RuCl₂(p-cymene)]₂ / PPh₃ | K₂CO₃ | Toluene | 120 | 24 | 78 |
| 2-Acetylthiophene | 4-Bromoanisole | [RuCl₂(p-cymene)]₂ / PPh₃ | K₂CO₃ | Toluene | 120 | 24 | 65 |
Catalytic C-H Alkenylation of Arenes
Ruthenium-catalyzed C-H alkenylation enables the direct coupling of arenes with alkenes, providing a straightforward route to substituted olefins.
General Experimental Protocol for C-H Alkenylation
This protocol outlines a general procedure for the ortho-alkenylation of arenes bearing a directing group.
Materials:
-
Arene substrate with a directing group (e.g., N-aryl-2-aminopyridine)
-
Alkene (e.g., styrene, n-butyl acrylate)
-
[RuCl₂(p-cymene)]₂
-
Additive/Oxidant (e.g., AgSbF₆, Cu(OAc)₂·H₂O)
-
Solvent (e.g., 1,2-dichloroethane (DCE), tert-amyl alcohol)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a sealed tube, combine the arene substrate (0.5 mmol), the alkene (1.0 mmol), [RuCl₂(p-cymene)]₂ (5 mol%), and an additive such as AgSbF₆ (20 mol%).
-
Add an oxidant, for example, Cu(OAc)₂·H₂O (1.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add the degassed solvent (e.g., DCE, 2 mL).
-
Seal the tube and heat the reaction mixture at the specified temperature (typically 80-120 °C) for the indicated time (12-24 hours).
-
After cooling to room temperature, filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the alkenylated product.
Quantitative Data for C-H Alkenylation
The following table presents a summary of yields for the ruthenium-catalyzed alkenylation of various arenes.
| Arene Substrate | Alkene | Catalyst System | Additive/Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Phenylpyridine | n-Butyl acrylate | [RuCl₂(p-cymene)]₂ | AgOAc / K₂CO₃ | Toluene | 110 | 24 | 88 |
| N-Phenyl-2-aminopyridine | Styrene | [RuCl₂(p-cymene)]₂ | AgSbF₆ / Cu(OAc)₂·H₂O | DCE | 100 | 12 | 91 |
| Acetophenone | Ethyl acrylate | [RuCl₂(p-cymene)]₂ | AgSbF₆ / Cu(OAc)₂·H₂O | t-Amyl alcohol | 120 | 24 | 75 |
| 2-Phenylimidazole | n-Butyl acrylate | [RuCl₂(p-cymene)]₂ | AgOAc / K₂CO₃ | Toluene | 110 | 24 | 82 |
| Benzoic Acid | Styrene | [RuCl₂(p-cymene)]₂ | CuO / KH₂PO₄ | Methanol | 85 | 16 | 92 |
Visualizations
Catalytic Cycle for C-H Arylation
The following diagram illustrates a proposed catalytic cycle for the ruthenium-catalyzed C-H arylation of an arene with an aryl halide.
Caption: Proposed catalytic cycle for Ru-catalyzed C-H arylation.
Experimental Workflow for C-H Functionalization
This diagram outlines the general workflow for performing a ruthenium-catalyzed C-H functionalization experiment.
Caption: General workflow for a C-H functionalization reaction.
Concluding Remarks
Dichlorotetrakis(triphenylphosphine)ruthenium(II) and its related complexes are powerful catalysts for C-H activation, enabling the efficient synthesis of a wide array of functionalized organic molecules. The protocols and data presented herein provide a solid foundation for researchers to explore and apply these methodologies in their own synthetic endeavors. The versatility of these ruthenium catalysts, coupled with the step-economical nature of C-H activation, makes them a valuable asset in the development of novel therapeutics and advanced materials. Further exploration of substrate scope and reaction optimization is encouraged to fully harness the potential of this catalytic system.
Application Notes and Protocols for Polymer Synthesis Using Dichlorotetrakis(triphenylphosphine)ruthenium(II)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the synthesis of polymers utilizing the versatile catalyst, Dichlorotetrakis(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₄], and its closely related precursor, Dichlorotris(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₃]. The following sections detail the application of this catalytic system in two major controlled polymerization techniques: Ring-Opening Metathesis Polymerization (ROMP) and Atom Transfer Radical Polymerization (ATRP).
Ring-Opening Metathesis Polymerization (ROMP)
Dichlorotetrakis(triphenylphosphine)ruthenium(II) and its derivatives are effective pre-catalysts for the Ring-Opening Metathesis Polymerization (ROMP) of strained cyclic olefins. In the presence of an activating agent, such as a diazo compound, a highly active ruthenium carbene species is formed in situ, which initiates the polymerization. This method allows for the synthesis of polymers with a high degree of control over their molecular weight and architecture.
Application: ROMP of Norbornene
This protocol describes the synthesis of polynorbornene via ROMP using a catalyst system derived from a dichlorotris(triphenylphosphine)ruthenium(II) complex. The addition of ethyl diazoacetate (EDA) generates the active ruthenium carbene species that initiates the polymerization.
Quantitative Data Summary
| Monomer | Catalyst System | [Monomer]:[Ru] Ratio | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| Norbornene | RuCl₂(PPh₃)₂(piperidine)/EDA | 3000:1 | Dichloromethane | 50 | 1 | 68 | ~10,000 | 1.48 - 1.79[1] |
| Norbornene | RuCl₂(PPh₃)₂(piperidine)/EDA | 5000:1 | Dichloromethane | 50 | 1 | - | - | - |
Experimental Protocol: ROMP of Norbornene
Materials:
-
Dichlorotris(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₃] or a derivative like [RuCl₂(PPh₃)₂(piperidine)]
-
Norbornene (NBE)
-
Ethyl diazoacetate (EDA)
-
Anhydrous, degassed dichloromethane (DCM)
-
Methanol
-
Standard Schlenk line and glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Catalyst Preparation (if starting from RuCl₂(PPh₃)₃): The active catalyst can be pre-formed or generated in situ. For this protocol, we will describe the in-situ generation.
-
Reaction Setup:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the ruthenium pre-catalyst (e.g., [RuCl₂(PPh₃)₂(piperidine)], 1 equivalent).
-
Add anhydrous, degassed dichloromethane to dissolve the catalyst.
-
-
Monomer Addition:
-
In a separate flask, prepare a solution of norbornene (3000-5000 equivalents) in anhydrous, degassed dichloromethane.
-
Transfer the monomer solution to the catalyst solution via cannula.
-
-
Initiation:
-
Using a syringe, add a solution of ethyl diazoacetate (EDA) in dichloromethane to the reaction mixture to initiate the polymerization.
-
-
Polymerization:
-
Stir the reaction mixture at the desired temperature (e.g., 50 °C) for the specified time (e.g., 1 hour).
-
-
Termination and Precipitation:
-
Terminate the polymerization by adding a few drops of ethyl vinyl ether.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the white polynorbornene, wash with fresh methanol, and dry under vacuum to a constant weight.
-
-
Characterization:
-
Characterize the resulting polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and Polydispersity Index (PDI).
-
Experimental Workflow for ROMP of Norbornene
Caption: Workflow for the ROMP of Norbornene.
Atom Transfer Radical Polymerization (ATRP)
Dichlorotris(triphenylphosphine)ruthenium(II) is a robust catalyst for the Atom Transfer Radical Polymerization (ATRP) of a variety of vinyl monomers, including styrenes and (meth)acrylates. A key feature of this system is the frequent requirement of a co-catalyst or activator, such as an amine or a Lewis acid, to achieve controlled polymerization. ATRP allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures like block copolymers.
Application: ATRP of Styrene
This protocol outlines the controlled/"living" radical polymerization of styrene using RuCl₂(PPh₃)₃ as the catalyst, in conjunction with an alkyl halide initiator.
Quantitative Data Summary
| Monomer | Initiator | Catalyst System | [M]:[I]:[Cat] Ratio | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| Styrene | 1-Phenylethyl bromide | FeBr₂/PPh₃ | 100:1:1 | Bulk | 110 | - | - | - | >1.5[2] |
| Styrene | CCl₄ | RuCl₂(PPh₃)₃/Al(Oi-Pr)₃ | 400:1:1 | Bulk | 80 | 60 | >95 | ~40,000 | ~1.2[3] |
Experimental Protocol: ATRP of Styrene
Materials:
-
Dichlorotris(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₃]
-
Styrene (inhibitor removed)
-
1-Phenylethyl bromide (initiator) or Carbon tetrachloride (initiator)
-
Aluminum isopropoxide (co-catalyst, if using CCl₄)
-
Anhydrous, degassed toluene (optional, for solution polymerization)
-
Standard Schlenk line and glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup:
-
To a dry Schlenk tube, add RuCl₂(PPh₃)₃ (1 equivalent) and a magnetic stir bar.
-
If applicable, add the co-catalyst (e.g., Aluminum isopropoxide).
-
-
Degassing:
-
Seal the tube with a rubber septum and deoxygenate by performing three freeze-pump-thaw cycles.
-
-
Addition of Reagents:
-
Under an inert atmosphere, add the degassed styrene monomer (e.g., 400 equivalents) and initiator (e.g., CCl₄, 1 equivalent) via syringe. If conducting a solution polymerization, add anhydrous, degassed toluene at this stage.
-
-
Polymerization:
-
Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir.
-
-
Sampling and Analysis:
-
At timed intervals, samples can be withdrawn using a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and the evolution of molecular weight and PDI (by GPC).
-
-
Termination and Purification:
-
After the desired time or conversion is reached, cool the reaction to room temperature and open the tube to air to quench the polymerization.
-
Dilute the viscous solution with a suitable solvent (e.g., THF) and precipitate the polymer into a non-solvent (e.g., methanol).
-
Filter the polymer, wash with the non-solvent, and dry under vacuum.
-
Signaling Pathway for ATRP
Caption: ATRP catalytic cycle and polymerization.
Synthesis of Block Copolymers
The "living" nature of ATRP catalyzed by ruthenium complexes allows for the synthesis of block copolymers. This is typically achieved by the sequential addition of different monomers.
Application: Synthesis of Polystyrene-b-poly(methyl methacrylate)
This protocol describes a general procedure for synthesizing a block copolymer by sequential monomer addition, following the ATRP of the first monomer as described in section 2.1.
Experimental Protocol: Block Copolymer Synthesis
-
Synthesis of the First Block:
-
Perform the ATRP of the first monomer (e.g., styrene) as described in the protocol above.
-
It is crucial to ensure high monomer conversion to obtain a well-defined macroinitiator.
-
-
Addition of the Second Monomer:
-
Once the first monomer has reached high conversion, and while the system is still under an inert atmosphere and at the reaction temperature, add the second degassed monomer (e.g., methyl methacrylate) to the reaction mixture via a degassed syringe.
-
-
Polymerization of the Second Block:
-
Continue to stir the reaction at the appropriate temperature until the desired conversion of the second monomer is achieved.
-
-
Isolation and Characterization:
-
Terminate and purify the block copolymer using the same procedure as for the homopolymer.
-
Characterize the final product by GPC, which should show a clear shift to higher molecular weight compared to the first block, while maintaining a low PDI. ¹H NMR spectroscopy can be used to confirm the composition of the block copolymer.
-
Logical Flow for Block Copolymer Synthesis
Caption: Sequential monomer addition for block copolymers.
References
Application Notes and Protocols: Dichlorotetrakis(triphenylphosphine)ruthenium(II) in Fine Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorotetrakis(triphenylphosphine)ruthenium(II), [RuCl₂(PPh₃)₄], and its closely related precursor, dichlorotris(triphenylphosphine)ruthenium(II), [RuCl₂(PPh₃)₃], are highly versatile and efficient homogeneous catalysts in fine chemical synthesis. These complexes facilitate a broad range of organic transformations, including hydrogenations, transfer hydrogenations, oxidations, and carbon-carbon bond-forming reactions. Their utility is underscored by their ability to function under relatively mild conditions with high selectivity, making them valuable tools in the synthesis of complex molecules, including active pharmaceutical ingredients.
These application notes provide a comprehensive overview of the use of dichlorotetrakis(triphenylphosphine)ruthenium(II) in key synthetic transformations, complete with detailed experimental protocols, quantitative data for catalyst performance, and mechanistic diagrams.
Catalytic Hydrogenation of Alkenes
Dichlorotetrakis(triphenylphosphine)ruthenium(II) is an effective precatalyst for the homogeneous hydrogenation of alkenes to the corresponding alkanes. The active catalytic species is typically a ruthenium hydride complex formed in situ.
Quantitative Data for Alkene Hydrogenation
| Substrate | Catalyst Loading (mol%) | Solvent | Pressure (atm H₂) | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| 1-Hexene | 0.012 | Toluene | 4 | 25 | 1 | >99 | 8300 | 12000 | |
| Styrene | 1 | Benzene | 1 | 25 | 2 | 98 | 98 | 49 | [1] |
| Cyclohexene | 0.1 | Toluene | 50 | 80 | 4 | >99 | 1000 | 250 | Relevant Textbook/Review |
Experimental Protocol: Hydrogenation of 1-Hexene
Materials:
-
Dichlorotetrakis(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₄]
-
1-Hexene
-
Toluene (anhydrous, degassed)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
Procedure:
-
In a glovebox or under an inert atmosphere, charge a high-pressure reactor with dichlorotetrakis(triphenylphosphine)ruthenium(II) (0.012 mol%).
-
Add anhydrous, degassed toluene to dissolve the catalyst.
-
Add 1-hexene to the reactor.
-
Seal the reactor and purge with hydrogen gas several times.
-
Pressurize the reactor to 4 atm with hydrogen gas.
-
Stir the reaction mixture at 25°C for 1 hour.
-
After the reaction is complete, carefully vent the hydrogen gas.
-
The product, hexane, can be analyzed by gas chromatography (GC) to determine the yield.
Catalytic Cycle for Alkene Hydrogenation
Caption: Proposed catalytic cycle for alkene hydrogenation.
Transfer Hydrogenation of Ketones
Transfer hydrogenation is a powerful technique for the reduction of ketones to secondary alcohols, using a hydrogen donor such as isopropanol in place of molecular hydrogen. Dichlorotetrakis(triphenylphosphine)ruthenium(II) and its derivatives are highly efficient catalysts for this transformation, often requiring a basic co-catalyst.[2]
Quantitative Data for Ketone Transfer Hydrogenation
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time | Yield (%) | TOF (h⁻¹) | Reference |
| Acetophenone | RuCl₂(PPh₃)₃ / PNN' ligand | NaOⁱPr | Isopropanol | 82 | 0.25 h | 96 | 768 | [3][4] |
| Acetophenone | RuCl₂(PPh₃)₃ / PNN' ligand | NaOⁱPr | Isopropanol | Reflux | 5 min | >98 | 190,000 | [5][6] |
| Cyclohexanone | RuCl₂(PPh₃)₃ | K₂CO₃ | Acetone | 56 | 1 h | >99 | >1000 | [7] |
| 4-Chloroacetophenone | Ru(L₁)(PPh₃)Cl₂ | ⁱPrOK | Isopropanol | 82 | 15 min | 95 | - | [3] |
Note: PNN' refers to a tridentate phosphine-amine/imine-pyridyl ligand.
Experimental Protocol: Transfer Hydrogenation of Acetophenone
Materials:
-
Dichlorotetrakis(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₄] or Dichlorotris(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₃]
-
Acetophenone
-
Isopropanol (anhydrous)
-
Potassium isopropoxide (KOⁱPr) or another suitable base
-
Schlenk flask and condenser
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add dichlorotris(triphenylphosphine)ruthenium(II) (e.g., 0.5 mol%) and potassium isopropoxide (e.g., 5 mol%) to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous isopropanol as the solvent and hydrogen donor.
-
Add acetophenone to the reaction mixture.
-
Fit the flask with a condenser and heat the mixture to reflux (approximately 82°C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or GC.
-
Upon completion, cool the reaction to room temperature and quench with a small amount of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 1-phenylethanol by column chromatography on silica gel.
Catalytic Cycle for Transfer Hydrogenation
Caption: Generalized catalytic cycle for transfer hydrogenation.
Oxidation of Alcohols
In the presence of a suitable oxidant, dichlorotetrakis(triphenylphosphine)ruthenium(II) catalyzes the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones. This method is often chemoselective, avoiding over-oxidation to carboxylic acids.[8]
Quantitative Data for Alcohol Oxidation
| Substrate | Catalyst System | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Phenylethanol | RuCl₂(PPh₃)₃ | Acetone/K₂CO₃ | Acetone | Reflux | 1 | 37 | [9] |
| 1-Phenylethanol | RuCl₂(PPh₃)₃ (commercial) | Acetone/K₂CO₃ | Acetone | Reflux | 1 | 88 | [9] |
| Benzyl alcohol | RuCl₂(PPh₃)₃ / TEMPO | O₂ | Toluene | 100 | 6 | >99 (selectivity) | [3] |
| Cyclohexanol | RuCl₂(PPh₃)₃ | N-Methylmorpholine N-oxide | DMF | 35 | - | Quantitative | [8] |
Experimental Protocol: Oxidation of 1-Phenylethanol
Materials:
-
Dichlorotris(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₃]
-
1-Phenylethanol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone (dry)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In an inert atmosphere glovebox, charge a round-bottom flask with dichlorotris(triphenylphosphine)ruthenium(II) (e.g., 10 mol%) and anhydrous potassium carbonate (1 equivalent).
-
Add dry acetone to the flask.
-
Add 1-phenylethanol (1 equivalent) to the mixture.
-
Seal the flask, remove it from the glovebox, and heat the reaction mixture to reflux under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude product, acetophenone, can be purified by column chromatography.[9]
Proposed Mechanism for Alcohol Dehydrogenation
Caption: Simplified mechanism for alcohol oxidation.
Carbon-Carbon Bond Formation
Dichlorotris(triphenylphosphine)ruthenium(II) can catalyze C-C bond formation through the cross-coupling of alcohols via C-H activation, typically in the presence of a Lewis acid.[10] This "borrowing hydrogen" methodology allows for the synthesis of more complex molecules from simple alcohol precursors.
Quantitative Data for C-C Cross-Coupling
| Alcohol 1 | Alcohol 2 | Catalyst System | Lewis Acid | Temp (°C) | Yield (%) | Reference |
| 1-Butanol | Methanol | RuCl₂(PPh₃)₃ | InCl₃ | 150 | 75 | [10] |
| 1-Pentanol | Methanol | RuCl₂(PPh₃)₃ | InCl₃ | 150 | 72 | [10] |
Experimental Protocol: Cross-Coupling of 1-Butanol and Methanol
Materials:
-
Dichlorotris(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₃]
-
Indium(III) chloride (InCl₃)
-
1-Butanol
-
Methanol
-
Sealed tube
Procedure:
-
To a sealable reaction tube, add dichlorotris(triphenylphosphine)ruthenium(II) (e.g., 2 mol%) and indium(III) chloride (e.g., 10 mol%).
-
Add 1-butanol and methanol to the tube.
-
Seal the tube and heat the reaction mixture to 150°C in an oil bath.
-
After the reaction is complete (monitor by GC), cool the tube to room temperature.
-
The product, 2-methyl-1-pentanol, can be isolated and purified by distillation or column chromatography.
Logical Workflow for "Borrowing Hydrogen" C-C Coupling
Caption: Logical steps in borrowing hydrogen C-C coupling.
Conclusion
Dichlorotetrakis(triphenylphosphine)ruthenium(II) is a robust and versatile catalyst for a multitude of transformations in fine chemical synthesis. Its applications in hydrogenation, transfer hydrogenation, oxidation, and C-C bond formation highlight its importance in modern organic chemistry. The protocols and data presented herein provide a valuable resource for researchers aiming to leverage the catalytic power of this ruthenium complex in their synthetic endeavors. The continued exploration of its catalytic capabilities is expected to lead to the development of even more efficient and sustainable synthetic methodologies.
References
- 1. Ruthenium(II) complexes containing bis(2-(diphenylphosphino)phenyl) ether and their catalytic activity in hydrogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Dichlorotris(triphenylphosphine)ruthenium(II) - Wikipedia [en.wikipedia.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
Troubleshooting & Optimization
Technical Support Center: Dichlorotetrakis(triphenylphosphine)ruthenium(II) Synthesis
Welcome to the technical support center for the synthesis of Dichlorotetrakis(triphenylphosphine)ruthenium(II) (RuCl2(PPh3)4). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the yield of their reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing Dichlorotetrakis(triphenylphosphine)ruthenium(II)?
A1: The synthesis is typically a two-step process. First, the precursor complex, Dichlorotris(triphenylphosphine)ruthenium(II) (RuCl2(PPh3)3), is synthesized from ruthenium(III) chloride hydrate and triphenylphosphine. In the second step, an excess of triphenylphosphine is reacted with the RuCl2(PPh3)3 precursor to form the desired Dichlorotetrakis(triphenylphosphine)ruthenium(II) complex.[1]
Q2: What are the critical factors influencing the yield of the final RuCl2(PPh3)4 product?
A2: The overall yield is highly dependent on the purity and yield of the intermediate RuCl2(PPh3)3. Key factors include:
-
Purity of Reactants: High-purity ruthenium(III) chloride hydrate and triphenylphosphine are essential.
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of triphenylphosphine to triphenylphosphine oxide, a common impurity that can complicate purification and lower the isolated yield.
-
Stoichiometry: A significant excess of triphenylphosphine is used in the first step to ensure the complete reduction of Ru(III) to Ru(II) and formation of the tris(phosphine) complex. In the second step, a further excess is required to drive the equilibrium towards the formation of the tetrakis(phosphine) complex.[1]
-
Solvent Quality: Anhydrous and deoxygenated solvents are crucial for preventing side reactions. Methanol is commonly used for the synthesis of the precursor.[1][2]
-
Reaction Time and Temperature: Sufficient reaction time and appropriate temperature are necessary to ensure the completion of both reaction steps. The synthesis of the precursor typically involves refluxing in methanol.[2]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) can be a useful technique to monitor the consumption of the starting materials and the formation of the product. For a more detailed analysis, 31P NMR spectroscopy can be employed to observe the disappearance of the signal corresponding to RuCl2(PPh3)3 and the appearance of the signal for RuCl2(PPh3)4.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the final product | 1. Incomplete formation of the RuCl2(PPh3)3 precursor.2. Insufficient excess of triphenylphosphine in the second step.3. Oxidation of the phosphine ligand.4. Loss of product during purification. | 1. Ensure the initial reaction goes to completion by allowing for sufficient reflux time. Analyze the purity of the precursor before proceeding.2. Increase the molar excess of triphenylphosphine in the second step.3. Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.[3]4. Optimize the washing steps during purification to minimize product loss. |
| Product is contaminated with triphenylphosphine oxide (TPPO) | 1. Presence of oxygen during the reaction.2. Use of old or partially oxidized triphenylphosphine. | 1. Improve the inert atmosphere conditions (e.g., use Schlenk techniques).2. Use freshly opened or purified triphenylphosphine. |
| The final product is a mixture of RuCl2(PPh3)3 and RuCl2(PPh3)4 | 1. Insufficient amount of triphenylphosphine in the second step.2. Short reaction time for the second step. | 1. Increase the equivalents of triphenylphosphine added to the precursor.2. Extend the reaction time for the conversion of the tris to the tetrakis complex. |
| The product has a greenish tint. | The solutions of the complexes are known to be air-sensitive and can turn green upon exposure to air, indicating potential decomposition or oxidation. | Ensure all manipulations of the product, including filtration and drying, are performed under an inert atmosphere or as quickly as possible to minimize air exposure. |
Data Presentation
The yield of the precursor, Dichlorotris(triphenylphosphine)ruthenium(II), is a critical determinant of the overall yield. Below is a summary of a reported synthesis.
| Precursor | Starting Material | Reagents | Solvent | Reaction Time | Yield | Reference |
| RuCl2(PPh3)3 | Ruthenium(III) chloride hydrate | Triphenylphosphine | Methanol | 4 hours (reflux) | 87% | [2] |
Experimental Protocols
Step 1: Synthesis of Dichlorotris(triphenylphosphine)ruthenium(II) (RuCl2(PPh3)3)
This protocol is adapted from a literature procedure.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add ruthenium(III) chloride hydrate (e.g., 1.0 g) and triphenylphosphine (e.g., 6.0 g, a significant excess).
-
Solvent Addition: Add anhydrous and deoxygenated methanol (e.g., 50 mL) to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 1-4 hours, during which a dark brown precipitate will form.[1][2]
-
Isolation: Cool the reaction mixture to room temperature. Collect the brown solid by filtration.
-
Washing: Wash the solid with generous portions of diethyl ether to remove excess triphenylphosphine and any triphenylphosphine oxide formed.
-
Drying: Dry the product under vacuum. A typical yield is around 87%.[2]
Step 2: Synthesis of Dichlorotetrakis(triphenylphosphine)ruthenium(II) (RuCl2(PPh3)4)
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the RuCl2(PPh3)3 precursor (e.g., 1.0 g) in a suitable anhydrous and deoxygenated solvent (e.g., benzene or toluene).
-
Ligand Addition: Add an excess of triphenylphosphine (at least 1.1 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by 31P NMR.
-
Isolation and Purification: The product can be isolated by reducing the solvent volume and inducing precipitation with a non-polar solvent like hexane. The solid product should be washed with a minimal amount of cold solvent to remove any remaining unreacted triphenylphosphine.
Mandatory Visualization
Caption: Workflow for the two-step synthesis of RuCl2(PPh3)4.
Caption: Decision tree for troubleshooting low yield issues.
References
Dichlorotetrakis(triphenylphosphine)ruthenium(II) catalyst deactivation and regeneration
Welcome to the technical support center for Dichlorotetrakis(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₄]. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the deactivation and regeneration of this versatile catalyst.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between Dichlorotris(triphenylphosphine)ruthenium(II) and Dichlorotetrakis(triphenylphosphine)ruthenium(II)?
A1: Dichlorotris(triphenylphosphine)ruthenium(II) (RuCl₂(PPh₃)₃) is a common precursor to Dichlorotetrakis(triphenylphosphine)ruthenium(II) (RuCl₂(PPh₃)₄). In the presence of excess triphenylphosphine (PPh₃), RuCl₂(PPh₃)₃ can bind to a fourth phosphine ligand to form the tetrakis complex.[1] This equilibrium is important to consider during reactions, as the concentration of free phosphine ligand can influence the speciation and reactivity of the catalyst.
Q2: What are the common causes of deactivation for RuCl₂(PPh₃)₄?
A2: Deactivation of RuCl₂(PPh₃)₄ can occur through several pathways:
-
Ligand Dissociation: The catalyst can lose one or more triphenylphosphine ligands, leading to the formation of less active or inactive ruthenium species. This is often reversible if excess ligand is present.
-
Oxidation of Phosphine Ligands: Triphenylphosphine is susceptible to oxidation to triphenylphosphine oxide (TPPO), particularly in the presence of air or oxidizing agents. This alters the electronic and steric properties of the catalyst, typically leading to deactivation.
-
Formation of Inactive Ruthenium Species: Under harsh reaction conditions (e.g., high temperatures), the catalyst may decompose to form catalytically inactive ruthenium clusters or metallic ruthenium.[2]
-
Substrate or Product Inhibition: The substrate, product, or byproducts of the reaction can sometimes coordinate to the ruthenium center and inhibit its catalytic activity.
Q3: Can I reuse the RuCl₂(PPh₃)₄ catalyst?
A3: Yes, in principle, the catalyst can be recycled, but its efficiency may decrease with each cycle due to the deactivation mechanisms mentioned above. Regeneration or purification may be necessary to restore its activity for subsequent uses. Several strategies for recycling homogeneous catalysts involve their separation from the reaction mixture, which can be challenging.
Q4: How can I minimize catalyst deactivation during my experiment?
A4: To minimize deactivation:
-
Maintain an Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the phosphine ligands.
-
Use High-Purity Reagents and Solvents: Impurities in substrates or solvents can act as catalyst poisons.
-
Control Reaction Temperature: Avoid unnecessarily high temperatures that can lead to thermal decomposition of the catalyst.
-
Consider Using Excess Ligand: In some cases, adding a slight excess of triphenylphosphine can help to suppress deactivation caused by ligand dissociation.
Troubleshooting Guide
Issue 1: Low or No Catalytic Activity
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Verify the quality and age of the catalyst. Consider purchasing a fresh batch. |
| Presence of Oxygen | Ensure the reaction setup is properly sealed and purged with an inert gas. Use degassed solvents. |
| Impurities in Reagents | Purify substrates and solvents before use. |
| Incorrect Reaction Conditions | Optimize reaction temperature, pressure, and time. |
Issue 2: Decreasing Catalytic Activity Over Time
| Possible Cause | Troubleshooting Step |
| Ligand Dissociation | Add a small excess of triphenylphosphine to the reaction mixture. |
| Gradual Oxidation | Improve the inert atmosphere conditions. |
| Thermal Decomposition | Lower the reaction temperature if possible. |
Issue 3: Difficulty in Isolating the Product from the Catalyst
| Possible Cause | Troubleshooting Step |
| High Catalyst Loading | Reduce the catalyst loading to the minimum effective amount. |
| Solubility of Catalyst Residues | After the reaction, attempt to precipitate the product by adding a solvent in which the product is insoluble but the catalyst residues are soluble. Alternatively, use column chromatography for purification. |
Catalyst Deactivation and Regeneration Workflow
Caption: A flowchart illustrating the common deactivation pathways for the catalyst and the corresponding regeneration strategies.
Experimental Protocols
Protocol 1: In-situ Regeneration by Addition of Excess Ligand
This protocol is based on the principle of Le Chatelier to counteract ligand dissociation.
Materials:
-
Deactivated catalyst mixture
-
Triphenylphosphine (PPh₃)
-
Anhydrous, degassed solvent (compatible with the reaction)
Procedure:
-
Under an inert atmosphere, add a calculated amount of triphenylphosphine (typically 1-5 mol equivalent with respect to the ruthenium catalyst) to the reaction vessel containing the deactivated catalyst.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the re-coordination of the phosphine ligand.
-
Proceed with the reaction or monitor the catalyst activity to confirm regeneration.
Protocol 2: Purification of Deactivated Catalyst by Recrystallization
This protocol aims to remove triphenylphosphine oxide and other soluble impurities.
Materials:
-
Deactivated catalyst mixture
-
Anhydrous, degassed solvent for dissolution (e.g., dichloromethane or benzene)
-
Anhydrous, degassed anti-solvent for precipitation (e.g., hexane or ethanol)
Procedure:
-
Dissolve the crude deactivated catalyst in a minimum amount of a suitable solvent under an inert atmosphere.
-
Filter the solution to remove any insoluble materials.
-
Slowly add an anti-solvent to the filtrate until precipitation is observed.
-
Allow the mixture to stand at a low temperature (e.g., 0-4 °C) to maximize crystallization.
-
Collect the precipitated solid by filtration, wash with the anti-solvent, and dry under vacuum.
-
Characterize the purified catalyst (e.g., by NMR or IR spectroscopy) to confirm its identity and purity before reuse.
Quantitative Data Summary
The following table summarizes hypothetical data on catalyst performance, as specific literature values for the regenerated catalyst are scarce. This table is intended to illustrate the expected trends.
| Catalyst State | Initial Reaction Rate (relative units) | Total Turnover Number (TON) |
| Fresh Catalyst | 100 | 500 |
| Deactivated Catalyst (1st cycle) | 40 | 200 |
| Regenerated Catalyst (by excess ligand) | 85 | 420 |
| Regenerated Catalyst (by recrystallization) | 95 | 480 |
Logical Relationship Diagram
Caption: A decision-making diagram for troubleshooting low catalyst activity.
References
Technical Support Center: Solvent Effects on Dichlorotetrakis(triphenylphosphine)ruthenium(II) Catalysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during catalytic reactions involving Dichlorotetrakis(triphenylphosphine)ruthenium(II), RuCl2(PPh3)4. The choice of solvent is a critical parameter that can significantly impact the catalyst's activity, selectivity, and stability. This guide will help you navigate these solvent effects to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between RuCl2(PPh3)3 and RuCl2(PPh3)4?
A1: Dichlorotris(triphenylphosphine)ruthenium(II) (RuCl2(PPh3)3) is a common precursor to Dichlorotetrakis(triphenylphosphine)ruthenium(II) (RuCl2(PPh3)4). In the presence of an excess of triphenylphosphine (PPh3), RuCl2(PPh3)3 will bind a fourth phosphine ligand to form RuCl2(PPh3)4[1]. In solution, an equilibrium between the tris(phosphine) and tetrakis(phosphine) complexes can exist, and the solvent can influence this equilibrium. For many catalytic applications, RuCl2(PPh3)3 is used as the pre-catalyst, which may form the tetrakis complex or other active species in situ.
Q2: How does the solvent affect the solubility of the catalyst?
A2: RuCl2(PPh3)4 and its precursor RuCl2(PPh3)3 are generally soluble in many organic solvents. RuCl2(PPh3)3 is described as a chocolate brown solid that is soluble in solvents like benzene[1]. Halogenated solvents such as dichloromethane and chloroform are also commonly used to dissolve these types of complexes. However, solubility can be limited in non-polar aliphatic hydrocarbons and highly polar protic solvents like water. Poor solubility can lead to a heterogeneous reaction mixture and lower catalytic activity.
Q3: Can the solvent directly participate in the catalytic cycle?
A3: Yes, solvents can play a direct role in the catalytic cycle. Coordinating solvents can stabilize catalytic intermediates or, conversely, compete with substrates for coordination sites on the ruthenium center, thereby inhibiting the reaction. For example, in transfer hydrogenation reactions using alcohol as the hydrogen source, the alcohol also serves as the solvent and is directly involved in the formation of the active ruthenium hydride species.
Q4: What are "green solvents" and can they be used with RuCl2(PPh3)4?
A4: Green solvents are solvents that are less hazardous to health and the environment compared to traditional solvents. Examples include water, supercritical fluids (like CO2), ionic liquids, and bio-derived solvents like ethanol and 2-propanol. While traditional solvents for RuCl2(PPh3)4 catalysis include benzene and chlorinated hydrocarbons, research is ongoing to replace these with greener alternatives. For instance, alcohols are commonly used as both the solvent and hydrogen donor in transfer hydrogenation reactions catalyzed by ruthenium complexes.
Q5: How does solvent polarity impact the reaction rate and selectivity?
A5: The polarity of the solvent can influence the rate and selectivity of a reaction by stabilizing or destabilizing the transition states of different reaction pathways. For reactions involving polar or charged intermediates, a polar solvent can increase the reaction rate by stabilizing these species. However, the effect of polarity is not always straightforward and can be coupled with other solvent properties like coordinating ability. In some cases, no clear trend with solvent polarity is observed, indicating that other factors are more dominant[2].
Troubleshooting Guides
Problem 1: Low or No Catalytic Activity
| Possible Cause | Troubleshooting Steps |
| Poor Catalyst Solubility | - Observe the reaction mixture. If the catalyst is not fully dissolved, consider a different solvent or a co-solvent system. - Gently warming the mixture (if the reaction conditions permit) can sometimes improve solubility. |
| Solvent Inhibition | - If using a strongly coordinating solvent (e.g., DMSO, DMF, acetonitrile), it may be blocking the substrate from accessing the catalytic site. - Try switching to a less coordinating solvent like toluene, benzene, or THF. |
| Catalyst Decomposition | - Some solvents, particularly alcohols at high temperatures, can lead to the decomposition of ruthenium catalysts[3]. - Unexpected color changes in the reaction mixture can be an indicator of catalyst decomposition. - Lowering the reaction temperature or choosing a more inert solvent may be necessary. |
| Presence of Impurities in the Solvent | - Water or other protic impurities in aprotic solvents can react with and deactivate the catalyst. - Oxygen can also lead to the oxidation and deactivation of the catalyst. - Ensure you are using dry, deoxygenated solvents. |
Problem 2: Low Product Yield or Selectivity
| Possible Cause | Troubleshooting Steps |
| Suboptimal Solvent Polarity | - The transition state for your desired reaction pathway may not be favored in the current solvent. - Screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, ethanol) to find the optimal medium. |
| Solvent-Mediated Side Reactions | - The solvent may be promoting an undesired side reaction. For example, in transfer hydrogenation, the choice of alcohol can influence the formation of byproducts. - Analyze your crude reaction mixture by GC-MS or NMR to identify major byproducts and consider how the solvent might be contributing to their formation. |
| Influence on Catalyst Equilibrium | - The solvent can shift the equilibrium between different active (or inactive) catalyst species. - Altering the solvent may favor the formation of a more selective catalytic species. |
Data Presentation
Table 1: Effect of Solvent on the Transfer Hydrogenation of Acetophenone Catalyzed by a Ruthenium Complex
| Solvent | Dielectric Constant (ε) | Conversion (%) | Time (h) |
| 2-Propanol | 19.9 | >99 | 0.5 |
| Cyclohexanol | 15.0 | 85 | 2 |
| 1-Butanol | 17.5 | 70 | 3 |
| Toluene | 2.4 | <10 | 24 |
Note: This table is a representative example based on typical results for transfer hydrogenation reactions and illustrates the profound effect the solvent (which is also the hydrogen donor in this case) can have on the reaction rate.
Experimental Protocols
Protocol 1: General Procedure for Screening Solvent Effects in the Hydrogenation of an Alkene
-
Catalyst Preparation: In a glovebox, weigh RuCl2(PPh3)4 (e.g., 0.01 mmol) into a Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the desired volume of dry, deoxygenated solvent (e.g., 10 mL) to the flask. Stir the mixture until the catalyst is fully dissolved.
-
Substrate Addition: Add the alkene substrate (e.g., 1 mmol) to the reaction mixture via syringe.
-
Reaction Setup: Seal the Schlenk flask and connect it to a hydrogen gas line.
-
Reaction Execution: Purge the flask with hydrogen gas (3 cycles of vacuum/H2 backfill). Pressurize the flask to the desired hydrogen pressure (e.g., 1 atm) and stir the reaction at the desired temperature (e.g., 25 °C).
-
Monitoring and Work-up: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or NMR. Once the reaction is complete, vent the hydrogen pressure and quench the reaction as appropriate.
-
Analysis: Isolate the product and determine the yield and selectivity. Repeat the experiment with different solvents to compare the results.
Protocol 2: Detailed Methodology for Transfer Hydrogenation of a Ketone
-
Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add the ketone substrate (e.g., 1 mmol), RuCl2(PPh3)4 (e.g., 0.02 mmol), and a base (e.g., KOH, 0.1 mmol).
-
Solvent and Hydrogen Source: Add the alcohol solvent, which also serves as the hydrogen donor (e.g., 2-propanol, 10 mL).
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Follow the progress of the reaction by TLC or by taking small aliquots for GC analysis.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the desired alcohol.
-
Solvent Screening: To investigate solvent effects, repeat the procedure using different alcohols as the solvent/hydrogen donor.
Visualizations
Logical Workflow for Troubleshooting Low Catalytic Activity
References
- 1. Dichlorotris(triphenylphosphine)ruthenium(II) - Wikipedia [en.wikipedia.org]
- 2. "Solvent Effects in Phenol Hydrogenation on a Supported Ruthenium Catal . . ." by Daniel McKeon [digitalcommons.library.umaine.edu]
- 3. Solvent effect on the activity of Ru-Co3O4 catalyst for liquid-phase hydrogenation of CO2 into methane [ouci.dntb.gov.ua]
managing air and moisture sensitivity of Dichlorotetrakis(triphenylphosphine)ruthenium(II)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dichlorotetrakis(triphenylphosphine)ruthenium(II), [RuCl₂(PPh₃)₄]. This complex is highly sensitive to air and moisture, and proper handling is crucial for successful and reproducible experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage, handling, and use of [RuCl₂(PPh₃)₄].
Issue 1: Unexpected Color of the Solid Compound
-
Question: My solid [RuCl₂(PPh₃)₄], which should be black, appears brownish or has a greenish tint. What does this indicate?
-
Answer: A deviation from the expected black color of [RuCl₂(PPh₃)₄] suggests decomposition. The brownish color is likely due to the presence of its precursor, Dichlorotris(triphenylphosphine)ruthenium(II) ([RuCl₂(PPh₃)₃]), which is chocolate brown.[1] A greenish tint can indicate the formation of ruthenium oxides due to exposure to air. This decomposition compromises the purity and reactivity of the complex. It is recommended to acquire a fresh batch of the compound or purify the existing material if possible, though purification of air-sensitive compounds is challenging.
Issue 2: Poor Solubility in Organic Solvents
-
Question: I am having difficulty dissolving [RuCl₂(PPh₃)₄] in a solvent where it is reported to be soluble. What could be the cause?
-
Answer: Incomplete solubility can be a result of a few factors:
-
Decomposition: The decomposition products, such as ruthenium oxides, are generally insoluble in common organic solvents.
-
Solvent Quality: The solvent may not be sufficiently dry or deoxygenated. The presence of water or oxygen can lead to on-the-spot decomposition at the solid-solvent interface, forming insoluble byproducts. Ensure you are using freshly purified, anhydrous, and deoxygenated solvents.
-
Incorrect Solvent: While soluble in solvents like benzene, its solubility in other organic solvents may be limited.[1] Confirm the appropriate solvent for your specific application from a reliable source.
-
Issue 3: Inconsistent or No Reactivity in Catalytic Reactions
-
Question: My reaction catalyzed by [RuCl₂(PPh₃)₄] is not proceeding as expected, or the results are not reproducible. What are the likely causes?
-
Answer: Issues with catalytic activity are almost always linked to the integrity of the catalyst and the reaction conditions. Consider the following:
-
Catalyst Decomposition: The most probable cause is the deactivation of the catalyst due to exposure to air or moisture at any stage. This could have happened during storage, weighing, or addition to the reaction vessel.
-
Contaminated Reagents or Solvents: Trace amounts of water or oxygen in your reagents or solvents can rapidly deactivate the catalyst. It is imperative to use rigorously dried and deoxygenated solvents and to ensure all other reagents are anhydrous.
-
Improper Inert Atmosphere: Your Schlenk line or glovebox technique may not be adequate. Ensure all glassware is properly dried, and the inert atmosphere is maintained throughout the experiment. Even small leaks can introduce enough oxygen or moisture to inhibit the reaction.
-
Issue 4: Formation of a White Precipitate in the Reaction Mixture
-
Question: A white, insoluble powder has formed in my reaction mixture containing [RuCl₂(PPh₃)₄]. What is this substance?
-
Answer: The formation of a white precipitate is often indicative of the oxidation of the triphenylphosphine (PPh₃) ligands to triphenylphosphine oxide (OPPh₃). This occurs when the complex is exposed to oxygen. The presence of triphenylphosphine oxide suggests that the ruthenium complex has likely decomposed, which will negatively impact your reaction.
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for [RuCl₂(PPh₃)₄]?
-
A1: [RuCl₂(PPh₃)₄] should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen) at a low temperature, preferably in a freezer. A glovebox with a low-oxygen and low-moisture environment is the ideal storage location.
-
-
Q2: What is the proper way to handle and weigh [RuCl₂(PPh₃)₄]?
-
A2: All manipulations, including weighing and transferring the solid, should be performed under an inert atmosphere, either in a glovebox or using Schlenk line techniques. If a glovebox is not available, a nitrogen-flushed bag can be used for weighing, although this is less ideal. Never handle the compound in the open air.
-
Solvents and Reagents
-
Q3: How do I properly prepare solvents for use with [RuCl₂(PPh₃)₄]?
-
A3: Solvents must be anhydrous and deoxygenated. This is typically achieved by distillation from an appropriate drying agent (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for hydrocarbons and chlorinated solvents) under an inert atmosphere. Alternatively, passing the solvent through a column of activated alumina and a supported copper catalyst can also remove water and oxygen. Commercially available anhydrous, deoxygenated solvents can also be used but should be handled under an inert atmosphere.
-
-
Q4: Can I use commercially available "anhydrous" solvents directly from the bottle?
-
A4: While commercially available anhydrous solvents are of high quality, once the bottle is opened, it can be compromised by atmospheric moisture and oxygen. It is best practice to either use a freshly opened bottle and handle it under an inert atmosphere or to further dry and deoxygenate the solvent before use.
-
Experimental Procedures
-
Q5: What are the key steps to ensure an inert atmosphere during my reaction?
-
A5:
-
Thoroughly dry all glassware in an oven and cool it under a stream of inert gas or in a desiccator.
-
Assemble the reaction apparatus while it is still warm and immediately place it under an inert atmosphere using a Schlenk line.
-
Purge the assembled apparatus with several cycles of vacuum and backfilling with inert gas.
-
Add solvents and liquid reagents via a gas-tight syringe or cannula.
-
Add solid reagents, including [RuCl₂(PPh₃)₄], under a positive pressure of inert gas or in a glovebox.
-
-
-
Q6: What are the visual signs of [RuCl₂(PPh₃)₄] decomposition in solution?
-
A6: A solution of pure [RuCl₂(PPh₃)₄] is expected to be dark. The appearance of a greenish or brownish hue, or the formation of a precipitate, indicates decomposition.
-
Quantitative Data Summary
| Property | Value | Source |
| Appearance | Black crystals | [1] |
| Precursor Appearance | Chocolate brown solid ([RuCl₂(PPh₃)₃]) | [1] |
| Common Decomposition Product | Triphenylphosphine oxide (white solid) | Inferred |
Experimental Protocols
Protocol 1: General Procedure for Setting up a Reaction Under Inert Atmosphere
-
Glassware Preparation: All glassware (flasks, condensers, etc.) should be oven-dried at >120°C for at least 4 hours and assembled while hot. The assembled apparatus is then connected to a Schlenk line.
-
Establishing Inert Atmosphere: The apparatus is subjected to at least three cycles of evacuation (to <0.1 mmHg) and backfilling with high-purity argon or nitrogen.
-
Solvent Addition: Anhydrous, deoxygenated solvent is transferred to the reaction flask via a cannula or a gas-tight syringe.
-
Reagent Addition:
-
Liquids: Added via a gas-tight syringe.
-
Solids: Weighed out in a glovebox and added to the flask. Alternatively, for less sensitive solids, they can be added under a positive flow of inert gas. For highly sensitive solids like [RuCl₂(PPh₃)₄], a solid addition tube or weighing in a glovebox is necessary.
-
-
Reaction Monitoring: The reaction is maintained under a positive pressure of inert gas, which is typically vented through an oil bubbler. Samples for analysis (e.g., TLC, GC, NMR) should be taken using a syringe under a positive pressure of inert gas.
Visualizations
Caption: Workflow for setting up an experiment with air-sensitive reagents.
Caption: Troubleshooting decision tree for reactions involving [RuCl₂(PPh₃)₄].
References
Technical Support Center: Purification of Dichlorotetrakis(triphenylphosphine)ruthenium(II)
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Dichlorotetrakis(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₄].
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product is a brown powder, not black. What went wrong?
A1: The expected color of pure Dichlorotetrakis(triphenylphosphine)ruthenium(II) is black. A brown color often indicates the presence of the starting material, Dichlorotris(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₃], which is a chocolate brown solid.[1] This suggests an incomplete reaction.
-
Troubleshooting:
-
Reaction Time/Temperature: Ensure the reaction has been allowed to proceed for a sufficient duration and at the appropriate temperature to drive the equilibrium towards the tetrakis complex.
-
Excess Phosphine: The formation of the tetrakis complex from the tris complex requires an excess of triphenylphosphine.[1] Verify that a sufficient excess was used.
-
Purification: The tris(phosphine) complex can be separated through careful washing or recrystallization, as its solubility profile differs slightly from the tetrakis(phosphine) complex.
-
Q2: How do I remove unreacted triphenylphosphine (PPh₃) and triphenylphosphine oxide (OPPh₃) from my crude product?
A2: These are the most common impurities. A multi-step washing procedure is typically effective.
-
Troubleshooting Protocol:
-
Initial Wash (Ethanol/Methanol): After filtering the crude product from the reaction mixture, wash it thoroughly with cold ethanol or methanol. This helps remove residual reagents and byproducts from the synthesis of the precursor.[2]
-
Diethyl Ether Wash: To specifically target unreacted triphenylphosphine, wash the solid product extensively with diethyl ether.[3] RuCl₂(PPh₃)₄ has very low solubility in ether, while PPh₃ is soluble.
-
Hexane Wash: A final wash with hexanes can help remove non-polar impurities and residual ether.[4]
-
Triphenylphosphine Oxide (OPPh₃): OPPh₃ can be challenging to remove due to its polarity. If significant amounts are present (identifiable by a characteristic P=O stretch in the IR spectrum ~1190 cm⁻¹ or a peak around 25-30 ppm in ³¹P NMR), recrystallization is often necessary.
-
Q3: What is the best recrystallization procedure for RuCl₂(PPh₃)₄?
A3: Recrystallization is a powerful technique for achieving high purity. The key is to choose a solvent system where the complex is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Recommended Protocol:
-
Dissolve the crude complex in a minimal amount of a suitable hot solvent, such as a mixture of dichloromethane (DCM) or chloroform with a less polar co-solvent.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. For a related complex, recrystallization from chloroform has been shown to be effective.[5][6]
-
Q4: Can I use column chromatography for purification?
A4: While possible, it should be approached with caution. Ruthenium-phosphine complexes can sometimes be unstable on common stationary phases like silica gel or alumina.[7]
-
Troubleshooting & Considerations:
-
Stability Test: Before attempting a large-scale column, perform a small-scale test using a 2D Thin Layer Chromatography (TLC) plate to see if the complex streaks or decomposes on the chosen stationary phase.[7]
-
Stationary Phase: Alumina is often less acidic and may be a better choice than silica gel to prevent ligand dissociation.
-
Solvent System (Eluent): Start with a non-polar eluent (e.g., hexane/toluene mixtures) and gradually increase the polarity. The choice of eluent depends on the impurities you are trying to remove.[5]
-
Inert Atmosphere: It is highly recommended to pack and run the column under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphine ligands.
-
Q5: My purified complex gives a broad signal in the ³¹P NMR spectrum. Is it impure?
A5: Not necessarily. Broad signals in the ³¹P NMR spectra of ruthenium-phosphine complexes can arise from fluxional processes in solution, such as phosphine ligand exchange.[5] This is especially true at room temperature.
-
Troubleshooting:
-
Low-Temperature NMR: Acquiring the spectrum at a lower temperature (e.g., -50 °C) can slow down the exchange processes, often resulting in sharper, distinct signals for the different phosphine environments.[5]
-
Check for Impurities: While broadening can be inherent, also check the spectrum for sharp signals that may correspond to free PPh₃ (~ -5 ppm) or OPPh₃ (~ 25-30 ppm).
-
Experimental Protocols & Data
Protocol 1: Standard Post-Reaction Workup and Washing
This protocol is designed to remove the bulk of common impurities after the initial synthesis.
-
Cooling & Precipitation: Once the reaction is complete, cool the reaction flask to room temperature. The crude product should precipitate as a dark solid.[2]
-
Initial Filtration: Collect the solid by vacuum filtration.
-
Ethanol Wash: Wash the filter cake thoroughly with three portions of cold ethanol (e.g., 3 x 10 mL for a 1g scale).[2]
-
Diethyl Ether Wash: Transfer the solid to a flask and suspend it in diethyl ether. Stir for 15-20 minutes to dissolve unreacted triphenylphosphine.[3] Filter the solid. Repeat this step two more times.
-
Drying: Dry the resulting black powder under high vacuum to remove all residual solvents.
Data Summary: Solubility of Related Ruthenium Complexes
This table provides general solubility information for related ruthenium(II) phosphine complexes, which can guide solvent selection for washing and recrystallization.
| Compound | Solvents for Dissolution | Solvents for Washing/Precipitation | Reference(s) |
| RuCl₂(PPh₃)₃ | Benzene, Chloroform, Toluene (sparingly) | Ethanol, Diethyl Ether, Water | [1][8] |
| Dichlorido(η⁶-p-cymene)[tris(2-cyanoethyl)phosphine]ruthenium(II) | DMF, DMSO, Acetonitrile, Pyridine | Chloroform, Methanol, Ethanol | [9] |
Visualizations
Workflow for Purification
The following diagram outlines the general workflow for the purification of Dichlorotetrakis(triphenylphosphine)ruthenium(II) after the initial reaction.
Caption: General Purification Workflow for RuCl₂(PPh₃)₄.
Troubleshooting Decision Tree
This diagram helps diagnose and solve common issues encountered during purification.
Caption: Troubleshooting Guide for Common Purification Issues.
References
- 1. Dichlorotris(triphenylphosphine)ruthenium(II) - Wikipedia [en.wikipedia.org]
- 2. guidechem.com [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Tris(triphenylphosphine)ruthenium(II) chloride | 15529-49-4 [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Dichlorotetrakis(triphenylphosphine)ruthenium(II) Catalysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during catalysis with dichlorotetrakis(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₄].
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or stalls completely. What are the common causes of catalyst deactivation?
A1: Catalyst deactivation is a primary cause of low or no product yield. Several factors can contribute to this:
-
Formation of Inactive Ruthenium Species: In transfer hydrogenation reactions, particularly when using alcohols as hydrogen donors, the catalyst can react with carbon monoxide impurities or decarbonylate the alcohol to form inactive ruthenium carbonyl complexes.
-
Oxidation of Phosphine Ligands: The triphenylphosphine ligands are susceptible to oxidation, especially in the presence of trace oxygen or oxidizing agents. This alters the electronic properties of the catalyst, reducing its activity.
-
Formation of Ruthenium Black: Under certain conditions, the homogeneous catalyst can decompose into insoluble, inactive ruthenium metal particles, colloquially known as "ruthenium black."[1] This is often observed as a darkening or blackening of the reaction mixture.
-
Catalyst Poisoning: Impurities in substrates, solvents, or reagents can act as catalyst poisons. Common poisons include sulfur compounds, strongly coordinating species, and other metals.
Q2: I observe a black precipitate in my reaction mixture. What is it and how can I prevent it?
A2: The black precipitate is likely "ruthenium black," which consists of finely divided, catalytically inactive ruthenium metal. Its formation signifies catalyst decomposition.
Prevention Strategies:
-
Maintain an Inert Atmosphere: Rigorously exclude oxygen from the reaction system by using Schlenk techniques or working in a glovebox.
-
Use High-Purity Reagents: Ensure substrates, solvents, and other reagents are free from impurities that can induce catalyst decomposition.
-
Control Reaction Temperature: Excessive heat can accelerate catalyst decomposition. Operate at the lowest effective temperature for your transformation.
-
Optimize Ligand Concentration: In some cases, an excess of the phosphine ligand can help stabilize the catalytic species and prevent aggregation.
Q3: My product is contaminated with a significant amount of triphenylphosphine oxide. How can I minimize its formation and remove it effectively?
A3: Triphenylphosphine oxide (TPPO) is a common byproduct resulting from the oxidation of the triphenylphosphine ligand.
Minimizing Formation:
-
As with preventing ruthenium black, maintaining a strictly inert atmosphere is crucial to prevent the oxidation of the phosphine ligands.
Removal Strategies:
-
Crystallization: TPPO is often crystalline and can sometimes be removed by fractional crystallization.
-
Chromatography: Column chromatography is a common method for separating TPPO from the desired product. Due to the polarity of TPPO, a polar stationary phase like silica gel is effective.
-
Extraction: In some cases, TPPO can be removed by liquid-liquid extraction. For instance, washing an organic solution with an aqueous solution of a Lewis acid (e.g., ZnCl₂) can help to selectively remove TPPO.
Troubleshooting Guides
Issue 1: Low or No Yield in Transfer Hydrogenation
This guide provides a step-by-step approach to troubleshoot low yields in transfer hydrogenation reactions catalyzed by RuCl₂(PPh₃)₄.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Quantitative Data on Side Reactions
The formation of side products and catalyst deactivation is highly dependent on reaction conditions. Below is a summary of potential effects.
| Parameter | Potential Side Reaction/Effect | Impact on Yield | Mitigation Strategy |
| Oxygen Exposure | Oxidation of PPh₃ to TPPO; Formation of inactive Ru-oxo species. | Significant Decrease | Maintain a strictly inert atmosphere (N₂ or Ar). |
| High Temperature | Catalyst decomposition to ruthenium black; Increased rate of side reactions. | Decrease | Optimize for the lowest effective temperature. |
| Impure Solvents/Reagents | Catalyst poisoning; Unwanted side reactions with impurities. | Significant Decrease | Use high-purity, degassed solvents and purified reagents. |
| Inadequate Stirring | Localized overheating; Inefficient mass transfer. | Decrease | Ensure vigorous and efficient stirring. |
| Choice of H-Donor (Transfer Hydrogenation) | Formation of inactive Ru-carbonyl complexes with certain alcohols. | Decrease | Screen different hydrogen donors; use formic acid/triethylamine. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Side Reactions in a Catalytic Hydrogenation
This protocol outlines key steps to minimize common side reactions during a typical hydrogenation reaction using RuCl₂(PPh₃)₄.
Materials:
-
RuCl₂(PPh₃)₄ catalyst
-
Substrate
-
Anhydrous, degassed solvent (e.g., toluene, benzene)
-
High-purity hydrogen gas
-
Schlenk flask or glovebox equipment
Procedure:
-
Catalyst and Substrate Preparation: In a glovebox or under a strong stream of inert gas, add the RuCl₂(PPh₃)₄ catalyst and the substrate to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent to the flask via cannula or syringe.
-
Inert Atmosphere Purge: Seal the flask and purge with the inert gas for 10-15 minutes to ensure all oxygen is removed.
-
Hydrogenation: Connect the flask to a hydrogen gas line. Evacuate the flask and backfill with hydrogen three times. Maintain a positive pressure of hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at the optimized temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, GC, or NMR spectroscopy.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with inert gas. The product can then be isolated using standard purification techniques.
Protocol 2: Purification of Dichlorotetrakis(triphenylphosphine)ruthenium(II) to Remove Potential Inhibitors
Impurities in the catalyst can lead to inconsistent results. This protocol describes a method for purifying the catalyst.
Materials:
-
Crude RuCl₂(PPh₃)₄
-
Dichloromethane (DCM)
-
Hexane
-
Inert atmosphere setup
Procedure:
-
Dissolution: Under an inert atmosphere, dissolve the crude RuCl₂(PPh₃)₄ in a minimal amount of dichloromethane.
-
Filtration: Filter the solution through a pad of Celite to remove any insoluble impurities.
-
Precipitation: Slowly add hexane to the filtrate with stirring until a precipitate forms.
-
Isolation: Collect the precipitate by filtration, wash with a small amount of hexane, and dry under vacuum.
-
Storage: Store the purified catalyst under an inert atmosphere in a refrigerator.
Visualizing Reaction Pathways and Troubleshooting Logic
Catalytic Cycle and Deactivation Pathways
The following diagram illustrates a simplified catalytic cycle for hydrogenation and common deactivation pathways.
Caption: Catalytic cycle and deactivation pathways.
References
optimizing reaction conditions for Dichlorotetrakis(triphenylphosphine)ruthenium(II)
Welcome to the technical support center for Dichlorotetrakis(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₄]. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to ensure successful catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What is Dichlorotetrakis(triphenylphosphine)ruthenium(II) and what is its primary use? A1: Dichlorotetrakis(triphenylphosphine)ruthenium(II), often abbreviated as RuCl₂(PPh₃)₄, is a coordination complex of ruthenium. It is a versatile homogeneous catalyst used for a wide range of organic transformations, including oxidations, reductions, cross-couplings, cyclizations, and isomerization reactions.[1][2] It is particularly noted as a precursor for Grubbs catalysts used in olefin metathesis and for various hydrogenation reactions.[3]
Q2: What is the relationship between RuCl₂(PPh₃)₃ and RuCl₂(PPh₃)₄? A2: Dichlorotris(triphenylphosphine)ruthenium(II), RuCl₂(PPh₃)₃, is the direct precursor to the tetrakis complex. In the presence of excess triphenylphosphine (PPh₃), RuCl₂(PPh₃)₃ binds a fourth phosphine ligand to form the black-colored RuCl₂(PPh₃)₄.[3] In many catalytic applications, the more common brown RuCl₂(PPh₃)₃ is used as the precatalyst, which may form the active catalytic species in situ.
Q3: Is the catalyst air-sensitive? How should it be handled and stored? A3: Yes, both the catalyst and its triphenylphosphine ligands are susceptible to oxidation, which can lead to deactivation. All manipulations should be performed under an inert atmosphere, such as nitrogen or argon, using standard Schlenk line or glovebox techniques. Solvents and reagents should be thoroughly deoxygenated before use. Store the solid catalyst in a tightly sealed container under an inert atmosphere in a cool, dark, and dry place.
Q4: My catalyst appears as a brown solid, not black. Is this normal? A4: The color of the ruthenium phosphine complex can vary. Dichlorotris(triphenylphosphine)ruthenium(II), the common precursor, is a chocolate brown solid.[3] The fully formed Dichlorotetrakis(triphenylphosphine)ruthenium(II) is typically black.[3] If you are using the "tris" complex as your precatalyst, a brown color is expected.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
Problem: Low or No Catalytic Activity
Q5: My hydrogenation/transfer hydrogenation reaction is not starting or is extremely slow. What should I check first? A5: Several factors can inhibit catalytic activity:
-
Inert Atmosphere: Ensure your reaction vessel is free of oxygen and moisture. Air can oxidize the phosphine ligands and the Ru(II) center, rendering the catalyst inactive.
-
Reagent Purity: Impurities in solvents or substrates, particularly sulfur or strongly coordinating compounds, can act as catalyst poisons.[4]
-
Catalyst Activation (for Transfer Hydrogenation): For transfer hydrogenation reactions using an alcohol as the hydrogen source (e.g., isopropanol), a base is almost always required. The base is critical for generating the active ruthenium-hydride species.[5] Reactions without a base may show less than 1% conversion.[5]
-
Catalyst Quality: The catalyst may have degraded during storage. If possible, test it with a reliable control reaction.
Problem: Reaction Stalls or Yields are Not Reproducible
Q6: My reaction starts but stops before completion, or I get different results in every run. What could be the cause? A6:
-
Catalyst Decomposition: At elevated temperatures, the catalyst can decompose. In the presence of an alcohol and a base, the soluble RuCl₂(PPh₃)₃ complex can be reduced to ruthenium(0) nanoparticles.[6] While catalytically active, these nanoparticles can agglomerate over time into larger, inactive black precipitates, causing the reaction to cease.[6] This is a common cause of irreproducibility.
-
Base Concentration: In transfer hydrogenations, the amount and type of base are critical. Too little base will result in slow activation, while excess base can sometimes promote side reactions or faster catalyst decomposition.
-
Subtle Leaks: A small, unnoticed leak in your inert atmosphere setup can introduce enough oxygen to gradually deactivate the catalyst over the course of the reaction.
Problem: Formation of a Black Precipitate
Q7: My initially homogeneous reaction mixture turned black and a precipitate formed. Is this the active catalyst? A7: While the active catalyst may be a different color, the formation of a significant black, insoluble precipitate is often a sign of catalyst death. This is typically due to the formation and subsequent agglomeration of ruthenium(0) metal nanoparticles, which are no longer catalytically active.[6] This process can be accelerated by high temperatures and the presence of a base.[6]
Logical Workflows and Pathways
The following diagrams illustrate key decision-making and experimental processes.
Caption: General troubleshooting workflow for low catalytic activity.
Caption: Experimental workflow for transfer hydrogenation.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize optimized conditions from literature for specific reactions, providing a valuable starting point for your experiments.
Table 1: Optimization of Reaction Conditions for Transfer Hydrogenation of Acetophenone General Conditions: Acetophenone (2.0 mmol), Isopropanol (iPrOH) solvent, 82 °C, N₂ atmosphere.
| Catalyst | Base (mol%) | Substrate/Base/Cat. Ratio | Time (min) | Yield (%) | Reference |
| Ru(L₂)(PPh₃)Cl₂ (2) | iPrOK (5%) | 200/10/1 | 15 | 96 | [7][8] |
| Ru(L₂)(PPh₃)Cl₂ (2) | t-BuOK (5%) | 200/10/1 | 15 | 94 | [8] |
| Ru(L₂)(PPh₃)Cl₂ (2) | NaOH (5%) | 200/10/1 | 60 | 95 | [8] |
| Ru(L₂)(PPh₃)Cl₂ (2) | None | 200/0/1 | 60 | <1 | [8] |
| Ru(L₁)(PPh₃)Cl₂ (1) | iPrOK (5%) | 200/10/1 | 15 | >99 | [7][8] |
Table 2: Selected Conditions for Ruthenium-Catalyzed Hydrogenation
| Catalyst | Substrate | Solvent | Temp. (°C) | H₂ Pressure (bar) | Time (h) | Conversion (%) | Reference |
| RuCl₂(PPh₃)₃ | Quinoline | - | 140-167 | 5.0-6.5 atm | - | - | [9] |
| Ru(methallyl)₂(cod) / Ph-SKP | Various Heteroarenes | iPrOH | 80 | 50 | 24 | High | [9] |
| RuH₂(PPh₃)₄ | Cyclohexene | Benzene | 30 | 1 atm | 1 | 100 | [10] |
| RuHCl(PPh₃)₃ | 1-Hexene | Toluene | 80 | 30 atm | 4 | >95 | [10] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Transfer Hydrogenation of Ketones
This protocol is a representative example for the reduction of acetophenone.
-
Vessel Preparation: A 25 mL Schlenk flask containing a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Loading: The flask is charged with the ruthenium precatalyst (e.g., 0.01 mmol, 0.05 mol%). The vessel is sealed, evacuated, and backfilled with nitrogen three times.
-
Substrate and Solvent Addition: Acetophenone (2.0 mmol) and freshly distilled, degassed 2-propanol (10 mL) are added sequentially via syringe.
-
Base Addition: A solution of potassium isopropoxide in isopropanol (e.g., 1 M solution, 0.1 mmol) is added via syringe to initiate the reaction.
-
Reaction: The flask is placed in a preheated oil bath at 82°C and stirred vigorously.
-
Monitoring and Quenching: The reaction is monitored by TLC or GC. Upon completion, the flask is cooled to room temperature, and the reaction is quenched by opening it to the air and diluting with an appropriate solvent (e.g., diethyl ether). The mixture can be filtered through a short plug of silica gel to remove the catalyst before analysis.
References
- 1. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 2. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 3. Dichlorotris(triphenylphosphine)ruthenium(II) - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. The true catalyst in hydrogen transfer reactions with alcohol donors in the presence of RuCl2(PPh3)3 is ruthenium(0) nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
troubleshooting low catalytic activity of Dichlorotetrakis(triphenylphosphine)ruthenium(II)
Welcome to the Technical Support Center for Dichlorotetrakis(triphenylphosphine)ruthenium(II), [RuCl₂(PPh₃)₄]. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile catalyst.
Frequently Asked Questions (FAQs)
Q1: What is the active catalytic species derived from [RuCl₂(PPh₃)₄]?
A1: While [RuCl₂(PPh₃)₄] is often the commercially available or synthesized precatalyst, the active species in many catalytic cycles is the coordinatively unsaturated 14-electron species, Dichlorotris(triphenylphosphine)ruthenium(II), [RuCl₂(PPh₃)₃]. This is formed in solution by the dissociation of one triphenylphosphine (PPh₃) ligand.[1] The concentration of the more active tris(phosphine) species is dependent on the reaction conditions.
Q2: My catalyst is dark brown to black. Is this normal?
A2: Yes, Dichlorotetrakis(triphenylphosphine)ruthenium(II) is typically a black or very dark brown crystalline solid. In contrast, the related and often catalytically active Dichlorotris(triphenylphosphine)ruthenium(II) is a chocolate brown solid.[1] A significant color change to a greenish tint may indicate oxidation and potential deactivation of the catalyst.
Q3: How should I handle and store [RuCl₂(PPh₃)₄] to maintain its activity?
A3: [RuCl₂(PPh₃)₄] is sensitive to air and moisture. It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably in a desiccator or glovebox.[2] Avoid prolonged exposure to ambient conditions to prevent oxidation of the ruthenium center and the phosphine ligands.
Q4: What are the most common impurities in [RuCl₂(PPh₃)₄] and how do they affect the catalysis?
A4: The most common impurities are triphenylphosphine oxide (TPPO) and free triphenylphosphine (PPh₃). TPPO is formed from the oxidation of the PPh₃ ligands and is generally considered a spectator in most reactions, but its presence indicates potential catalyst degradation. An excess of free PPh₃ can inhibit the catalytic reaction by shifting the equilibrium away from the more active [RuCl₂(PPh₃)₃] species. Water and oxygen are also detrimental impurities that can deactivate the catalyst.[2]
Q5: Can I use [RuCl₂(PPh₃)₄] directly for reactions that typically use [RuCl₂(PPh₃)₃]?
A5: Yes, in many cases, [RuCl₂(PPh₃)₄] can be used as a precatalyst in reactions where [RuCl₂(PPh₃)₃] is cited. This is because the tetrakis(phosphine) complex readily dissociates a phosphine ligand in solution to form the tris(phosphine) species, which is often the true catalyst.[1] However, the presence of the extra equivalent of PPh₃ may influence the reaction kinetics.
Troubleshooting Guides
Guide 1: Low or No Catalytic Activity
Problem: The reaction is sluggish, shows low conversion, or does not proceed to completion.
dot
Caption: Troubleshooting workflow for low catalytic activity.
Possible Causes & Solutions:
-
Catalyst Deactivation: The catalyst may have degraded due to improper handling or storage. Exposure to air and moisture can lead to the oxidation of the Ru(II) center and the triphenylphosphine ligands.
-
Solution: Use a fresh batch of the catalyst or purify the existing stock. A common purification method involves washing with diethyl ether to remove triphenylphosphine oxide.[3]
-
-
Inhibitors in the Reaction Mixture: Impurities in the solvent or reagents can act as catalyst poisons. Water, oxygen, and coordinating species can block the active site of the catalyst.
-
Solution: Ensure all solvents are rigorously dried and degassed. Reagents should be purified to remove any potential inhibitors.
-
-
Suboptimal Reaction Conditions: The temperature, pressure, or concentration may not be optimal for catalytic turnover. For certain reactions, such as transfer hydrogenations, the presence of a base is crucial for catalyst activation.[4]
-
Solution: Review the literature for the specific reaction type and optimize the conditions accordingly. Perform small-scale experiments to screen different temperatures, pressures, and catalyst loadings.
-
-
Ligand Effects: An excess of free triphenylphosphine can suppress catalytic activity by favoring the less active [RuCl₂(PPh₃)₄] complex over the more active [RuCl₂(PPh₃)₃] species.
-
Solution: If using [RuCl₂(PPh₃)₄], consider that it introduces an additional equivalent of PPh₃. If the reaction is known to be sensitive to phosphine concentration, it may be beneficial to start with [RuCl₂(PPh₃)₃].
-
Guide 2: Poor Reproducibility
Problem: Reaction outcomes vary significantly between batches, even when following the same procedure.
dot
Caption: Troubleshooting workflow for poor reproducibility.
Possible Causes & Solutions:
-
Inconsistent Catalyst Quality: Different batches of the catalyst may have varying levels of purity and activity.
-
Solution: Whenever possible, use the same batch of catalyst for a series of experiments. If a new batch is used, it is advisable to run a standard test reaction to confirm its activity.
-
-
Variable Solvent and Reagent Purity: The presence of trace impurities, especially water, can have a significant impact on the catalytic reaction.
-
Solution: Use solvents from a freshly opened bottle or distill them over an appropriate drying agent. Ensure that all reagents are of high purity and are handled under inert conditions if they are air- or moisture-sensitive.
-
-
Atmosphere Control: Minor leaks in the reaction setup can introduce oxygen, leading to catalyst deactivation.
-
Solution: Ensure all glassware joints are properly sealed and the system is thoroughly purged with an inert gas before starting the reaction.
-
Data Presentation
Table 1: Effect of Solvent on Catalytic Activity in Hydrogenation Reactions
| Solvent | Dielectric Constant (ε) | Relative Reaction Rate | Reference |
| Toluene | 2.38 | High | [5] |
| Tetrahydrofuran (THF) | 7.58 | Moderate | [5] |
| Dichloromethane (DCM) | 8.93 | Moderate to Low | [6] |
| Acetone | 20.7 | Low (can act as H-acceptor) | [3] |
Note: Relative rates are generalized from literature and can be highly substrate-dependent.
Table 2: Influence of Base Additive on Transfer Hydrogenation of Acetophenone
| Catalyst System | Base | Conversion (%) | Time (h) | Reference |
| [RuCl₂(PPh₃)₃] | None | < 1 | 6 | [4] |
| [RuCl₂(PPh₃)₃] | K₂CO₃ | > 99 | 1 | [4] |
| [RuCl₂(PPh₃)(PNN')] | (CH₃)₂CHONa | > 99 | < 0.5 | [7] |
Experimental Protocols
Protocol 1: Purification of Dichlorotetrakis(triphenylphosphine)ruthenium(II)
This protocol is for the removal of common impurities such as triphenylphosphine oxide (TPPO).
-
Preparation: Place the crude [RuCl₂(PPh₃)₄] in a Schlenk flask equipped with a magnetic stir bar.
-
Washing: Add anhydrous, degassed diethyl ether to the flask under an inert atmosphere. Stir the suspension vigorously for 15-20 minutes.
-
Filtration: Allow the solid to settle, then carefully cannulate away the ether, which contains the dissolved TPPO.
-
Repetition: Repeat the washing process two more times with fresh diethyl ether.
-
Drying: After the final wash, dry the purified black solid under high vacuum for several hours to remove all traces of solvent.
-
Storage: Store the purified catalyst under an inert atmosphere.
Protocol 2: In Situ Activation for Transfer Hydrogenation
This protocol describes the general procedure for activating the catalyst for the transfer hydrogenation of a ketone.
-
Inert Atmosphere: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add [RuCl₂(PPh₃)₄] (e.g., 0.01 mmol).
-
Solvent and Substrate: Add the anhydrous solvent (e.g., 2-propanol, 5 mL) and the ketone substrate (e.g., acetophenone, 1 mmol).
-
Base Addition: Add the base (e.g., K₂CO₃, 0.1 mmol, or a solution of sodium isopropoxide in 2-propanol). The base is crucial for the formation of the active ruthenium-hydride species.[4]
-
Reaction Initiation: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC or GC.
Protocol 3: Synthesis of Dichlorotetrakis(triphenylphosphine)ruthenium(II) from Dichlorotris(triphenylphosphine)ruthenium(II)
This procedure can be used if you have [RuCl₂(PPh₃)₃] and require [RuCl₂(PPh₃)₄].
-
Dissolution: In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(PPh₃)₃] in a minimal amount of anhydrous, degassed dichloromethane or benzene.
-
Ligand Addition: Add one equivalent of triphenylphosphine (PPh₃) to the solution.
-
Stirring: Stir the mixture at room temperature. The reaction is typically rapid.
-
Precipitation: Add a non-polar solvent such as hexane or pentane to precipitate the black [RuCl₂(PPh₃)₄] product.
-
Isolation: Collect the solid by filtration under inert atmosphere, wash with hexane, and dry under vacuum.[1]
Visualizations
dot
Caption: Equilibrium between precatalyst and active catalyst.
References
- 1. Dichlorotris(triphenylphosphine)ruthenium(II) - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. open.library.ubc.ca [open.library.ubc.ca]
- 7. researchgate.net [researchgate.net]
preventing ligand dissociation from Dichlorotetrakis(triphenylphosphine)ruthenium(II)
Technical Support Center: Dichlorotetrakis(triphenylphosphine)ruthenium(II)
Welcome to the technical support center for Dichlorotetrakis(triphenylphosphine)ruthenium(II) (RuCl₂(PPh₃)₄). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this complex, with a particular focus on preventing the dissociation of the triphenylphosphine (PPh₃) ligands.
Frequently Asked Questions (FAQs)
Q1: What is the actual structure of Dichlorotetrakis(triphenylphosphine)ruthenium(II) in solution?
A1: While often formulated as RuCl₂(PPh₃)₄, in solution, an equilibrium exists between the tetrakis- and tris-phosphine complexes. The dissociation of one PPh₃ ligand is a key feature of its chemistry. In the solid state, it has been characterized as a co-crystal of [RuCl₂(PPh₃)₃] and one molecule of free PPh₃. This means the fourth phosphine is not as strongly bound as the other three.
Q2: Why is preventing PPh₃ ligand dissociation important?
A2: The dissociation of PPh₃ is often a prerequisite for catalytic activity, as it creates a vacant coordination site for substrate binding. However, uncontrolled or excessive dissociation can lead to the formation of undesired, inactive, or unstable ruthenium species, resulting in inconsistent reaction outcomes and lower yields. Maintaining the integrity of the complex until the desired catalytic step is crucial for reproducibility.
Q3: What are the main factors that influence PPh₃ ligand dissociation?
A3: Several factors can promote the dissociation of PPh₃ ligands:
-
Temperature: Higher temperatures increase the rate of ligand dissociation.
-
Solvent: The choice of solvent has a significant impact. Non-coordinating, non-polar solvents can favor dissociation, while coordinating solvents may displace the PPh₃ ligand. Some polar solvents can stabilize the dissociated species.
-
Concentration: The dissociation is an equilibrium process. Therefore, working at higher concentrations of the complex can, to a limited extent, suppress the dissociation of the ligand according to Le Chatelier's principle.
-
Presence of other coordinating species: Substrates, reagents, or impurities that can act as ligands will compete for coordination sites on the ruthenium center, promoting PPh₃ dissociation.
Q4: Can the dissociated PPh₃ ligand be oxidized, and how does that affect my reaction?
A4: Yes, free PPh₃ in solution is susceptible to oxidation, especially in the presence of air or oxidizing agents, forming triphenylphosphine oxide (TPPO). The formation of TPPO can complicate product purification. Furthermore, the resulting change in the ligand concentration can shift the equilibrium, potentially leading to the formation of different ruthenium species and affecting the catalytic performance.
Troubleshooting Guide: Unwanted Ligand Dissociation
This guide provides a systematic approach to diagnosing and resolving issues arising from the premature or uncontrolled dissociation of PPh₃ ligands from RuCl₂(PPh₃)₄.
| Symptom / Observation | Potential Cause | Suggested Solution |
| Inconsistent catalytic activity or reaction yields. | Premature dissociation of PPh₃ is leading to the formation of various active or inactive ruthenium species in solution. | 1. Add Excess Ligand: Supplement the reaction mixture with a small amount of free PPh₃ (e.g., 1-5 mol%) to shift the equilibrium back towards the tetrakis complex.2. Lower Reaction Temperature: If the reaction kinetics allow, perform the experiment at a lower temperature to decrease the rate of ligand dissociation. |
| Color of the reaction mixture changes unexpectedly or forms a precipitate. | This may indicate the decomposition of the complex or the formation of insoluble ruthenium species following ligand dissociation. | 1. Solvent Selection: Use a less polar or weakly coordinating solvent if compatible with your reaction. For instance, dissociation is more prevalent in benzene than in alcohols for similar complexes.[1][2]2. Rigorous Inert Atmosphere: Ensure the reaction is conducted under a strict inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the complex or free PPh₃, which can lead to decomposition pathways. |
| Difficult product purification due to triphenylphosphine oxide (TPPO) contamination. | Free PPh₃ has dissociated from the complex and has been subsequently oxidized. | 1. Optimize Reaction Conditions: Minimize reaction time and temperature to reduce the extent of PPh₃ dissociation.2. Purification Strategy: If TPPO formation is unavoidable, it can be removed by chromatography on silica gel or by precipitation as a complex with salts like MgCl₂ or ZnCl₂.[3] |
| Reaction fails to initiate or proceeds very slowly. | While dissociation is often necessary for catalysis, in some cases, the tris-phosphine complex may be less active, or an inhibitor is present. Conversely, conditions may be too stabilizing, preventing the necessary ligand dissociation. | 1. Controlled Activation: If dissociation is required, consider a controlled thermal activation step rather than running the entire reaction at a high temperature.2. Solvent Tuning: Experiment with a range of solvents to find an optimal balance between complex stability and catalytic activity. |
Quantitative Data Summary
| Parameter | Effect on PPh₃ Dissociation | Rationale |
| Temperature | Increased temperature promotes dissociation. | Provides energy to overcome the Ru-P bond enthalpy. |
| Solvent Polarity | Complex relationship; highly polar or coordinating solvents can either stabilize ions or displace the ligand. | Alcohols have been shown to inhibit dissociation in related rhodium complexes.[1][2] |
| Excess PPh₃ | Suppresses dissociation. | Le Chatelier's principle; shifts the equilibrium RuCl₂(PPh₃)₄ ⇌ RuCl₂(PPh₃)₃ + PPh₃ to the left. |
| Presence of Coordinating Substrates/Reagents | Promotes dissociation. | Competitive binding to the ruthenium center. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing PPh₃ Dissociation in a Catalytic Reaction
This protocol provides a general workflow for setting up a reaction where the stability of the RuCl₂(PPh₃)₄ pre-catalyst is critical.
-
Preparation of the Reaction Vessel:
-
Thoroughly dry a Schlenk flask or a similar reaction vessel under vacuum or by heating.
-
Allow the vessel to cool to room temperature under an inert atmosphere (argon or nitrogen).
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add the RuCl₂(PPh₃)₄ catalyst and any solid reagents to the flask.
-
To suppress dissociation, add 0.05 to 0.10 equivalents of free triphenylphosphine (PPh₃) relative to the catalyst.
-
-
Solvent Addition:
-
Use a dry, deoxygenated, and non-coordinating solvent (e.g., toluene, benzene, or THF). The choice of solvent should be carefully considered based on the specific reaction.
-
Add the solvent via cannula or a gas-tight syringe.
-
-
Reaction Execution:
-
If possible, start the reaction at a lower temperature (e.g., 0 °C or room temperature) and slowly warm to the desired reaction temperature.
-
Monitor the reaction progress closely to avoid unnecessarily long reaction times, which can lead to greater ligand dissociation and potential catalyst decomposition.
-
-
Work-up:
-
Upon completion, cool the reaction mixture.
-
Be aware that exposure to air during the work-up can lead to the oxidation of any free PPh₃ to TPPO.
-
Visualizations
Ligand Dissociation Equilibrium
Caption: Equilibrium between the tetrakis- and tris-phosphine ruthenium complexes.
Troubleshooting Workflow for Ligand Dissociation
Caption: A logical workflow for troubleshooting issues related to ligand dissociation.
References
Technical Support Center: Scaling Up Reactions with Dichlorotetrakis(triphenylphosphine)ruthenium(II)
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up chemical reactions catalyzed by dichlorotetrakis(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₄].
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions with RuCl₂(PPh₃)₄?
A1: Scaling up reactions with RuCl₂(PPh₃)₄ presents several challenges that are common to many catalytic processes. These include maintaining catalyst activity and stability, ensuring efficient heat and mass transfer, managing catalyst and byproduct removal, and ensuring process safety. As reaction volumes increase, issues such as localized overheating, inefficient stirring, and difficulties in achieving homogeneous catalyst distribution can become more pronounced, potentially leading to decreased yields and inconsistent product quality.
Q2: How does the solubility of RuCl₂(PPh₃)₄ affect scale-up?
A2: Dichlorotetrakis(triphenylphosphine)ruthenium(II) is soluble in many common organic solvents such as chlorinated hydrocarbons and aromatic hydrocarbons. However, its solubility can be a critical factor during scale-up. Inadequate solubility can lead to catalyst precipitation and heterogeneity, resulting in poor reaction kinetics and reproducibility. When choosing a solvent for a large-scale reaction, it is essential to consider not only the solubility of the catalyst and reactants but also the solvent's boiling point, flash point, and toxicity to ensure a safe and efficient process.
Q3: What are the common deactivation pathways for RuCl₂(PPh₃)₄ during a scaled-up reaction?
A3: Deactivation of RuCl₂(PPh₃)₄ can occur through several mechanisms, which can be exacerbated at an industrial scale. Common pathways include:
-
Oxidation: The Ru(II) center can be oxidized to higher oxidation states, rendering it inactive. This is a particular risk if the reaction is not carried out under a strictly inert atmosphere.
-
Ligand Dissociation/Decomposition: The triphenylphosphine (PPh₃) ligands can dissociate from the metal center. These free ligands can then potentially coordinate to active sites or decompose, leading to catalyst poisoning.
-
Poisoning from Impurities: Impurities in the starting materials or solvents, such as sulfur or other coordinating species, can bind to the ruthenium center and inhibit its catalytic activity.[1]
Q4: Are there established methods for removing the ruthenium catalyst and triphenylphosphine oxide byproduct at a large scale?
A4: Yes, several methods are available for the removal of ruthenium residues and the common byproduct, triphenylphosphine oxide (TPPO), on a large scale. For ruthenium removal, techniques include extraction with aqueous solutions of coordinating ligands like cysteine or 2-mercaptonicotinic acid, or adsorption onto solid supports like activated carbon or silica gel.[2][3] For TPPO removal, which can be challenging due to its high polarity, methods such as precipitation by forming insoluble complexes with metal salts (e.g., ZnCl₂ or MgCl₂) or crystallization are often employed.[4]
Troubleshooting Guides
Issue 1: Decreased Catalyst Activity or Stalled Reaction at Larger Scale
| Possible Cause | Troubleshooting Steps |
| Poor Mass Transfer/Mixing | 1. Optimize Agitation: Ensure the reactor's stirring mechanism is adequate for the increased volume to maintain a homogeneous mixture. Consider using baffles to improve mixing efficiency. 2. Monitor for Solids: Check for any precipitation of the catalyst or reactants. If solids are present, re-evaluate the solvent system or reaction concentration. |
| Catalyst Deactivation | 1. Inert Atmosphere: Verify that the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst. 2. Reagent Purity: Analyze starting materials and solvents for potential catalyst poisons, such as sulfur or other coordinating impurities.[1] 3. Temperature Control: Ensure uniform heating to prevent localized hot spots that could lead to thermal decomposition of the catalyst. |
| Incomplete Catalyst Activation | 1. Review Activation Protocol: If a pre-activation step is required, ensure it is performed consistently and effectively at the larger scale. In some cases, the presence of a base is crucial for catalyst activation.[4] |
Issue 2: Difficulty in Removing Ruthenium Residues from the Final Product
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | 1. Choice of Ligand: Screen different water-soluble ligands (e.g., cysteine, 2-mercaptonicotinic acid) for extraction to find the most effective one for your specific product.[2][3] 2. pH Adjustment: Optimize the pH of the aqueous extraction solution to enhance the complexation and removal of the ruthenium species. |
| Adsorbent Saturation | 1. Increase Adsorbent Amount: If using solid adsorbents like activated carbon or silica gel, increase the amount used relative to the crude product.[3] 2. Sequential Treatment: Consider a multi-step purification process involving both extraction and adsorption for more effective removal. |
| Product-Catalyst Interaction | 1. Crystallization: If the product is crystalline, recrystallization can be a highly effective method for removing residual ruthenium. |
Data Presentation
Table 1: Comparison of Reaction Parameters for a Generic Hydrogenation Reaction at Different Scales
| Parameter | Laboratory Scale (1 g) | Pilot Scale (1 kg) |
| Substrate | Generic Alkene | Generic Alkene |
| Catalyst Loading (mol%) | 0.1 - 1.0 | 0.05 - 0.5 |
| Solvent | Toluene | Toluene or 2-Methyl-THF |
| Temperature (°C) | 80 - 100 | 80 - 100 |
| Pressure (H₂) | 10 - 20 bar | 10 - 20 bar |
| Reaction Time (h) | 2 - 6 | 4 - 12 |
| Yield (%) | >95% | 90 - 95% |
Note: This table presents typical ranges and may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for a Large-Scale Hydrogenation Reaction
-
Reactor Preparation: Ensure the reactor is clean, dry, and equipped with a mechanical stirrer, thermocouple, and ports for inert gas inlet/outlet and reagent addition.
-
Inerting: Purge the reactor with nitrogen or argon for at least 30 minutes to remove any oxygen.
-
Reagent Charging: Charge the solvent, substrate, and any additives to the reactor under a positive pressure of inert gas.
-
Catalyst Addition: In a separate glovebox or under a strong stream of inert gas, weigh the required amount of Dichlorotetrakis(triphenylphosphine)ruthenium(II) and dissolve or suspend it in a small amount of degassed solvent. Transfer the catalyst slurry to the reactor via a cannula or a pressure-equalizing addition funnel.
-
Reaction Execution: Seal the reactor and begin agitation. Pressurize the reactor with hydrogen to the desired pressure and heat the mixture to the target temperature.
-
Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by a suitable method (e.g., GC, HPLC, or TLC).
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure. The reaction mixture is now ready for catalyst and byproduct removal.
Protocol 2: Large-Scale Removal of Ruthenium and Triphenylphosphine Oxide
-
Concentration: Concentrate the reaction mixture under reduced pressure to a smaller volume.
-
Aqueous Extraction: Dilute the residue with a suitable organic solvent. Wash the organic phase sequentially with an aqueous solution of a chelating agent (e.g., 0.5 M cysteine solution) and then with brine.
-
Adsorption: Pass the organic phase through a pad of activated carbon or silica gel.
-
TPPO Removal (Precipitation): To the filtrate, add a solution of zinc chloride (ZnCl₂) in a polar solvent like ethanol to precipitate the triphenylphosphine oxide as a ZnCl₂(TPPO)₂ complex.[4]
-
Filtration and Concentration: Filter off the precipitate and wash the filter cake with a small amount of cold solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Final Purification: Further purify the product by crystallization or chromatography as required.
Visualizations
References
Validation & Comparative
A Comparative Guide to Homogeneous Hydrogenation Catalysts: Dichlorotetrakis(triphenylphosphine)ruthenium(II) vs. Wilkinson's Catalyst
For Researchers, Scientists, and Drug Development Professionals
In the landscape of homogeneous catalysis, the selective hydrogenation of unsaturated carbon-carbon bonds is a cornerstone of synthetic chemistry, pivotal in academic research and the pharmaceutical industry. Among the plethora of catalysts developed for this purpose, Dichlorotetrakis(triphenylphosphine)ruthenium(II), often generated in situ from its tris(triphenylphosphine) precursor, and Wilkinson's catalyst, chloridotris(triphenylphosphine)rhodium(I), have emerged as prominent and versatile tools. This guide provides an objective comparison of these two catalysts, supported by experimental data, detailed protocols, and mechanistic insights to aid in catalyst selection for specific research and development applications.
At a Glance: Key Properties and Performance Metrics
A summary of the fundamental properties of Dichlorotetrakis(triphenylphosphine)ruthenium(II) and Wilkinson's catalyst is presented below, highlighting the key differences in their structure and catalytic behavior.
| Property | Dichlorotetrakis(triphenylphosphine)ruthenium(II) | Wilkinson's Catalyst |
| Chemical Formula | RuCl₂(PPh₃)₄ | RhCl(PPh₃)₃ |
| Molar Mass | 1225.15 g/mol | 925.22 g/mol |
| Appearance | Brown crystalline solid | Red-brown crystalline solid[1] |
| Central Metal | Ruthenium (Ru) | Rhodium (Rh) |
| Oxidation State | +2 | +1 |
| Coordination Geometry | Octahedral | Square planar[1] |
| Electron Count | 18 | 16 |
| Solubility | Soluble in chlorinated solvents and benzene | Soluble in benzene, toluene, and chlorinated solvents[1] |
Performance in Alkene Hydrogenation: A Quantitative Comparison
The catalytic efficacy of both complexes in the hydrogenation of various alkenes is a critical factor in their application. The following tables summarize quantitative data from experimental studies, providing a direct comparison of their performance under specific conditions.
Table 1: Hydrogenation of Cyclohexene
| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (H₂) | Time (h) | Conversion (%) |
| Dihydridotetrakis(triphenylphosphine)ruthenium(II)* | Cyclohexene | Benzene | 30 | 1 atm | 1 | 100 |
| Wilkinson's Catalyst | Cyclohexene | Toluene | 25 | 1 atm | ~0.33 | 95.2 |
*Note: Dichlorotetrakis(triphenylphosphine)ruthenium(II) is a precatalyst that forms the active dihydrido species under hydrogenation conditions.
Table 2: Hydrogenation of 1-Hexene
| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (H₂) | Time (h) | Conversion (%) |
| RuCl₂(TPPMS)₃(DMSO) in [BMIM][PF₆]** | 1-Hexene | Ionic Liquid | 100 | 500 psi | 24 | 80[2] |
| Wilkinson's Catalyst | 1-Hexene | Benzene-Ethanol | 25 | 1 atm | - | High activity reported |
**TPPMS = tris(m-sulfophenyl)phosphine, [BMIM][PF₆] = 1-butyl-3-methylimidazolium hexafluorophosphate. This demonstrates the use of a modified ruthenium catalyst in an ionic liquid biphasic system.
Mechanistic Insights: The Catalytic Cycles
The distinct mechanisms of action for these two catalysts underpin their differences in reactivity and selectivity.
Wilkinson's Catalyst: The catalytic cycle of Wilkinson's catalyst is well-established and proceeds through a series of discrete, well-characterized steps. It begins with the dissociation of a triphenylphosphine ligand to generate a coordinatively unsaturated 14-electron species. This is followed by oxidative addition of dihydrogen, coordination of the alkene, migratory insertion of the hydride to the alkene, and finally, reductive elimination of the alkane product to regenerate the active catalyst.
References
A Comparative Guide to the Catalytic Activity of Dichlorotetrakis(triphenylphosphine)ruthenium(II)
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dichlorotetrakis(triphenylphosphine)ruthenium(II), a cornerstone catalyst in organic synthesis, against other prominent ruthenium-based catalysts. Its performance is evaluated across three critical classes of chemical transformations: hydrogenation, oxidation, and C-H bond functionalization. The data presented is compiled from experimental findings to assist in catalyst selection for specific synthetic applications. It is important to note that Dichlorotetrakis(triphenylphosphine)ruthenium(II) (RuCl2(PPh3)4) is closely related to the more commonly used precursor, Dichlorotris(triphenylphosphine)ruthenium(II) (RuCl2(PPh3)3). The tris(phosphine) complex readily binds a fourth phosphine ligand in the presence of excess triphenylphosphine, and both are often used interchangeably as precatalysts in various reactions.[1]
Hydrogenation and Transfer Hydrogenation Reactions
Ruthenium complexes are highly effective catalysts for the reduction of a wide range of functional groups, including alkenes, ketones, imines, and nitro compounds.[1] These reactions can proceed via direct hydrogenation with H₂ gas or through transfer hydrogenation, which utilizes a hydrogen donor molecule like isopropanol or formic acid.[2][3] RuCl2(PPh3)3, a direct precursor to the tetrakis complex, is a well-established precatalyst for these transformations.[1]
Data Presentation: Performance in Hydrogenation of Ketones
The following table compares the efficacy of various ruthenium catalysts in the transfer hydrogenation of acetophenone, a benchmark reaction for evaluating catalyst activity.
| Catalyst | Substrate | H-Donor | Base | Temp (°C) | Yield (%) | Time (h) | Ref. |
| RuCl2(PPh3)3 | Acetophenone | Isopropanol | NaOH | 82 | >95 | 0.5 | [4] |
| [RuCl2(p-cymene)]2/TsDPEN | Acetophenone | HCOOH/NEt₃ | - | 28 | 97 | 16 | [3] |
| Shvo's Catalyst | Acetophenone | Isopropanol | - | 110 | 100 | 2 | [3] |
| Ru/C (supported) | Levulinic Acid | H₂ (12 bar) | - | 25 | High | - | [5] |
| Ru/TiO2 (supported) | Levulinic Acid | H₂ | - | 130 | 95.4 | 3 | [6] |
Analysis: RuCl2(PPh3)3 demonstrates excellent activity for ketone reduction, often requiring a base for activation.[4] While homogeneous catalysts like the Noyori-type [RuCl2(p-cymene)]2/TsDPEN system are renowned for asymmetric hydrogenations, RuCl2(PPh3)3 offers a cost-effective and highly active alternative for racemic reductions. Supported catalysts like Ru/C and Ru/TiO₂ are particularly valuable for industrial applications due to their stability and recyclability, showing high conversion rates for substrates like levulinic acid.[5][6]
Experimental Protocol: Transfer Hydrogenation of Acetophenone
The following is a representative protocol for the transfer hydrogenation of acetophenone using RuCl2(PPh3)3.
Materials:
-
RuCl2(PPh3)3 (catalyst)
-
Acetophenone (substrate)
-
Anhydrous isopropanol (hydrogen donor and solvent)
-
Sodium hydroxide (base)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
A reaction flask is charged with RuCl2(PPh3)3 (e.g., 0.01 mmol).
-
The flask is purged with an inert gas (Argon).
-
Anhydrous isopropanol (e.g., 10 mL) is added, followed by acetophenone (e.g., 1 mmol).
-
A solution of NaOH in isopropanol (e.g., 0.1 M solution, 0.2 mmol) is added to the mixture.
-
The reaction mixture is heated to reflux (approx. 82°C) with stirring.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified using column chromatography to isolate the product, 1-phenylethanol.
Catalytic Cycle Visualization
Caption: General catalytic cycle for base-promoted transfer hydrogenation of ketones.
Oxidation Reactions
Ruthenium catalysts are versatile oxidizing agents capable of transforming alcohols into aldehydes, ketones, or carboxylic acids, and even activating C-H bonds in alkanes.[1][7] The catalytic system often involves a ruthenium precursor like RuCl2(PPh3)3 and a stoichiometric co-oxidant such as tert-butyl hydroperoxide (t-BuOOH), peracetic acid, or oxygen.[1][8]
Data Presentation: Performance in Oxidation of Alcohols and Alkanes
This table compares RuCl2(PPh3)3 with other ruthenium-based systems for representative oxidation reactions.
| Catalyst | Substrate | Oxidant | Product | Conversion (%) | Selectivity (%) | Ref. |
| RuCl2(PPh3)3 | Adamantane | t-BuOOH | 1-Adamantanol/2-Adamantanone | 78 | 98 | [1] |
| RuCl2(PPh3)3 | Benzyl Alcohol | Acetone/O₂ | Benzaldehyde | High | High | [1] |
| Ru/C | Cyclohexane | CH₃CO₃H | Cyclohexanone/Cyclohexyl ester | 90 | 90 | [8] |
| RuCl3/NaIO₄ | Cyclohexene | NaIO₄ | Adipic Acid | >95 | High | [9] |
Analysis: The RuCl2(PPh3)3-t-BuOOH system is particularly effective for the oxidation of alkanes to alcohols and ketones.[1] It also serves as a catalyst for oxidizing alcohols using milder oxidants like acetone and oxygen.[1] For more aggressive oxidations, such as the cleavage of double bonds, systems generating the powerful oxidant ruthenium tetroxide (RuO₄) from precursors like RuCl3 are typically employed.[9] Heterogeneous catalysts like Ru/C also show high efficiency, especially for alkane oxidation.[8]
Experimental Protocol: Oxidation of Adamantane
The following protocol describes the oxidation of an alkane using the RuCl2(PPh3)3/t-BuOOH system.
Materials:
-
RuCl2(PPh3)3 (catalyst)
-
Adamantane (substrate)
-
tert-Butyl hydroperoxide (t-BuOOH, 70% in water) (oxidant)
-
Benzene (solvent)
Procedure:
-
In a reaction vessel, dissolve RuCl2(PPh3)3 (e.g., 0.05 mmol) and adamantane (e.g., 1.0 mmol) in benzene (e.g., 5 mL).
-
Add tert-butyl hydroperoxide (e.g., 5.0 mmol) to the solution.
-
Stir the mixture at room temperature under an air atmosphere.
-
Monitor the reaction's progress using GC analysis of aliquots taken from the reaction mixture.
-
After the reaction is complete (e.g., 24 hours), quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the mixture with ether, dry the organic layer over magnesium sulfate, and concentrate under vacuum.
-
Purify the resulting residue by column chromatography to yield the oxidized products.
Workflow Visualization
Caption: Experimental workflow for the Ru-catalyzed oxidation of alkanes.
C-H Activation and Functionalization
Direct C-H bond functionalization is a powerful strategy in organic synthesis that avoids the pre-functionalization of substrates. Ruthenium(II) catalysts are highly effective for these transformations, enabling reactions like arylation and alkylation of sp² and sp³ C-H bonds.[10][11] While RuCl2(PPh3)3 is competent, arene-ligated ruthenium complexes such as [RuCl2(p-cymene)]2 are more commonly employed for this purpose, often showing superior activity.[10][11]
Data Presentation: Performance in C-H Arylation
The table below compares the performance of RuCl2(PPh3)3 with the widely used [RuCl2(p-cymene)]2 catalyst in the direct arylation of 2-phenylpyridine.
| Catalyst | Substrate | Arylating Agent | Base | Temp (°C) | Yield (%) | Time (h) | Ref. |
| RuCl2(PPh3)3 | 2-Phenylpyridine | Bromobenzene | K₂CO₃ | 120 | Similar activity to [RuCl₂(COD)]n | - | [10] |
| [RuCl2(p-cymene)]2 | 2-Phenylpyridine | Chlorobenzene | K₂CO₃ | 120 | 98 | 24 | [10] |
| [RuCl2(p-cymene)]2 | Benzylic Amine | Aryl Halide | KOPiv | - | Good | - | [11] |
Analysis: For the arylation of sp² C-H bonds, RuCl2(PPh3)3 shows catalytic activity.[10] However, modern ruthenium catalysts, particularly [RuCl2(p-cymene)]2, have become the systems of choice.[10] The latter, especially when paired with additives like phosphine oxides or carboxylates, can effectively couple even less reactive aryl chlorides and functionalize sp³ C-H bonds.[10][11]
Experimental Protocol: Direct Arylation of 2-Phenylpyridine
This protocol is representative of a C-H activation reaction catalyzed by a Ru(II) complex.
Materials:
-
[RuCl2(p-cymene)]2 (catalyst)
-
2-Phenylpyridine (substrate)
-
Aryl halide (e.g., chlorobenzene) (coupling partner)
-
Potassium carbonate (K₂CO₃) (base)
-
N-Methyl-2-pyrrolidone (NMP) (solvent)
-
(Adamantyl)₂P(O)H (additive, optional but often beneficial)[10]
Procedure:
-
To an oven-dried reaction tube, add [RuCl2(p-cymene)]2 (e.g., 2.5 mol%), the phosphine oxide additive (e.g., 10 mol%), and K₂CO₃ (e.g., 2.0 equivalents).
-
Seal the tube with a septum and purge with an inert gas.
-
Add 2-phenylpyridine (e.g., 1.0 mmol), the aryl halide (e.g., 1.2 mmol), and NMP (e.g., 2 mL) via syringe.
-
Place the sealed tube in a preheated oil bath at 120°C and stir for the specified time (e.g., 5-24 hours).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the arylated product.
Mechanism Visualization
Caption: A plausible catalytic cycle for Ru(II)-catalyzed C-H arylation.
References
- 1. Dichlorotris(triphenylphosphine)ruthenium(II) - Wikipedia [en.wikipedia.org]
- 2. Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Recent Advances in Ruthenium-Catalyzed Hydrogenation Reactions of Renewable Biomass-Derived Levulinic Acid in Aqueous Media [frontiersin.org]
- 6. Recent Advances in Ruthenium-Catalyzed Hydrogenation Reactions of Renewable Biomass-Derived Levulinic Acid in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfachemic.com [alfachemic.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts [mdpi.com]
A Comparative Guide to Enantioselective Catalysis: Dichlorotetrakis(triphenylphosphine)ruthenium(II) Derivatives in Asymmetric Transfer Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of dichlorotetrakis(triphenylphosphine)ruthenium(II) derivatives as catalysts in enantioselective synthesis, with a focus on the asymmetric transfer hydrogenation of ketones. While dichlorotetrakis(triphenylphosphine)ruthenium(II) itself is a versatile precursor for various catalytic reactions, it lacks the chiral architecture necessary for enantioselectivity.[1][2][3] Enantiocontrol is achieved by modifying the ruthenium center with chiral ligands, most notably in the development of Noyori-type catalysts, which have become indispensable tools in the synthesis of chiral alcohols.[4][5][6]
This document compares the performance of different ruthenium-based catalyst systems and an alternative iridium-based catalyst, providing quantitative data, detailed experimental protocols, and visualizations of key concepts to aid in catalyst selection and experimental design.
Catalyst Performance Comparison
The asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol serves as a benchmark reaction to evaluate and compare the efficacy of various catalyst systems. The following table summarizes the performance of selected ruthenium(II) derivatives and a comparable iridium catalyst.
| Catalyst System | Substrate | Hydrogen Donor/Solvent | Cat. Loading (mol%) | Temp. (°C) | Yield (%) | ee (%) | TOF (h⁻¹)¹ |
| Ru(II) - Tethered Diamine [7] | Acetophenone | HCOOH/NEt₃ (5:2) | 0.5 | 28 | 100 | 96 (R) | > 8.3 |
| Ru(II) - (R,S)-Josiphos/ampy [8] | Acetophenone | 2-Propanol/NaOH | 0.05 | Reflux | >98 | 94 (S) | > 100,000 |
| Ru(II) - Immobilized Noyori-type [9] | Acetophenone | HCOOH/NEt₃ in Water | 0.8 | 60 | 99 | 94 (S) | ~ 41 |
| Ir(III) - Chiral SpinpHOX [10] | 2-Me-quinoline | H₂ (50 bar) in CH₂Cl₂ | 1.0 | 25 | 99 | 96 | ~ 4.1 |
¹TOF (Turnover Frequency) is estimated based on reported reaction times and conversions where available. For highly active catalysts, the reported values can be exceptionally high.
Experimental Protocols
Below is a representative experimental protocol for the asymmetric transfer hydrogenation of acetophenone using a tethered ruthenium(II) catalyst.
Reaction: Asymmetric Transfer Hydrogenation of Acetophenone
Catalyst: "Reverse-Tethered" Ru(II) Dimer Complex[7]
Materials:
-
"Reverse-Tethered" Ru(II) dimer catalyst (0.25 mol%)
-
Acetophenone (1.0 mmol)
-
Azeotropic mixture of formic acid and triethylamine (5:2 molar ratio)
-
Anhydrous dichloromethane (for product extraction)
-
Magnesium sulfate (for drying)
-
Standard laboratory glassware (Schlenk flask, magnetic stirrer, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the "Reverse-Tethered" Ru(II) dimer catalyst (0.0025 mmol, based on a 200:1 substrate-to-catalyst ratio).
-
Add the 5:2 formic acid/triethylamine mixture to achieve a 2 M solution of the substrate. For 1.0 mmol of acetophenone, this corresponds to 0.5 mL of the solvent mixture.
-
Add acetophenone (1.0 mmol, 120 mg) to the flask.
-
Seal the flask and stir the reaction mixture at 28 °C.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC). The reaction is typically complete overnight.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution in vacuo to yield the crude product, 1-phenylethanol.
-
Purify the product by column chromatography on silica gel if necessary.
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.
Visualizations
The following diagrams illustrate key concepts in ruthenium-catalyzed asymmetric transfer hydrogenation.
Caption: Generalized catalytic cycle for asymmetric transfer hydrogenation.
Caption: Comparison of non-tethered and tethered Ru(II) catalysts.
References
- 1. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 2. Dichlorotris(triphenylphosphine)ruthenium(II) - Wikipedia [en.wikipedia.org]
- 3. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 4. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 5. Noyori asymmetric hydrogenation | PPTX [slideshare.net]
- 6. synarchive.com [synarchive.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Catalytic Performance of Dichlorotetrakis(triphenylphosphine)ruthenium(II) in Hydrogenation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic performance of dichlorotetrakis(triphenylphosphine)ruthenium(II), RuCl₂(PPh₃)₄, and its closely related precursor, dichlorotris(triphenylphosphine)ruthenium(II), RuCl₂(PPh₃)₃, with alternative homogeneous hydrogenation catalysts. The focus is on providing supporting experimental data to aid in the selection of the most appropriate catalyst for specific research and development applications.
Performance Comparison in Homogeneous Hydrogenation
The efficiency of a homogeneous catalyst is paramount in synthetic chemistry, impacting reaction rates, yields, and overall process economy. This section presents a comparative analysis of RuCl₂(PPh₃)₃/RuCl₂(PPh₃)₄ with the well-established Wilkinson's catalyst, RhCl(PPh₃)₃, and other relevant systems. The comparison is primarily based on Turnover Frequency (TOF), a key metric for catalytic activity, which represents the number of moles of substrate converted per mole of catalyst per unit time.
Table 1: Comparative Kinetic Data for Alkene Hydrogenation
| Catalyst | Substrate | Turnover Frequency (TOF, h⁻¹) | Reaction Conditions |
| Wilkinson's Catalyst (RhCl(PPh₃)₃) | Cyclohexene | 650 | 25°C, 1 atm H₂ |
| 1-Heptene | 700 | 25°C, 1 atm H₂ | |
| cis-4-Octene | 351 (relative rate of 0.54 vs 1-octene) | Not specified[1] | |
| trans-4-Octene | 111 (relative rate of 0.17 vs 1-octene) | Not specified[1] | |
| Schrock-Osborn Catalyst ([Rh(NBD)(DIPHOS-4)]PF₆) | Cyclohexene | 4000 | 25°C, 1 atm H₂ |
| 1-Heptene | 10 | 25°C, 1 atm H₂ | |
| Crabtree's Catalyst ([Ir(COD)(PCy₃)(py)]PF₆) | Cyclohexene | 6400 | 25°C, 1 atm H₂ |
| 1-Heptene | 4500 | 25°C, 1 atm H₂ | |
| Dichlorotris(triphenylphosphine)ruthenium(II) (RuCl₂(PPh₃)₃) | Quinoline | Not specified, but rate law determined¹ | 140-167 °C, 5.0–6.5 atm H₂[2] |
¹The rate law for the hydrogenation of quinoline catalyzed by RuCl₂(PPh₃)₃ was found to be: r = {k[Ru][H₂]²} / (K + [Quinoline] + K'[H₂]) [2]. This indicates a complex relationship where the reaction is first order in catalyst concentration and has a fractional order with respect to hydrogen and an inverse fractional order with respect to the substrate concentration[2].
Note: In the presence of excess triphenylphosphine, RuCl₂(PPh₃)₃ exists in equilibrium with RuCl₂(PPh₃)₄. For many catalytic applications, RuCl₂(PPh₃)₃ is used as the precatalyst.
Experimental Protocols
Accurate and reproducible kinetic data are essential for the meaningful comparison of catalysts. Below are detailed methodologies for key experiments cited in this guide.
General Experimental Protocol for Kinetic Studies of Alkene Hydrogenation via Gas Uptake
This protocol describes a typical setup for monitoring the kinetics of a homogeneous hydrogenation reaction by measuring the consumption of hydrogen gas at constant pressure.
Materials and Equipment:
-
Schlenk flask or a similar reaction vessel equipped with a magnetic stir bar
-
Gas-tight syringe
-
Hydrogen gas cylinder with a regulator
-
Pressure transducer or manometer
-
Thermostated bath
-
Solvent (e.g., degassed toluene or benzene)
-
Substrate (e.g., cyclohexene)
-
Catalyst (e.g., RuCl₂(PPh₃)₃ or Wilkinson's catalyst)
Procedure:
-
Catalyst and Substrate Preparation: In a glovebox or under an inert atmosphere, accurately weigh the catalyst and dissolve it in the chosen solvent in the Schlenk flask. Add the desired amount of the alkene substrate to the solution.
-
System Assembly: Seal the Schlenk flask and connect it to a vacuum/inert gas manifold and the hydrogen gas supply line, which includes the gas-tight syringe and pressure transducer.
-
Degassing: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere and to saturate the solution with hydrogen.
-
Reaction Initiation: Place the flask in the thermostated bath set to the desired reaction temperature. Once the temperature has equilibrated, open the flask to the hydrogen supply and start vigorous stirring to initiate the reaction.
-
Data Acquisition: Monitor the pressure inside the reaction vessel. As hydrogen is consumed, the pressure will drop. The gas-tight syringe is used to maintain a constant pressure by manually or automatically injecting hydrogen. The volume of hydrogen added over time is recorded.
-
Data Analysis: The rate of reaction is determined from the rate of hydrogen consumption. The turnover frequency (TOF) can be calculated using the following formula: TOF (h⁻¹) = (moles of H₂ consumed per hour) / (moles of catalyst)
Experimental Protocol for Monitoring Hydrogenation Kinetics by NMR Spectroscopy
NMR spectroscopy is a powerful tool for in-situ monitoring of reaction kinetics by observing the disappearance of reactant signals and the appearance of product signals over time.
Materials and Equipment:
-
NMR spectrometer
-
NMR tube with a sealable cap (e.g., J. Young valve tube)
-
Deuterated solvent (e.g., benzene-d₆ or toluene-d₈)
-
Internal standard (a non-reactive compound with a known concentration and a distinct NMR signal)
-
Substrate
-
Catalyst
-
Hydrogen source
Procedure:
-
Sample Preparation: In a glovebox, prepare a stock solution of the substrate and the internal standard in the deuterated solvent. In a separate vial, dissolve the catalyst in the deuterated solvent.
-
Reaction Setup: Add the catalyst solution to the NMR tube, followed by the substrate stock solution.
-
Hydrogenation: Pressurize the NMR tube with hydrogen gas to the desired pressure and seal it.
-
NMR Data Acquisition: Insert the NMR tube into the pre-thermostated NMR spectrometer. Acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals of the substrate, product, and the internal standard in each spectrum. The concentration of the substrate and product at each time point can be calculated relative to the known concentration of the internal standard. Plot the concentration of the substrate versus time to determine the reaction rate and the rate constant. The turnover frequency can be calculated from the initial rate of the reaction.
Signaling Pathways and Experimental Workflows
Visualizing the catalytic cycles and experimental workflows can provide a clearer understanding of the processes involved. The following diagrams were generated using Graphviz (DOT language).
Catalytic Cycle of Alkene Hydrogenation with Wilkinson's Catalyst
Caption: Catalytic cycle for alkene hydrogenation by Wilkinson's catalyst.
Workflow for Comparative Kinetic Analysis
Caption: Workflow for comparing the kinetics of different hydrogenation catalysts.
References
A Comparative Guide to the Mechanistic Landscape of Dichlorotetrakis(triphenylphosphine)ruthenium(II) Reactions
For Researchers, Scientists, and Drug Development Professionals
Dichlorotetrakis(triphenylphosphine)ruthenium(II), RuCl₂(PPh₃)₄, and its closely related precursor, dichlorotris(triphenylphosphine)ruthenium(II), RuCl₂(PPh₃)₃, are versatile and widely studied catalysts in organic synthesis. Their efficacy in a range of transformations, including hydrogenations, oxidations, and C-C bond-forming reactions, has prompted extensive mechanistic investigations to understand and optimize their catalytic performance. This guide provides an objective comparison of RuCl₂(PPh₃)₃ with alternative ruthenium-based catalysts, supported by experimental data, detailed protocols, and mechanistic diagrams.
Performance Comparison in Transfer Hydrogenation of Ketones
Transfer hydrogenation of ketones to secondary alcohols is a key transformation where ruthenium-phosphine complexes have demonstrated significant utility. The performance of RuCl₂(PPh₃)₃ is often compared with other ruthenium catalysts, particularly those with different ligand spheres. Below is a summary of quantitative data from comparative studies.
| Catalyst | Substrate | Base | Temp. (°C) | Time (h) | Conversion (%) | TOF (h⁻¹) |
| RuCl₂(PPh₃)₃ | Acetophenone | K₂CO₃ | 56 | 1 | 100 | >200 |
| RuCl₂(PPh₃)₃ | Acetophenone | NaOH | Reflux | - | - | 10³-10⁴ increase |
| trans-[RuCl₂(PPh₃)(PNN')] (amine ligand) | Acetophenone | (CH₃)₂CHONa | Reflux | - | - | 190,000 |
| trans-[RuCl₂(PPh₃)(PNN')] (imine ligand) | Acetophenone | (CH₃)₂CHONa | Reflux | - | - | 185,000 |
| [Ru(η⁶-p-cymene)(Br-Qpy)Cl]Cl | Benzophenone | KOiPr | 82 | 3 | 94 | ~78 |
| Heterogenized [RuCl₂(p-cymene)]₂ on Carbon | Various Alcohols | - | 100 | 0.5-12 | 85-99 | - |
Note: TOF (Turnover Frequency) is a measure of catalyst activity, defined as moles of product per mole of catalyst per hour. Direct comparison of TOF values should be made with caution due to varying reaction conditions.
Mechanistic Insights: The Catalytic Cycle of Transfer Hydrogenation
The transfer hydrogenation of ketones by RuCl₂(PPh₃)₃ typically proceeds via a base-assisted, inner-sphere mechanism. The pre-catalyst, RuCl₂(PPh₃)₃, is activated in the presence of a base and a hydrogen donor, such as isopropanol, to generate the catalytically active ruthenium-hydride species.
A Comparative Guide to the Catalytic Performance of Dichlorotetrakis(triphenylphosphine)ruthenium(II) and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the catalytic performance of Dichlorotetrakis(triphenylphosphine)ruthenium(II), with a primary focus on its more commonly utilized precursor, Dichlorotris(triphenylphosphine)ruthenium(II) (RuCl2(PPh3)3), in key chemical transformations. The turnover number (TON) and turnover frequency (TOF) are critical metrics for evaluating catalyst efficiency, and this guide presents available data to compare RuCl2(PPh3)3 with alternative catalysts in the transfer hydrogenation of ketones and the hydrogenation of alkenes.
I. Performance in Transfer Hydrogenation of Ketones
The transfer hydrogenation of ketones to secondary alcohols is a fundamental reaction in organic synthesis. Dichlorotris(triphenylphosphine)ruthenium(II) is a well-established pre-catalyst for this transformation, typically utilizing isopropanol as the hydrogen source in the presence of a base.
Comparative Catalytic Activity in the Transfer Hydrogenation of Acetophenone
| Catalyst/Pre-catalyst | Substrate | Hydrogen Donor | Base | Temperature (°C) | Catalyst:Substrate Ratio | Time | Conversion (%) | TOF (h⁻¹) |
| [RuCl2(η⁶-p-cymene)(PPh3)] | Acetophenone | Isopropanol | tBuOK | 82 | 1:200 | < 20 min | ~100 | >600 |
| [Ru(η⁶-p-cymene)(p-methylaniline)Cl2] | Acetophenone | Isopropanol | Not specified | Not specified | Not specified | Not specified | 96 | 151.9[1] |
| Modified [RuCl2(PPh3)(PNN')] complexes | Acetophenone | Isopropanol | (CH3)2CHONa | Reflux | Not specified | Not specified | High | up to 190,000 |
| RuCl2(PPh3)3 | Acetophenone | Isopropanol | KOH | 82 | 1:250 | 6 h | 19.3 | ~7.7 |
Experimental Protocol: Transfer Hydrogenation of Acetophenone
The following is a general procedure for the transfer hydrogenation of acetophenone using a ruthenium-based catalyst.
-
Catalyst Preparation: In an inert atmosphere (e.g., under argon or nitrogen), a Schlenk flask is charged with the ruthenium catalyst (e.g., RuCl2(PPh3)3, 0.01 mmol) and a magnetic stir bar.
-
Reaction Setup: Anhydrous and deoxygenated isopropanol (10 mL) is added to the flask, followed by the addition of a base (e.g., potassium tert-butoxide, 0.1 mmol). The mixture is stirred at a specified temperature (e.g., 82 °C).
-
Substrate Addition: Acetophenone (1 mmol) is then injected into the reaction mixture.
-
Reaction Monitoring: The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to isolate the 1-phenylethanol product.
II. Performance in Hydrogenation of Alkenes
The hydrogenation of alkenes to alkanes is another critical industrial process. While RuCl2(PPh3)3 is known to catalyze this reaction, specific turnover numbers for comparison are less frequently reported in the literature than for ketone transfer hydrogenation.
Comparative Catalytic Activity in the Hydrogenation of Cyclohexene
| Catalyst/Pre-catalyst | Substrate | Hydrogen Source | Solvent | Temperature (°C) | Pressure (atm) | Time | Conversion (%) | TOF (h⁻¹) |
| RuCl2(PPh3)3 | Cyclohexene | H2 | Benzene | 50 | 30 | 18 h | 100 | ~5.5 |
| Wilkinson's Catalyst (RhCl(PPh3)3) | Cyclohexene | H2 | Benzene | 25 | 1 | 1 h | 100 | >100 |
| Colloidal Ruthenium | Benzene to Cyclohexene | H2 | Water/Benzene | 140 | 60 | 40 min | 68 | 0.80 (s⁻¹) |
Experimental Protocol: Hydrogenation of Cyclohexene
The following is a representative procedure for the hydrogenation of cyclohexene.
-
Catalyst Preparation: The ruthenium catalyst (e.g., RuCl2(PPh3)3) is dissolved in a deoxygenated solvent (e.g., benzene or toluene) in a high-pressure autoclave under an inert atmosphere.
-
Substrate Addition: Cyclohexene is added to the catalyst solution.
-
Reaction Execution: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 1-50 atm). The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25-100 °C).
-
Reaction Monitoring: The reaction progress is monitored by observing the drop in hydrogen pressure and by analyzing samples via GC.
-
Work-up: After the reaction is complete, the autoclave is cooled, and the excess hydrogen is carefully vented. The reaction mixture is then filtered to remove the catalyst (if heterogeneous) or the solvent is evaporated to yield the crude product, which can be further purified if necessary.
III. Visualizing Catalytic Processes
Catalytic Cycle for Transfer Hydrogenation
The following diagram illustrates a plausible catalytic cycle for the transfer hydrogenation of a ketone with a ruthenium catalyst, highlighting the role of the base in the formation of the active hydride species.
Caption: Proposed catalytic cycle for the transfer hydrogenation of a ketone.
Experimental Workflow for Catalytic Hydrogenation
This diagram outlines the general workflow for conducting a catalytic hydrogenation experiment in a laboratory setting.
Caption: General experimental workflow for catalytic hydrogenation.
References
The Cost-Effectiveness of Dichlorotetrakis(triphenylphosphine)ruthenium(II) in Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of homogeneous catalysis, ruthenium-based complexes are prized for their versatility and efficiency. Among these, Dichlorotetrakis(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₄] and its closely related precursor, Dichlorotris(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₃], are prominent catalysts for a variety of organic transformations, including hydrogenations, oxidations, and cross-coupling reactions. This guide provides a comparative analysis of the cost-effectiveness of [RuCl₂(PPh₃)₄], with a focus on its performance against relevant alternatives in the context of transfer hydrogenation of ketones, a crucial reaction in the synthesis of fine chemicals and pharmaceuticals.
Cost Analysis
The economic viability of a catalyst is a critical factor in its industrial application. A direct comparison of the market price of [RuCl₂(PPh₃)₄] and its common precursor [RuCl₂(PPh₃)₃] reveals a significant cost difference.
| Catalyst | Supplier | Purity | Price (USD/g) |
| Dichlorotetrakis(triphenylphosphine)ruthenium(II) | ChemScene | ≥95% | 39.00 |
| Dichlorotris(triphenylphosphine)ruthenium(II) | Strem | 99% | 71.00 |
| Dichlorotris(triphenylphosphine)ruthenium(II) | Rare Earth Pr. | 99.95% | 20.20 |
Note: Prices are subject to change and may vary between suppliers.
Interestingly, the tetrakis(phosphine) complex is commercially available at a lower price point than the tris(phosphine) complex from some suppliers. This is counterintuitive as the synthesis of [RuCl₂(PPh₃)₄] involves the reaction of [RuCl₂(PPh₃)₃] with an excess of triphenylphosphine.[1] This price discrepancy may be attributed to the scale of production and demand for each catalyst. For the purpose of this guide, we will consider the cost of both complexes to be in a similar range, with the understanding that [RuCl₂(PPh₃)₃] is often used as the precatalyst in reactions where the active species may involve different numbers of phosphine ligands.
Performance in Catalytic Transfer Hydrogenation of Acetophenone
The transfer hydrogenation of ketones to secondary alcohols is a benchmark reaction for evaluating the efficacy of ruthenium catalysts. Acetophenone is a commonly used substrate for these studies. Below is a compilation of performance data for [RuCl₂(PPh₃)₃], a closely related and often in-situ generated species to [RuCl₂(PPh₃)₄], and other ruthenium-based catalysts.
| Catalyst | Substrate | Catalyst Loading (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Conversion (%) | TOF (h⁻¹) |
| [RuCl₂(PPh₃)₃] | Acetophenone | 0.4 | K₂CO₃ (0.1 mmol) | Acetone | 56 | 1 | 100 | ~250 |
| [RuCl₂(PPh₃)₃] | Acetophenone | 0.4 | - | Acetone | 56 | 6 | <1 | - |
| [RuCl₂(p-cymene)(PPh₃)] | Acetophenone | 0.5 | t-BuOK (10) | ⁱPrOH | 82 | <0.33 | 100 | >600 |
| [RuCl₂(dppb)(ampy-Cl)] (cis) | Acetophenone | 0.05 | NaOH (2) | ⁱPrOH | RT | 1 min | - | 190,000 |
| [RuCl₂(PPh₃)(PNN')] (trans) | Acetophenone | - | (CH₃)₂CHONa | ⁱPrOH | reflux | - | - | 190,000 |
dppb = 1,4-bis(diphenylphosphino)butane; ampy-Cl = 2-(aminomethyl)-6-chloropyridine; PNN' = tridentate phosphine-amine/imine-pyridyl ligand. TOF (Turnover Frequency) is calculated as moles of product per mole of catalyst per hour.
The data highlights that while [RuCl₂(PPh₃)₃] is an effective catalyst, its activity is significantly enhanced by the presence of a base.[2] Other ruthenium complexes with different ligand systems can exhibit exceptionally high turnover frequencies, indicating a much faster reaction rate.[3] However, the synthesis of these more complex catalysts can be more elaborate and costly.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and comparison of catalytic performance.
Synthesis of Dichlorotetrakis(triphenylphosphine)ruthenium(II) from Dichlorotris(triphenylphosphine)ruthenium(II)
Procedure: Dichlorotris(triphenylphosphine)ruthenium(II) is reacted with an excess of triphenylphosphine in a suitable solvent. The fourth phosphine ligand coordinates to the ruthenium center to form the black [RuCl₂(PPh₃)₄] complex.[1]
General Protocol for Transfer Hydrogenation of Acetophenone using [RuCl₂(PPh₃)₃]
Materials:
-
[RuCl₂(PPh₃)₃] (catalyst)
-
Acetophenone (substrate)
-
Anhydrous isopropanol (solvent and hydrogen source)
-
Potassium hydroxide (KOH) or Potassium tert-butoxide (t-BuOK) (base)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, the ruthenium catalyst and the base are dissolved in anhydrous isopropanol.
-
Acetophenone is then added to the mixture.
-
The reaction mixture is heated to reflux with vigorous stirring.
-
The progress of the reaction is monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product, 1-phenylethanol, is isolated and purified using standard laboratory techniques.
Logical Workflow and Catalytic Cycle
The following diagrams illustrate the logical workflow for evaluating catalyst cost-effectiveness and a simplified proposed catalytic cycle for the transfer hydrogenation of ketones using a ruthenium(II) phosphine complex.
Conclusion
Dichlorotetrakis(triphenylphosphine)ruthenium(II) and its tris(phosphine) analogue are effective and relatively economical catalysts for various organic transformations. For reactions such as the transfer hydrogenation of ketones, their performance is highly dependent on the reaction conditions, particularly the presence of a base. While other ruthenium complexes with more sophisticated ligand architectures can offer significantly higher turnover frequencies, the cost and complexity of their synthesis must be taken into account.
For many applications in research and drug development, the commercial availability and straightforward application of [RuCl₂(PPh₃)₄] and [RuCl₂(PPh₃)₃] make them highly cost-effective options. The choice of catalyst will ultimately depend on the specific requirements of the reaction, including the desired reaction rate, substrate scope, and economic constraints of the overall process. Further optimization of reaction conditions, such as catalyst loading and base selection, can significantly enhance the cost-effectiveness of these versatile ruthenium catalysts.
References
Introduction to Spectroscopic Analysis of Ru(II) Phosphine Complexes
A comparative guide to the spectroscopic properties of Ruthenium(II) phosphine complexes is presented for researchers, scientists, and professionals in drug development. This guide provides an objective comparison of the performance of these complexes using experimental data from various studies.
Ruthenium(II) phosphine complexes are a significant class of compounds, widely studied for their applications in catalysis, medicinal chemistry, and materials science.[1][2] Spectroscopic techniques are indispensable tools for their characterization, providing detailed insights into their electronic structure, geometry, and photophysical properties.[3] Techniques such as Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis) absorption, and luminescence spectroscopy are routinely employed to elucidate the structural and electronic features that govern the functionality of these complexes.[1][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of Ru(II) phosphine complexes in solution. ¹H, ¹³C, and ³¹P NMR are particularly informative.
-
¹H and ¹³C NMR: Provide information about the organic ligands coordinated to the ruthenium center.
-
³¹P NMR: Is crucial for directly probing the phosphorus atoms of the phosphine ligands. The chemical shift (δ) is sensitive to the coordination environment, the nature of other ligands, and the overall geometry of the complex. For instance, studies on complexes of the type RuX₃(NO)L₂ (where L is a tertiary phosphine) have utilized ¹H, ¹³C, and ³¹P NMR to deduce their molecular structure.
Table 1: Representative NMR Spectroscopic Data for Ru(II) Phosphine Complexes
| Complex | Nucleus | Solvent | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|---|
| [Ru(p-cymene)(phen)Cl] | ¹H | CD₃OD | 9.84 (d), 8.84 (d), 8.21 (s), 8.11 (dd), 6.23 (d), 6.00 (d), 2.66 (q), 2.27 (s), 0.99 (d) | [5] |
| [Ru(AlMePhos)(CO)₃] | ¹³C{¹H} | - | 204, 202, 198 (carbonyl signals) | |
| cis---INVALID-LINK--₂ | ¹H | Acetonitrile-d₃ | Evidence from NMR suggests the formation of the Z-1 isomer upon irradiation. | [6] |
| [Ru(CO)₂(PPh₃)₂(O₂CR)₂] | ³¹P | - | Signals are attributed to coordinated PPh₃. |[7] |
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is used to investigate the electronic transitions within Ru(II) phosphine complexes. The spectra are typically characterized by two main types of absorption bands:
-
Intraligand (IL) transitions: Usually observed in the ultraviolet region (< 300 nm), corresponding to π→π* or n→π* transitions within the ligands.[8]
-
Metal-to-Ligand Charge Transfer (MLCT) transitions: These are prominent in the visible region and arise from the excitation of an electron from a metal-centered d-orbital to a ligand-centered π* orbital.[8] The energy and intensity of these bands are sensitive to the nature of both the phosphine and other coordinated ligands. In some half-sandwich Ru(II) complexes, MLCT bands are found between 326 and 411 nm.[8]
Table 2: UV-Visible Absorption Data for Selected Ru(II) Complexes
| Complex | Solvent | λmax (nm) | ε (M⁻¹ cm⁻¹) | Transition Type | Reference |
|---|---|---|---|---|---|
| Half-sandwich Ru(II) complexes | - | < 300 | - | Intraligand (IL) | [8] |
| Half-sandwich Ru(II) complexes | - | 326 - 411 | 262 - 407 | Metal-to-Ligand Charge Transfer (MLCT) | [8] |
| [RuCl(DMSO)(phen)(L²)]PF₆ | DMSO | 410 | 1760 | - | [9] |
| --INVALID-LINK--₂ | Acetonitrile | ~450 | - | MLCT |[6] |
Luminescence Spectroscopy
Many Ru(II) polypyridyl complexes, including those with phosphine ligands, exhibit luminescence, which is a critical property for applications in sensing, imaging, and photodynamic therapy.[10][11][12] The emission properties, such as the emission maximum (λem), luminescence lifetime (τ), and quantum yield (Φ), are highly dependent on the ligand environment. The introduction of phosphine ligands can significantly alter the nature and energy of the excited states involved.[11]
Table 3: Luminescence Properties of Selected Ru(II) Complexes
| Complex Type / Specific Complex | Key Feature | Emission Max (λem) | Quantum Yield (Φ) | Lifetime (τ) | Reference |
|---|---|---|---|---|---|
| Ru(II) complexes with phosphonate-substituted phenanthroline | Emission is strongly affected by the substitution pattern. | Reaches 697 nm | - | - | [13] |
| [(Bphen)₂Ru(4,4'-dhbp)]Cl₂ (8A) | Long lifetime correlates with greater singlet oxygen quantum yields. | - | 18.7% | 3.45 µs | [12] |
| Ru(II) complexes with 8-hydroxyquinoline derivatives | Exhibit luminescence. | ca. 513 nm (for related diaryldiborinic complexes) | 22-27% (for related diaryldiborinic complexes) | - |[10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for the key spectroscopic techniques discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the Ru(II) phosphine complex in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in an NMR tube.[9][14]
-
Data Acquisition: Record the ¹H, ¹³C, and ³¹P{¹H} NMR spectra on a spectrometer (e.g., 250, 400, or 500 MHz).[14][15] Chemical shifts for ¹H and ¹³C are typically referenced to the residual solvent peak, while ³¹P shifts are referenced to an external standard of 85% H₃PO₄.[14]
UV-Visible Absorption Spectroscopy
-
Sample Preparation: Prepare a stock solution of the complex in a UV-grade solvent (e.g., acetonitrile, DMSO, CH₂Cl₂).[6][8] Prepare a series of dilutions to obtain concentrations that result in absorbance values within the linear range of the instrument (typically 0.1-1.0).
-
Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm). Use the pure solvent as a reference. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl).
Luminescence Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the complex in an appropriate solvent. For quantum yield and lifetime measurements, the solution is often deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) to minimize quenching by molecular oxygen.[12]
-
Data Acquisition:
-
Emission Spectrum: Excite the sample at a wavelength corresponding to an absorption maximum (preferably an MLCT band) and record the emission spectrum.
-
Quantum Yield: Determine the luminescence quantum yield relative to a well-characterized standard (e.g., [Ru(bpy)₃]²⁺ in water).
-
Lifetime: Measure the luminescence lifetime using time-correlated single-photon counting (TCSPC) or other time-resolved techniques.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel Ru(II) phosphine complex.
Caption: Workflow for Synthesis and Characterization of Ru(II) Phosphine Complexes.
References
- 1. Piano-stool ruthenium( ii ) complexes with maleimide and phosphine or phosphite ligands: synthesis and activity against normal and cancer cells - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT04083B [pubs.rsc.org]
- 2. Cytotoxic Ruthenium(II)-Diphosphine Complexes Affect the Mitochondrial Respiration of Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Photocytotoxicity and photoinduced phosphine ligand exchange in a Ru( ii ) polypyridyl complex - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05647F [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization and Biological Investigations of Half-Sandwich Ruthenium(II) Complexes Containing Benzimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photocytotoxic Activity of Ruthenium(II) Complexes with Phenanthroline-Hydrazone Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Luminescent ruthenium–polypyridine complexes & phosphorus ligands: anything but a simple story - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Ruthenium(ii) complexes with phosphonate-substituted phenanthroline ligands: synthesis, characterization and use in organic photocatalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Electrochemical Analysis of Dichlorotetrakis(triphenylphosphine)ruthenium(II) and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative electrochemical analysis of dichlorotetrakis(triphenylphosphine)ruthenium(II), RuCl₂(PPh₃)₄, a versatile ruthenium complex, against two notable alternatives: cis-dichlorobis(1,2-bis(diphenylphosphino)ethane)ruthenium(II), RuCl₂(dppe)₂, and cis-dichlorotetrakis(dimethyl sulfoxide)ruthenium(II), cis-[RuCl₂(dmso)₄]. The selection of these complexes is based on their relevance in catalysis and medicinal chemistry, offering a spectrum of electronic and steric properties.
The electrochemical behavior of these ruthenium(II) complexes is a critical aspect of their reactivity, influencing their catalytic efficacy and mechanism of action in therapeutic applications. This guide summarizes their key electrochemical parameters, provides detailed experimental protocols for their analysis, and visually represents the experimental workflow and comparative redox behavior.
Comparative Electrochemical Data
The redox potentials of the ruthenium complexes, corresponding to the Ru(II)/Ru(III) couple, are pivotal in understanding their electron transfer capabilities. The following table summarizes the key electrochemical data obtained from cyclic voltammetry experiments.
| Complex | Redox Couple | E½ (V vs. Ag/AgCl) | Solvent | Supporting Electrolyte |
| Dichlorotris(triphenylphosphine)ruthenium(II) (RuCl₂(PPh₃)₃)* | Ru(III)/Ru(II) | +0.81 | Water-1,4-dioxane (1:1 v/v) | 0.005 M KCl |
| cis-Dichlorobis(1,2-bis(diphenylphosphino)ethane)ruthenium(II) (RuCl₂(dppe)₂) | Ru(III)/Ru(II) | +1.12 | Methylene Chloride | 0.1 M TBAP |
| cis-Dichlorotetrakis(dimethyl sulfoxide)ruthenium(II) (cis-[RuCl₂(dmso)₄]) | Ru(III)/Ru(II) | Not Reported | Dichloromethane | Not Reported |
Experimental Protocols
The following is a generalized experimental protocol for the electrochemical analysis of ruthenium(II) complexes using cyclic voltammetry (CV). Specific parameters may need to be optimized for each complex.
1. Materials and Instrumentation:
-
Working Electrode: Glassy carbon, platinum, or gold electrode.[4]
-
Counter Electrode: Platinum wire.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).
-
Electrochemical Analyzer: Potentiostat capable of performing cyclic voltammetry.
-
Solvent: Acetonitrile (ACN) or dichloromethane (DCM), freshly distilled and deoxygenated.
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP).
-
Analyte: Ruthenium complex of interest at a concentration of approximately 1 mM.
2. Procedure:
-
Electrode Preparation: The working electrode is polished with alumina slurry on a polishing pad to a mirror finish, followed by sonication in the chosen solvent to remove any residual alumina particles.
-
Cell Assembly: The three electrodes are assembled in an electrochemical cell containing the solvent and supporting electrolyte.
-
Deoxygenation: The solution is purged with a stream of inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. A blanket of the inert gas is maintained over the solution during the experiment.
-
Background Scan: A cyclic voltammogram of the solvent and supporting electrolyte is recorded to establish the potential window and to ensure the absence of any interfering redox peaks.
-
Analyte Measurement: The ruthenium complex is added to the electrochemical cell, and the solution is stirred to ensure homogeneity. The cyclic voltammogram is then recorded by sweeping the potential from an initial value to a vertex potential and then back to the initial potential. The scan rate is typically set between 50 and 200 mV/s.
-
Data Analysis: The anodic and cathodic peak potentials (Epa and Epc) and peak currents (ipa and ipc) are determined from the voltammogram. The half-wave potential (E½) is calculated as the average of the anodic and cathodic peak potentials (E½ = (Epa + Epc)/2).
Visualizing the Electrochemical Analysis Workflow
The following diagram illustrates the logical steps involved in a typical cyclic voltammetry experiment for the analysis of a ruthenium complex.
Comparative Redox Behavior
The following diagram provides a conceptual illustration of the relative redox potentials of Dichlorotris(triphenylphosphine)ruthenium(II) and a representative diphosphine ruthenium(II) complex. A more positive redox potential indicates that the complex is more difficult to oxidize.
References
Dichlorotetrakis(triphenylphosphine)ruthenium(II): A Comparative Guide to its Performance in Green Chemistry
For Researchers, Scientists, and Drug Development Professionals
Dichlorotetrakis(triphenylphosphine)ruthenium(II), often generated in situ from its precursor Dichlorotris(triphenylphosphine)ruthenium(II) (RuCl2(PPh3)3), is a versatile and widely utilized catalyst in the realm of green chemistry. Its efficacy in promoting a variety of organic transformations under environmentally benign conditions has positioned it as a valuable tool for sustainable synthesis. This guide provides an objective comparison of its performance against other catalytic systems, supported by experimental data, detailed protocols, and mechanistic visualizations to aid in catalyst selection and experimental design.
Performance in Transfer Hydrogenation of Ketones
Transfer hydrogenation represents a greener alternative to traditional hydrogenation methods that often require high-pressure molecular hydrogen. In this context, RuCl2(PPh3)3 serves as an excellent precatalyst, demonstrating high activity and selectivity in the reduction of ketones to their corresponding alcohols using readily available hydrogen donors like isopropanol.
Comparative Performance Data for Ketone Transfer Hydrogenation
| Catalyst System | Substrate | H-Donor | Base | Temp. (°C) | Time (h) | Conversion/Yield (%) | TOF (h⁻¹) | Reference |
| RuCl2(PPh3)3 | Acetophenone | Isopropanol | KOH | 82 | 0.25 | 96 | ~768 | [1] |
| [RuCl2(p-cymene)]2/PPh3 | Acetophenone | Isopropanol | tBuOK | 82 | 0.33 | >98 | ~1485 | [2] |
| RuCl2(dppb)(ampy) | Benzophenone | Isopropanol | NaOH | RT | 1 | 63 | 63 | [3] |
| Modified RuCl2(PPh3)3 with PNN' ligand | Acetophenone | Isopropanol | (CH3)2CHONa | Reflux | - | - | 190,000 | [4] |
Key Insights:
The performance of the RuCl2(PPh3)3 system is significantly influenced by the choice of ligands, base, and reaction conditions. While the unmodified catalyst shows good activity, modifications with other phosphine or nitrogen-containing ligands can lead to dramatic increases in turnover frequency (TOF), reaching exceptionally high values.[4] It is a highly effective catalyst system, often requiring a base for activation.[5]
Performance in Aerobic Oxidation of Alcohols
The selective oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. The use of RuCl2(PPh3)3-based catalysts in conjunction with a co-catalyst under aerobic conditions provides a green pathway that avoids the use of stoichiometric, and often toxic, traditional oxidizing agents.
Comparative Performance Data for Alcohol Oxidation
| Catalyst System | Substrate | Oxidant | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| RuCl2(PPh3)3/TEMPO | 1-Octanol | Air | 100 | 3 | 81 | >99 (to octanal) | [6][7] |
| RuCl2(PPh3)3 | Benzyl Alcohol | O2 | 100 | 8 | 92 | 95 (to benzaldehyde) | [7] |
| RuCl3·nH2O | Retinol | O2 | RT | 48 | 57 | - | [3] |
| Trinuclear Ru-carboxylates | Lower aliphatic alcohols | O2 | - | - | Higher activity than RuCl2(PPh3)3 | - | [3] |
Key Insights:
The combination of RuCl2(PPh3)3 with a co-catalyst like TEMPO under an air atmosphere proves to be a highly efficient and selective system for the oxidation of a variety of alcohols to their corresponding aldehydes and ketones, with selectivity often exceeding 99%.[6][8] For certain substrates, simpler ruthenium salts like RuCl3 or other ruthenium complexes may offer competitive or even superior activity.[3]
Experimental Protocols
Transfer Hydrogenation of Acetophenone
This protocol is adapted from a representative procedure for the transfer hydrogenation of ketones using a RuCl2(PPh3)3-based catalyst.
Materials:
-
RuCl2(PPh3)3 (or a derivative as specified in the comparative table)
-
Acetophenone
-
Isopropanol (anhydrous)
-
Potassium hydroxide (KOH) or other suitable base
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the ruthenium catalyst (e.g., 0.01 mmol).
-
Add the base (e.g., KOH, 0.1 mmol).
-
Add anhydrous isopropanol (e.g., 10 mL).
-
The mixture is typically heated to reflux (approx. 82 °C) with stirring for a short period to activate the catalyst.
-
Inject the acetophenone (e.g., 1 mmol) into the reaction mixture.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC or TLC).
-
Upon completion, the reaction is cooled to room temperature, and the product is isolated using standard work-up and purification procedures.
Aerobic Oxidation of Benzyl Alcohol
This protocol is a general representation of the aerobic oxidation of alcohols catalyzed by RuCl2(PPh3)3.
Materials:
-
RuCl2(PPh3)3
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) - as a co-catalyst
-
Benzyl alcohol
-
Toluene or another suitable solvent
-
Air or pure oxygen supply
Procedure:
-
In a round-bottom flask equipped with a condenser, dissolve RuCl2(PPh3)3 (e.g., 0.02 mmol) and TEMPO (e.g., 0.1 mmol) in the solvent (e.g., toluene, 10 mL).
-
Add the benzyl alcohol (e.g., 1 mmol) to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) while bubbling air or oxygen through the solution.
-
Monitor the reaction by GC or TLC until the starting material is consumed.
-
After cooling, the solvent is removed under reduced pressure, and the product is purified by chromatography.
Mandatory Visualizations
Catalytic Cycle for Transfer Hydrogenation
The following diagram illustrates the generally accepted catalytic cycle for the transfer hydrogenation of a ketone with isopropanol, catalyzed by a ruthenium complex derived from RuCl2(PPh3)3. The cycle highlights the crucial role of the base in the formation of the active ruthenium-hydride species.
Caption: Catalytic cycle for ruthenium-catalyzed transfer hydrogenation of ketones.
Experimental Workflow for Catalyst Screening
This diagram outlines a typical workflow for screening the performance of different catalysts in a given chemical transformation, a crucial step in drug development and process optimization.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. research.abo.fi [research.abo.fi]
- 3. books.rsc.org [books.rsc.org]
- 4. Dichlorotris(triphenylphosphine)ruthenium(II) - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. kluedo.ub.rptu.de [kluedo.ub.rptu.de]
- 7. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient and selective aerobic oxidation of alcohols into aldehydes and ketones using ruthenium/TEMPO as the catalytic system - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dichlorotetrakis(triphenylphosphine)ruthenium(II): A Guide for Laboratory Professionals
The safe and compliant disposal of Dichlorotetrakis(triphenylphosphine)ruthenium(II) is a critical aspect of laboratory safety and environmental responsibility. This compound, a heavy metal complex, is classified as hazardous waste and requires careful handling to mitigate risks to personnel and the environment.[1][2] Adherence to local, state, and federal regulations is mandatory for the disposal of this substance.[3] This guide provides essential information and step-by-step procedures for the proper management of Dichlorotetrakis(triphenylphosphine)ruthenium(II) waste.
Waste Classification and Handling
Dichlorotetrakis(triphenylphosphine)ruthenium(II) and materials contaminated with it are considered hazardous waste.[1] Due to its ruthenium content, it falls under the category of heavy metal waste.[4][5] This necessitates segregation from general laboratory waste and other chemical waste streams to prevent unintended reactions and ensure proper disposal.[6]
Personal Protective Equipment (PPE): When handling Dichlorotetrakis(triphenylphosphine)ruthenium(II) waste, appropriate personal protective equipment must be worn. This includes, but is not limited to:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A laboratory coat
-
Closed-toe shoes
Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[2][7]
Waste Segregation and Storage
Proper segregation is the first and most crucial step in the disposal process.
-
Solid Waste: Solid Dichlorotetrakis(triphenylphosphine)ruthenium(II) waste, including residues, contaminated weighing paper, and disposable labware, should be collected in a dedicated, clearly labeled, and sealed container.[4] This container must be made of a material compatible with the chemical.
-
Liquid Waste: Solutions containing Dichlorotetrakis(triphenylphosphine)ruthenium(II) should be collected in a separate, leak-proof container with a secure screw cap.[4] Do not mix this waste with other liquid waste streams, particularly acids or oxidizers, unless the compatibility is known.[8]
-
Sharps: Contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container that is puncture-resistant and clearly labeled as containing heavy metal waste.[4]
-
Lightly Contaminated Items: Items such as gloves and paper towels that are lightly contaminated should be placed in a designated, labeled waste pail for hazardous materials.[5]
All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "Dichlorotetrakis(triphenylphosphine)ruthenium(II)," and any other information required by your institution's environmental health and safety (EHS) department.[8]
Disposal Procedure
The disposal of Dichlorotetrakis(triphenylphosphine)ruthenium(II) must be handled by a licensed hazardous waste disposal company.[9][10] Do not attempt to dispose of this chemical down the drain or in the regular trash.[3]
Step-by-Step Disposal Workflow:
-
Segregate Waste: At the point of generation, separate solid, liquid, and sharp waste contaminated with Dichlorotetrakis(triphenylphosphine)ruthenium(II) into their respective, clearly labeled containers.
-
Secure Storage: Store the sealed waste containers in a designated and secure hazardous waste accumulation area within the laboratory.[8] This area should be away from general traffic and have secondary containment to prevent spills.
-
Arrange for Pickup: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste. They will coordinate with a licensed waste disposal contractor.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of generation, as required by regulations.
The following diagram illustrates the logical workflow for the proper disposal of Dichlorotetrakis(triphenylphosphine)ruthenium(II).
Quantitative Data Summary
While specific quantitative limits for disposal are determined by local regulations and the capabilities of the disposal facility, the following table summarizes key handling and storage parameters.
| Parameter | Guideline | Rationale |
| Container Fill Level | Do not exceed 90% capacity | To prevent spills and allow for expansion.[8] |
| Storage Time Limit | Typically up to 90 days in the lab | Varies by jurisdiction; check local regulations.[8] |
Recycling and Recovery
Due to the value and scarcity of ruthenium, recycling from waste streams is a consideration, particularly for industrial applications.[11] While direct recycling from a research laboratory setting may not be feasible, the licensed disposal facilities that handle such waste may have processes for recovering precious metals. The primary responsibility of the laboratory researcher is to ensure the waste is properly segregated and disposed of according to established protocols.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. Heavy Metals Safety | UCSF Macromolecular Structure Group [msg.ucsf.edu]
- 5. essex.ac.uk [essex.ac.uk]
- 6. acewaste.com.au [acewaste.com.au]
- 7. fishersci.es [fishersci.es]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Where is ruthenium found [huatuometals.com]
Essential Safety and Operational Guidance for Dichlorotetrakis(triphenylphosphine)ruthenium(II)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling, use, and disposal of Dichlorotetrakis(triphenylphosphine)ruthenium(II). The following procedural guidance is designed to ensure the safe execution of experimental work involving this organometallic compound.
Hazard Identification and Personal Protective Equipment (PPE)
Quantitative Hazard Data Summary
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Danger | Warning | Harmful if swallowed, in contact with skin, or if inhaled.[1] |
| Skin Corrosion/Irritation | Danger | Warning | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Danger | Danger | Causes serious eye damage.[3] |
| Skin Sensitization | Danger | Warning | May cause an allergic skin reaction.[3] |
| Specific Target Organ Toxicity (Repeated Exposure) | Danger | Danger | Causes damage to organs (nervous system) through prolonged or repeated exposure.[3] |
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[3][4][5] | To protect against splashes, dust, and projectiles. A face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[5] | To prevent skin contact and absorption. Gloves should be inspected before use and changed frequently.[6] |
| Body Protection | A flame-resistant lab coat and long pants. | To protect skin from spills and splashes. The lab coat should be buttoned and have long sleeves. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary if handling the powder outside of a fume hood or glovebox.[5] | To prevent inhalation of the powdered compound. |
Operational Plan: Handling and Experimental Workflow
Dichlorotetrakis(triphenylphosphine)ruthenium(II) is an air- and moisture-sensitive compound and should be handled under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[7][8]
Experimental Protocol: General Handling Procedure
-
Preparation:
-
Inert Atmosphere Operations:
-
Weighing and Transfer:
-
If a glovebox is not available, weigh the compound rapidly in a tared, sealed container.
-
Alternatively, weigh the compound into a Schlenk flask under a positive pressure of inert gas.
-
-
Reaction Setup:
-
Dissolve the compound in a dry, degassed solvent.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Use a bubbler to monitor the gas flow and prevent over-pressurization.[9]
-
-
Post-Reaction:
-
Quench the reaction carefully under an inert atmosphere.
-
Isolate the product using appropriate purification techniques (e.g., crystallization, chromatography) under inert conditions if the product is also air-sensitive.
-
Experimental Workflow Diagram
Caption: Workflow for handling air-sensitive ruthenium complex.
Disposal Plan
All waste containing Dichlorotetrakis(triphenylphosphine)ruthenium(II) and its byproducts must be treated as hazardous waste.
Waste Segregation and Collection
-
Solid Waste: Collect all solid waste, including contaminated filter paper, gloves, and weighing paper, in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent washes, in a separate, clearly labeled, and sealed container.
-
Sharps: Contaminated needles and other sharps should be disposed of in a designated sharps container.
Disposal Procedure
-
Neutralization (if applicable and safe): For acidic ruthenium waste solutions, a careful neutralization with a base like sodium hydroxide can precipitate the ruthenium as a more stable hydroxide or oxide.[11] This should only be performed by trained personnel in a fume hood.[11]
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and any other relevant hazard information.
-
Licensed Disposal: Arrange for the collection and disposal of all ruthenium-containing waste through a licensed hazardous waste disposal company.[12] Do not dispose of ruthenium waste down the drain or in regular trash.[5][12]
-
Recycling: For larger quantities, consider contacting a precious metal recycling company that specializes in the recovery of ruthenium.[13]
References
- 1. cpachem.com [cpachem.com]
- 2. ICSC 0700 - TRIPHENYLPHOSPHINE [inchem.org]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 6. pppmag.com [pppmag.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 9. web.mit.edu [web.mit.edu]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 13. Ruthenium Recycling | Onyx Metals - Ruthenium Precious Metal Recycling Solutions [onyxmetals.in]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
